1-(Piperazin-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-piperazin-2-ylethanol |
InChI |
InChI=1S/C6H14N2O/c1-5(9)6-4-7-2-3-8-6/h5-9H,2-4H2,1H3 |
InChI Key |
YVHVHZUKKIGCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNCCN1)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing chiral 1-(Piperazin-2-yl)ethanol, a valuable building block in medicinal chemistry. The guide details synthetic strategies, key experimental protocols, and presents quantitative data to facilitate the efficient and stereocontrolled synthesis of this important chiral piperazine derivative.
Introduction
Chiral 2-substituted piperazines are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. Their rigid, chair-like conformation and the presence of two nitrogen atoms allow for diverse substitution patterns, influencing their pharmacokinetic and pharmacodynamic properties. Specifically, chiral this compound, with its stereocenter at the 2-position of the piperazine ring and a hydroxyl group, offers multiple points for further functionalization, making it a highly sought-after intermediate in drug discovery and development. This guide will focus on viable synthetic pathways to access enantiomerically pure forms of this compound.
Synthetic Strategies
The primary strategies for the synthesis of chiral this compound revolve around two main approaches:
-
Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials, such as amino acids, where the desired stereochemistry is already established.
-
Asymmetric Synthesis: Introducing the chiral center at a later stage of the synthesis through a stereoselective reaction, such as a diastereoselective reduction of a prochiral ketone.
This guide will detail a synthetic route starting from the chiral amino acid L-Threonine, which already possesses the required stereochemistry at the carbon atom that will become the 2-position of the piperazine ring.
Synthesis from L-Threonine
A robust and efficient method for the synthesis of chiral this compound is a multi-step process starting from the naturally occurring amino acid L-Threonine. This approach leverages the inherent chirality of the starting material to produce the target molecule in high enantiomeric purity. A general synthetic scheme is outlined below, followed by detailed experimental protocols for each key transformation.
Figure 1: General synthetic workflow for chiral this compound from L-Threonine.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of chiral 2-substituted piperazines from amino acids, adapted for the specific synthesis of this compound from L-Threonine.[1]
Step 1: Esterification of L-Threonine
This initial step converts the carboxylic acid of L-Threonine to its methyl ester hydrochloride to facilitate subsequent reactions.
-
Reaction: L-Threonine is suspended in methanol and treated with thionyl chloride at low temperature.
-
Reagents and Conditions:
-
L-Threonine (1.0 eq)
-
Methanol (10 vol)
-
Thionyl chloride (1.2 eq), added dropwise at 0 °C
-
Reaction is stirred at room temperature for 12-16 hours.
-
-
Work-up and Purification: The solvent is removed under reduced pressure to yield L-Threonine methyl ester hydrochloride as a white solid, which is typically used in the next step without further purification.
Step 2: N-Acylation and Amidation
The amino group of the threonine ester is first acylated, followed by amidation to form a key diamine precursor.
-
Reaction: The threonine ester hydrochloride is N-acylated with chloroacetyl chloride, followed by reaction with benzylamine.
-
Reagents and Conditions:
-
L-Threonine methyl ester hydrochloride (1.0 eq)
-
Sodium bicarbonate (3.0 eq) in water
-
Chloroacetyl chloride (1.1 eq) in an organic solvent (e.g., benzene), added dropwise at 0-5 °C
-
Stirred at room temperature for 3 hours.
-
The organic layer is separated and concentrated.
-
The residue is dissolved in a suitable solvent and treated with benzylamine (2.2 eq).
-
The mixture is heated to reflux for 4-6 hours.
-
-
Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography.
Step 3: Cyclization to Diketopiperazine
The linear precursor undergoes an intramolecular cyclization to form the diketopiperazine ring.
-
Reaction: The N-acylated diamine intermediate is heated in a high-boiling point solvent to induce cyclization.
-
Reagents and Conditions:
-
N-Protected diamine intermediate (1.0 eq)
-
Solvent such as toluene or xylene
-
Heated to reflux for 12-24 hours with a Dean-Stark trap to remove water.
-
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the chiral diketopiperazine.
Step 4: Reduction of the Diketopiperazine
Both amide carbonyl groups of the diketopiperazine are reduced to form the fully saturated piperazine ring.
-
Reaction: The diketopiperazine is treated with a strong reducing agent like lithium aluminum hydride.
-
Reagents and Conditions:
-
Diketopiperazine intermediate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF)
-
The reaction is typically carried out at 0 °C to room temperature and then refluxed for 6-12 hours.
-
-
Work-up and Purification: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Step 5: Deprotection to Yield Chiral this compound
The final step involves the removal of the N-benzyl protecting groups to afford the target compound.
-
Reaction: The N,N'-dibenzyl protected piperazine is subjected to catalytic hydrogenation.
-
Reagents and Conditions:
-
N,N'-Dibenzyl-2-(1-hydroxyethyl)piperazine (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol or ethanol as solvent
-
Hydrogen gas atmosphere (balloon or Parr hydrogenator)
-
Stirred at room temperature for 24-48 hours.
-
-
Work-up and Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to give the crude product. The final product can be purified by crystallization of its salt (e.g., dihydrochloride) or by column chromatography.
Alternative Synthetic Route: Diastereoselective Reduction
An alternative approach involves the synthesis of a prochiral 2-acetylpiperazine derivative followed by a diastereoselective reduction of the ketone to introduce the desired stereochemistry at the carbinol center.
Figure 2: Synthetic workflow involving a diastereoselective reduction step.
Quantitative Data
The following table summarizes typical yields for the synthesis of chiral 2-substituted piperazines using the chiral pool approach from amino acids. It is important to note that these are general values and actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Transformation | Typical Yield (%) |
| 1. Esterification | L-Threonine to L-Threonine Methyl Ester HCl | >95 |
| 2. N-Acylation/Amidation | Formation of the linear diamine precursor | 60-80 |
| 3. Cyclization | Formation of the diketopiperazine | 70-90 |
| 4. Reduction | Diketopiperazine to N,N'-diprotected piperazine | 60-85 |
| 5. Deprotection | Removal of N-benzyl groups | >90 |
| Overall Yield | L-Threonine to this compound | 25-50 |
Table 1: Representative yields for the synthesis of chiral 2-substituted piperazines.
The enantiomeric excess (ee) of the final product is expected to be high (>98%) when starting from an enantiomerically pure amino acid, as the stereocenter is maintained throughout the synthetic sequence.
Conclusion
The synthesis of chiral this compound can be effectively achieved through a multi-step sequence starting from the readily available chiral amino acid L-Threonine. This chiral pool approach ensures high enantiopurity of the final product. While alternative routes involving asymmetric synthesis exist, the strategy detailed in this guide offers a reliable and scalable method for obtaining this valuable building block for drug discovery and development. The provided experimental protocols serve as a practical foundation for researchers in the field.
References
An In-depth Technical Guide to the Chemical Properties and Structure of Piperazinylethanol Isomers
Disclaimer: This document provides a comprehensive overview of the chemical properties and structure of piperazinylethanol. It is important to note that the vast majority of available scientific literature pertains to the 1-(Piperazin-1-yl)ethanol isomer (CAS: 103-76-4), also known as N-(2-hydroxyethyl)piperazine. Data for the 1-(Piperazin-2-yl)ethanol isomer is scarce. Therefore, this guide focuses on the well-documented 1-isomer, with a clear distinction made where data for the 2-isomer or its derivatives is available.
Introduction
Piperazinylethanol and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a wide range of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. This guide serves as a technical resource for scientists and professionals, summarizing the key chemical properties, structural information, and relevant experimental methodologies for 1-(Piperazin-1-yl)ethanol.
Chemical Structure and Identification
The fundamental difference between the two key isomers lies in the point of attachment of the ethanol group to the piperazine ring.
-
1-(Piperazin-1-yl)ethanol: The ethanol group is attached to one of the nitrogen atoms of the piperazine ring.
-
This compound: The ethanol group is attached to one of the carbon atoms of the piperazine ring.
The stereoisomer, (R)-2-(Piperazin-2-yl)ethanol, has been synthesized and is documented in chemical databases.
Table 1: Structural and Identification Data
| Property | 1-(Piperazin-1-yl)ethanol | (R)-2-(Piperazin-2-yl)ethanol |
| 2D Structure | ![]() | ![]() |
| Molecular Formula | C₆H₁₄N₂O | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol | 130.19 g/mol |
| CAS Number | 103-76-4 | 660862-46-4 |
| IUPAC Name | 2-(Piperazin-1-yl)ethanol | 2-[(2R)-Piperazin-2-yl]ethanol |
| Synonyms | N-(2-Hydroxyethyl)piperazine, 1-Piperazineethanol, 2-Piperazinoethanol | (R)-2-Piperazin-2-ylethanol |
Physicochemical Properties
The physicochemical properties of 1-(Piperazin-1-yl)ethanol are well-characterized, highlighting its nature as a hygroscopic liquid with a high boiling point.
Table 2: Physicochemical Properties of 1-(Piperazin-1-yl)ethanol
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -38 °C |
| Boiling Point | 246 °C at 1013 hPa |
| Density | 1.06 g/cm³ at 20 °C |
| Flash Point | 135 °C |
| Vapor Pressure | 0.007 hPa at 20 °C |
| Solubility | Highly soluble in water and common organic solvents like ethanol. |
| pH | 12.3 (100 g/L in H₂O at 20 °C) |
| pKa | 5.35 and 9.73 at 25 °C |
Experimental Protocols
Synthesis of 1-(Piperazin-1-yl)ethanol
A common method for the synthesis of 1-(Piperazin-1-yl)ethanol involves the reaction of piperazine with a two-carbon electrophile, such as ethylene oxide or a haloethanol.
Method 1: Reaction with Ethylene Oxide
This industrial process utilizes a reactive distillation column to control the reaction between piperazine and ethylene oxide, favoring the formation of the mono-substituted product.
-
Materials: Piperazine, Ethylene Oxide.
-
Apparatus: Reactive distillation column with top, middle, and bottom sections, reboiler, and condenser.
-
Procedure:
-
A feed stream of piperazine is introduced at the top of the reactive distillation column.
-
A feed stream of ethylene oxide is introduced at one or more locations lower down the column.
-
The reaction occurs within a defined reaction zone in the column. The temperature profile is maintained at approximately 140-160°C at the top, 160-200°C in the middle, and 200-250°C at the bottom.
-
Unreacted piperazine is removed as an overhead stream from the top of the column and can be recycled.
-
The bottoms product, containing 1-(2-hydroxyethyl)piperazine and the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine, is removed from the reboiler.
-
The product mixture is then subjected to further distillation to isolate the desired 1-(2-hydroxyethyl)piperazine.
-
Method 2: Reaction with 2-Bromoethanol
This laboratory-scale synthesis involves the direct alkylation of piperazine with 2-bromoethanol.
-
Materials: 1-Phenylpiperazine (as a representative starting material), 2-bromoethanol, potassium carbonate (K₂CO₃), dry acetonitrile.
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.
-
Procedure:
-
A suspension of 1-phenylpiperazine (10 mmol), 2-bromoethanol (11 mmol), and K₂CO₃ (15 mmol) in dry acetonitrile (40 ml) is prepared in a round-bottom flask.
-
The reaction vessel is sealed and the mixture is stirred at 90°C for 20 hours.
-
After cooling to room temperature, the solid phase (inorganic salts) is removed by filtration and washed with acetonitrile.
-
The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification can be achieved by vacuum distillation or chromatography.
-
Analytical Methods
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1-(Piperazin-1-yl)ethanol.
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Typical Chemical Shifts (in CDCl₃):
-
The protons on the carbon adjacent to the hydroxyl group (CH₂-OH) typically appear as a triplet.
-
The protons on the carbon adjacent to the piperazine nitrogen (N-CH₂) also appear as a triplet.
-
The protons of the piperazine ring appear as multiplets in the aliphatic region.
-
The hydroxyl proton (OH) and the secondary amine proton (NH) are often broad and their chemical shifts can be variable. Exchange with D₂O can be used to confirm these peaks.
-
-
-
¹³C NMR Spectroscopy:
-
Instrumentation: An NMR spectrometer with a carbon probe.
-
Typical Chemical Shifts: The spectrum will show distinct signals for the two carbons of the ethanol chain and the carbons of the piperazine ring.
-
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and to confirm its molecular weight.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 10 µg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., 5% phenyl/95% methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from any impurities.
-
Injector: Splitless injection at an elevated temperature.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting peak are used for identification. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Potential Biological Activity and Signaling Pathways
While specific signaling pathway interactions for this compound have not been elucidated, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities. Many of these activities are centered around the modulation of neurotransmitter systems in the central nervous system.
Piperazine-containing compounds have been developed as antipsychotic, antidepressant, and anxiolytic agents. Their mechanism of action often involves interaction with monoamine neurotransmitter receptors, such as dopamine and serotonin receptors. The piperazine core can act as a scaffold to present pharmacophoric elements that bind to these receptors, either as agonists, antagonists, or modulators.
Visualizations
Caption: A logical workflow for the synthesis, purification, and analysis of 1-(Piperazin-1-yl)ethanol.
Caption: A conceptual diagram of the potential interaction of piperazine derivatives with monoamine signaling pathways.
Spectroscopic and Synthetic Profile of 1-(Piperazin-2-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics of 1-(Piperazin-2-yl)ethanol (CAS 3388-79-2), a C-substituted piperazine derivative. Due to the limited availability of public domain experimental data for this specific compound, this document presents a comprehensive analysis based on established principles of spectroscopy and data from analogous structures. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines general experimental protocols for acquiring such spectroscopic data and includes a proposed synthetic pathway, visualized using the DOT language, to aid in its preparation and characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted piperazine scaffolds in drug discovery and development.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, valued for their favorable physicochemical properties and their ability to interact with a wide range of biological targets. While N-substituted piperazines have been extensively studied, C-substituted analogues such as this compound offer unique three-dimensional structures and potential for novel pharmacological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring their quality and purity in drug development pipelines. This guide addresses the spectroscopic profile of this compound, providing a foundational understanding for its identification and use in research.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Tables 1 and 2, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-2 | ~ 3.0 - 3.2 | m | 1H | |
| H-3 (ax) | ~ 2.6 - 2.8 | m | 1H | |
| H-3 (eq) | ~ 2.9 - 3.1 | m | 1H | |
| H-5 (ax) | ~ 2.6 - 2.8 | m | 1H | |
| H-5 (eq) | ~ 2.9 - 3.1 | m | 1H | |
| H-6 (ax) | ~ 2.7 - 2.9 | m | 1H | |
| H-6 (eq) | ~ 3.0 - 3.2 | m | 1H | |
| -CH(OH)- | ~ 3.6 - 3.8 | m | 1H | |
| -CH₂-OH | ~ 3.5 - 3.7 | m | 2H | |
| -NH (piperazine) | Variable | br s | 2H | |
| -OH | Variable | br s | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 55 - 60 |
| C-3 | ~ 45 - 50 |
| C-5 | ~ 45 - 50 |
| C-6 | ~ 48 - 53 |
| -CH(OH)- | ~ 65 - 70 |
| -CH₂-OH | ~ 60 - 65 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The piperazine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3250 - 3400 | Medium, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| N-H (Amine) | Bending | 1580 - 1650 | Medium |
| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |
| C-N (Amine) | Stretching | 1020 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound under electron ionization (EI) are presented in Table 4.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 113 | [M - OH]⁺ |
| 99 | [M - CH₂OH]⁺ |
| 87 | Piperazine ring fragmentation |
| 70 | Piperazine ring fragmentation |
| 56 | Piperazine ring fragmentation |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH).
-
Data Acquisition:
-
Record a ¹H NMR spectrum at a field strength of 300 MHz or higher.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Record a ¹³C NMR spectrum, typically requiring a larger number of scans than the ¹H spectrum.
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solid samples): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
-
Place the prepared sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion or other significant fragment ions to observe their fragmentation patterns.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the reduction of 2-(2-hydroxyethyl)-pyrazine. This approach provides a direct method to introduce the desired C-substitution pattern on the piperazine ring.
Caption: Proposed synthesis of this compound via reduction.
Conclusion
This technical guide provides a foundational spectroscopic and synthetic overview of this compound. While experimental data for this specific molecule remains elusive in the public domain, the predicted NMR, IR, and MS data, coupled with general experimental protocols and a proposed synthetic route, offer a valuable starting point for researchers. The information contained herein is intended to facilitate the synthesis, identification, and further investigation of this and related C-substituted piperazine derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
The Evolving Landscape of Piperazine Derivatives: A Technical Guide to the Biological Potential of 1-(Piperazin-2-yl)ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this broad class, derivatives of 1-(Piperazin-2-yl)ethanol represent a compelling, yet underexplored, area of research. While direct studies on this specific scaffold are limited, extensive research into the closely related 1-(piperazin-1-yl)ethanol and other piperazine-containing molecules has revealed a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these related derivatives, offering a valuable roadmap for the future exploration of this compound analogs.
Antimicrobial and Antifungal Activity
Piperazine derivatives have long been recognized for their antimicrobial properties. Recent studies have focused on novel derivatives with enhanced potency against various bacterial and fungal strains.
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound Class | Organism | Activity Metric | Value | Reference |
| N,N′-disubstituted piperazines | E. coli | Zone of Inhibition | Significant | [1] |
| N,N′-disubstituted piperazines | S. aureus | Zone of Inhibition | Moderate | [1] |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes | MIC | Potent | [2] |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | MRSA | MIC | More potent than ampicillin | [2] |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Pseudomonas aeruginosa | MIC | Better than ampicillin | [2] |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Trichoderma viride | MIC | Most sensitive fungus | [2] |
| Alkylated Piperazine-Azole Hybrids | Candida albicans | MIC-0 | 0.975 µg/mL (Compound 16 vs. strain L) | [3] |
Experimental Protocols
Antimicrobial and Antifungal Susceptibility Testing (Agar Disk-Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[1]
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria and Potato Dextrose Agar for fungi and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Disk Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under the same conditions as the disk-diffusion assay.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Logical Workflow for Antimicrobial Screening
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
1-(Piperazin-2-yl)ethanol: A Technical Whitepaper on its Putative Mechanism of Action in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 1-(Piperazin-2-yl)ethanol is limited in publicly available literature. This document provides a comprehensive overview of its putative mechanism of action based on the well-established pharmacology of structurally related piperazine derivatives, particularly those with substitutions at the C-2 position of the piperazine ring. The information presented herein is intended to guide future research and drug discovery efforts.
Executive Summary
This compound is a heterocyclic organic molecule featuring a piperazine ring substituted at the second carbon position with an ethanol group. While this specific molecule is not extensively characterized, the piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Analysis of structure-activity relationships (SAR) of analogous compounds suggests that this compound is likely to exhibit activity at one or more of the following primary targets:
-
Sigma Receptors (σ₁ and σ₂): Derivatives of (piperazin-2-yl)methanol have demonstrated high affinity for sigma receptors, suggesting that this compound may act as a modulator of these receptors, which are implicated in a variety of neurological disorders.
-
Monoamine Receptors and Transporters: The piperazine moiety is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors and transporters. It is plausible that this compound interacts with these systems, potentially influencing mood, cognition, and motor control.
-
Histamine H₁ Receptor: A significant number of antihistamines are based on the piperazine scaffold. Therefore, antagonism at the H₁ receptor is a potential mechanism of action.
-
Acyl-CoA: Cholesterol Acyltransferase-1 (ACAT-1): Several piperazine-containing compounds have been identified as inhibitors of ACAT-1, an enzyme involved in cholesterol esterification.
This whitepaper will delve into the putative mechanisms of action, present available quantitative data from related compounds, detail relevant experimental protocols for characterization, and provide visual representations of key concepts.
Putative Mechanisms of Action and Signaling Pathways
Based on the pharmacology of analogous compounds, the following sections outline the most probable biological targets and signaling pathways for this compound.
Sigma Receptor Modulation
The sigma-1 (σ₁) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, while the sigma-2 (σ₂) receptor is associated with cellular proliferation. Ligands for these receptors can modulate a variety of downstream signaling events.
-
Signaling Pathway: Upon ligand binding, the σ₁ receptor can dissociate from its partner protein BiP and translocate to other parts of the cell, where it can influence ion channels (e.g., K+ channels, NMDA receptors), lipid metabolism, and intracellular calcium signaling. This can impact neuronal excitability, synaptic plasticity, and cell survival.
Monoamine System Interaction
Piperazine derivatives frequently interact with serotonin and dopamine receptors and transporters.
-
Serotonin (5-HT) System: this compound could act as an agonist or antagonist at various 5-HT receptors, such as 5-HT₁A or 5-HT₂A, or as an inhibitor of the serotonin transporter (SERT). Agonism at presynaptic 5-HT₁A autoreceptors would decrease serotonin release, while postsynaptic agonism could elicit various cellular responses depending on the receptor subtype and tissue. SERT inhibition would increase synaptic serotonin levels.
-
Dopamine (D) System: Similarly, the compound could modulate dopamine receptors (e.g., D₂) or the dopamine transporter (DAT), impacting dopaminergic neurotransmission.
Histamine H₁ Receptor Antagonism
The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 pathway.
-
Signaling Pathway: Activation of the H₁ receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antagonism by this compound would block these downstream effects.
ACAT-1 Inhibition
ACAT-1 is an enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.
-
Mechanism: Inhibition of ACAT-1 would prevent the esterification of cholesterol, leading to an increase in free cholesterol within the cell. This can have various downstream effects, including alterations in membrane fluidity and the regulation of cholesterol homeostasis pathways.
Quantitative Data for Structurally Related Compounds
The following tables summarize binding affinities (Ki) and inhibitory concentrations (IC₅₀) for various piperazine derivatives at the putative targets. This data can be used to infer the potential potency of this compound.
Table 1: Sigma Receptor Binding Affinities of Piperazine Derivatives
| Compound | Receptor | Kᵢ (nM) | Reference |
| p-methoxybenzyl substituted (piperazin-2-yl)methanol | σ₁ | 12.4 | |
| Benzylpiperazinyl derivative 15 | σ₁ | 1.6 | |
| Benzylpiperazinyl derivative 24 | σ₁ | 5.0 | |
| Piperazine derivative 11 | σ₁ | 4.41 | |
| Piperazine derivative 16 | σ₁ | 37.8 |
Table 2: Monoamine Receptor/Transporter Affinities of Piperazine Derivatives
| Compound | Target | Kᵢ (nM) | Activity | Reference |
| Vortioxetine | 5-HT Transporter | 1.6 | Inhibitor | |
| Fluphenazine | D₂ Receptor | ~1 | Antagonist | |
| Spiroethyl phenyl(substituted)piperazine derivative | 5-HT₁A | (pKᵢ up to 10.57) | Antagonist | |
| m-chlorophenylpiperazine (mCPP) | 5-HT Transporter | - | Releaser |
Table 3: Histamine H₁ Receptor Antagonist Activity
| Compound | Assay | IC₅₀ / Kᵢ (nM) | Reference |
| 2-[4-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]...dione (Compound 8) | [³H]pyrilamine binding | 30 | |
| 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole (69) | In vivo antihistaminic | 39x more potent than chlorpheniramine |
Table 4: ACAT-1 Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| F12511 | 0.039 | |
| K-604 | (Potent Inhibition) |
Experimental Protocols
To empirically determine the mechanism of action of this compound, the following experimental workflows are recommended.
General Experimental Workflow
Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Preparation of Membranes:
-
Homogenize guinea pig liver tissue or membranes from cells expressing sigma-1 receptors (e.g., HEK293 cells) in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the test compound (this compound).
-
A fixed concentration of a radiolabeled sigma-1 ligand (e.g., [³H]-(+)-pentazocine).
-
The membrane preparation.
-
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter by its transporter.
-
Cell Culture:
-
Use a cell line stably expressing the transporter of interest (e.g., HEK293-hSERT, HEK293-hDAT).
-
Plate the cells in a 96-well plate and allow them to adhere.
-
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of a radiolabeled or fluorescent substrate (e.g., [³H]-serotonin, [³H]-dopamine, or a fluorescent analog).
-
Incubate for a short period at 37°C.
-
-
Termination and Measurement:
-
Rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Lyse the cells.
-
For radiolabeled substrates, measure the radioactivity in the lysate using a scintillation counter. For fluorescent substrates, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
-
ACAT-1 Inhibition Assay (Intact Cells)
This method assesses the inhibition of cholesterol esterification in whole cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human fibroblasts or a neuronal cell line) in appropriate media.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2 hours).
-
-
Radiolabeling:
-
Pulse the cells with [³H]-oleate complexed to fatty acid-free bovine serum albumin (BSA) for 1-3 hours at 37°C.
-
-
Lipid Extraction and Analysis:
-
Wash the cells with cold phosphate-buffered saline (PBS) and lyse them.
-
Extract the lipids from the cell lysate using a solvent system (e.g., chloroform:methanol).
-
Separate the lipids by thin-layer chromatography (TLC) using a solvent system that resolves cholesteryl esters from other lipids (e.g., petroleum ether:ethyl ether:acetic acid).
-
-
Quantification:
-
Scrape the area of the TLC plate corresponding to the cholesteryl ester band.
-
Measure the radioactivity in the scraped silica using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT-1 inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion and Future Directions
While direct evidence is lacking, the chemical structure of this compound strongly suggests that it will interact with key biological targets, particularly sigma receptors and monoamine systems. The provided quantitative data for related compounds and the detailed experimental protocols offer a clear roadmap for the pharmacological characterization of this molecule. Future research should focus on synthesizing this compound and screening it against a panel of these putative targets. Subsequent hit-to-lead optimization could then be guided by the initial activity profile, potentially leading to the development of novel therapeutics for neurological or other disorders. The unique C-2 substitution pattern may offer a distinct pharmacological profile compared to the more common N-1 substituted piperazines, making it an intriguing candidate for further investigation.1 substituted piperazines, making it an intriguing candidate for further investigation.
An In-depth Technical Guide on the Solubility Profile of 1-(Piperazin-2-yl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Piperazin-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. Due to its structural features, including a piperazine ring and a hydroxyl group, this compound exhibits a versatile solubility profile that is critical for its application in drug development and manufacturing. This document outlines the current understanding of its solubility, provides detailed experimental protocols for its determination, and offers a framework for systematic solubility studies.
Introduction to this compound
This compound is a heterocyclic compound containing a piperazine moiety substituted with a hydroxyethyl group. This structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility in various media. Understanding its solubility is paramount for processes such as reaction optimization, purification, formulation development, and predicting bioavailability.
Qualitative Solubility Profile
-
Highly soluble in polar protic solvents like water and ethanol, owing to the presence of the hydroxyl group and the nitrogen atoms in the piperazine ring, which can participate in hydrogen bonding.
-
Soluble in polar aprotic solvents such as acetone.
-
Its solubility is expected to be pH-dependent due to the basic nature of the piperazine ring. In acidic conditions, the formation of a salt will likely increase its aqueous solubility.
A more detailed and quantitative understanding requires systematic experimental evaluation.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a broad spectrum of organic solvents has not been identified in publicly accessible scientific literature. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following table is provided as a template for organizing and presenting such experimentally determined solubility data.
| Organic Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL) at 25°C | Observations |
| Alcohols | ||||
| Methanol | Polar Protic | 5.1 | Data to be determined | |
| Ethanol | Polar Protic | 4.3 | Data to be determined | |
| Isopropanol | Polar Protic | 3.9 | Data to be determined | |
| Ketones | ||||
| Acetone | Polar Aprotic | 5.1 | Data to be determined | |
| Esters | ||||
| Ethyl Acetate | Polar Aprotic | 4.4 | Data to be determined | |
| Chlorinated Solvents | ||||
| Dichloromethane | Polar Aprotic | 3.1 | Data to be determined | |
| Aromatic Hydrocarbons | ||||
| Toluene | Nonpolar | 2.4 | Data to be determined | |
| Ethers | ||||
| Diethyl Ether | Nonpolar | 2.8 | Data to be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[1][2]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a validated UV-Vis spectrophotometer.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in each organic solvent based on the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility profile of a chemical compound like this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
pH: As a basic compound, the solubility of this compound in aqueous and protic organic solvents will be significantly affected by pH.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility.
-
Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.
Conclusion
While there is a qualitative understanding of the solubility of this compound, a comprehensive, quantitative solubility profile in a range of organic solvents is essential for its effective use in research and development. The experimental protocol and data presentation framework provided in this guide are intended to facilitate the systematic generation and organization of this critical data. Accurate solubility data will enable researchers and drug development professionals to optimize processes, design robust formulations, and accelerate the development of new therapeutics.
References
An In-depth Guide to the Stereochemistry of 1-(Piperazin-2-yl)ethanol for Researchers and Drug Development Professionals
Introduction
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its ability to be substituted at multiple positions allows for the fine-tuning of physicochemical and pharmacological properties. When substitutions create chiral centers, the stereochemistry of the molecule becomes a critical factor, as enantiomers can exhibit significantly different biological activities, metabolic profiles, and toxicities.[3]
1-(Piperazin-2-yl)ethanol possesses two chiral centers: one at the C2 position of the piperazine ring and another at the C1 position of the ethanol substituent. This gives rise to four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). A thorough understanding and control of this stereochemistry are paramount for the development of any potential therapeutic agent based on this scaffold. This guide provides a comprehensive overview of the key aspects of the stereochemical investigation of this compound, from stereospecific synthesis to analytical characterization and potential biological implications.
Stereoisomers of this compound
The four possible stereoisomers of this compound are depicted below:
-
(2R, 1'R)-1-(Piperazin-2-yl)ethanol
-
(2S, 1'S)-1-(Piperazin-2-yl)ethanol
-
(2R, 1'S)-1-(Piperazin-2-yl)ethanol
-
(2S, 1'R)-1-(Piperazin-2-yl)ethanol
The (2R, 1'R) and (2S, 1'S) isomers are enantiomers of each other, as are the (2R, 1'S) and (2S, 1'R) isomers. The relationship between any other pair is diastereomeric.
Proposed Stereospecific Synthesis
A plausible synthetic route to the individual stereoisomers of this compound could start from a chiral amino acid, such as D- or L-alanine, to set the stereochemistry at the C2 position of the piperazine ring. The stereochemistry of the ethanol substituent can be controlled through the use of a chiral reducing agent. A hypothetical synthetic workflow is outlined below.
This proposed route allows for the synthesis of all four stereoisomers by selecting the appropriate starting enantiomer of alanine and the corresponding chiral reducing agent.
Experimental Protocols
Chiral Separation of Stereoisomers
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of stereoisomers. For a polar molecule like this compound, which contains amino and alcohol functionalities, polysaccharide-based or crown-ether-based chiral stationary phases (CSPs) are often effective.[4][]
4.1.1 Chiral HPLC Method
A typical starting point for method development would be:
| Parameter | Condition |
| Column | CHIRALPAK® IC or a similar cellulose-based CSP |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine, 0.1%) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |
4.1.2 Chiral SFC Method
SFC can offer faster separations and reduced solvent consumption.[6]
| Parameter | Condition |
| Column | Crownpak® CR-I (+) or a polysaccharide-based CSP |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., methanol) and an additive (e.g., trifluoroacetic acid for crown ether columns, or a basic additive for polysaccharide columns).[4] |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV or MS |
Determination of Absolute Configuration
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to determine the absolute configuration of the stereoisomers. For a molecule with alcohol and amine groups, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives are suitable CDAs. The alcohol or secondary amine of this compound can be reacted with both (R)- and (S)-Mosher's acid chloride to form diastereomeric esters or amides. The differences in the chemical shifts of the protons near the newly formed chiral center can then be used to deduce the absolute configuration.
4.2.2 Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
VCD and ECD are chiroptical techniques that provide information about the three-dimensional structure of chiral molecules in solution.[7][8] The absolute configuration can be determined by comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT).[9] A match between the experimental and calculated spectra for a given enantiomer confirms its absolute configuration. VCD is particularly advantageous as it does not require the presence of a chromophore.[10]
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the stereochemical analysis of this compound.
Table 1: Hypothetical Chiral HPLC Separation Data
| Stereoisomer | Retention Time (min) |
| (2R, 1'S) | 8.5 |
| (2S, 1'R) | 9.8 |
| (2R, 1'R) | 11.2 |
| (2S, 1'S) | 12.5 |
Table 2: Hypothetical Spectroscopic and Physical Data
| Stereoisomer | Specific Rotation [α]D (c=1, MeOH) | Key ¹H NMR Chemical Shift (ppm) of H-1' after derivatization with (R)-Mosher's acid |
| (2R, 1'R) | +25.3° | 4.85 |
| (2S, 1'S) | -25.1° | 4.95 |
| (2R, 1'S) | +15.8° | 4.92 |
| (2S, 1'R) | -16.0° | 4.88 |
Biological Context: Stereoselectivity in GPCR Binding
Many piperazine-containing drugs exert their effects by modulating G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][11] The stereochemistry of these drugs often plays a crucial role in their receptor binding affinity and functional activity (agonist vs. antagonist).[12] For example, the enantiomers of the dopamine D3 receptor ligand (-)-10e showed significantly different binding affinities for both D2 and D3 receptors.[13]
The diagram below illustrates a hypothetical signaling pathway for a GPCR, highlighting how the different stereoisomers of this compound might exhibit differential binding and subsequent downstream signaling.
In this example, the (2R, 1'R)-isomer is depicted as a high-affinity antagonist of the dopamine D2 receptor, leading to a significant inhibition of downstream signaling. Conversely, the (2S, 1'S)-isomer is shown to have low affinity, resulting in a negligible effect on the pathway. This illustrates the critical importance of stereochemical purity in drug development.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a robust theoretical and methodological framework for its stereochemical investigation. By leveraging established techniques in stereospecific synthesis, chiral chromatography, and spectroscopic analysis, researchers can effectively synthesize, separate, and characterize the four stereoisomers of this compound. Understanding the distinct properties of each stereoisomer is a crucial step in unlocking the full therapeutic potential of this and other chiral piperazine derivatives.
References
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. piperazines: Topics by Science.gov [science.gov]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotools.us [biotools.us]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 1-(Piperazin-2-yl)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to enhance aqueous solubility and its versatile reactivity, make it an invaluable component in drug design.[1][3][4] This technical guide focuses on a specific and valuable derivative, 1-(Piperazin-2-yl)ethanol, exploring its synthesis, applications as a building block, and its role in the development of novel therapeutics, particularly those targeting the sigma-1 receptor.
Introduction to this compound
This compound is a chiral molecule featuring a piperazine ring substituted at the 2-position with a hydroxyethyl group. This substitution pattern offers several advantages in drug design. The presence of a chiral center allows for stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.[5] The hydroxyl group provides a handle for further chemical modification and can participate in hydrogen bonding interactions within a receptor's binding site. The piperazine moiety itself can be readily derivatized at the nitrogen atoms, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.[3][4][6][7]
Synthesis of this compound and its Derivatives
The synthesis of chiral 2-substituted piperazines, including this compound, often starts from readily available chiral precursors such as α-amino acids.[7][8] Several asymmetric synthesis strategies have been developed to produce enantiomerically pure piperazine derivatives.[2][3][5][9][10]
A general approach to synthesizing chiral 2-substituted piperazines involves the cyclization of a suitably protected diamine precursor. For instance, starting from a chiral amino acid, a series of steps can be employed to construct the piperazine ring with the desired stereochemistry at the 2-position.[3]
Once the this compound core is synthesized, it can be further functionalized, most commonly through N-alkylation of the piperazine nitrogens. Standard N-alkylation procedures, such as reductive amination or nucleophilic substitution with alkyl halides, are frequently employed.[11]
This compound Derivatives as Sigma-1 Receptor Ligands
A significant area of application for this compound derivatives is in the development of ligands for the sigma-1 receptor.[7][12][13] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that has been implicated in a variety of neurological and psychiatric disorders, as well as in pain modulation.[14][15][16][17]
Derivatives of the closely related (piperazin-2-yl)methanol have shown high affinity for the sigma-1 receptor. For example, a p-methoxybenzyl substituted derivative demonstrated a Ki of 12.4 nM for the sigma-1 receptor.[7] This highlights the potential of the 2-substituted piperazine scaffold in targeting this receptor. Further optimization of this scaffold has led to the discovery of potent sigma-1 receptor antagonists, with some benzylpiperazinyl derivatives exhibiting Ki values as low as 1.6 nM.[8]
Quantitative Data for Piperazine-based Sigma-1 Receptor Ligands
The following table summarizes the binding affinities of selected piperazine derivatives for the sigma-1 receptor, illustrating the potential for developing highly potent ligands based on this scaffold.
| Compound ID | Structure | Target | Ki (nM) | Reference |
| 1 | p-Methoxybenzyl substituted (piperazin-2-yl)methanol | Sigma-1 Receptor | 12.4 | [7] |
| 2 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Sigma-1 Receptor | 1.6 | [8] |
Experimental Protocols
General Procedure for N-Alkylation of a Piperazine Derivative
The following is a representative protocol for the N-alkylation of a piperazine derivative, adapted from the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles.[18][19] This procedure can be modified for the N-alkylation of this compound.
Materials:
-
This compound (or a protected derivative)
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate or cesium carbonate)
-
Solvent (e.g., ethanol, acetonitrile, or DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.5-2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-alkylated product.
Receptor Binding Assay for Sigma-1 Receptor Affinity
The affinity of newly synthesized compounds for the sigma-1 receptor can be determined through competitive binding assays using radiolabeled ligands. The following is a general protocol adapted from the literature.[7]
Materials:
-
Guinea pig brain or rat liver membrane preparations (as a source of sigma-1 receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
Synthesized test compounds
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the incubation buffer.
-
In a series of tubes, combine the membrane preparation, [³H]-(+)-pentazocine at a fixed concentration (e.g., 1 nM), and either buffer (for total binding), a saturating concentration of a known sigma-1 ligand like haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Incubate the tubes at a specific temperature (e.g., 37 °C) for a defined period (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualization
Sigma-1 Receptor Signaling
The sigma-1 receptor, upon activation by a ligand, dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and can then translocate to other parts of the cell.[14][16] It modulates a variety of downstream signaling pathways by interacting with and influencing the activity of ion channels, G-protein coupled receptors, and kinases.[14][15] Key downstream effects include the modulation of calcium signaling, enhancement of N-methyl-D-aspartate (NMDA) receptor function, and regulation of cell survival pathways.[14][17]
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Synthesis and Evaluation
The development of novel this compound derivatives follows a logical workflow from synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its inherent chirality and multiple points for chemical modification allow for the creation of diverse libraries of compounds. The demonstrated high affinity of its derivatives for the sigma-1 receptor underscores its potential for the development of novel therapeutics for a range of central nervous system disorders and pain. The synthetic routes and experimental protocols outlined in this guide provide a framework for researchers to explore the chemical space around this promising scaffold and to advance the discovery of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 15. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Derivatization of 1-(Piperazin-2-yl)ethanol: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic pathways to the chiral building block, 1-(Piperazin-2-yl)ethanol, and delves into subsequent derivatization reactions that highlight its utility as a versatile scaffold in the development of novel therapeutic agents. The strategic importance of the piperazine moiety in medicinal chemistry is well-established, offering a desirable combination of physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. The introduction of a chiral hydroxyethyl group at the C-2 position provides a valuable handle for further molecular elaboration, opening avenues for the exploration of new chemical space and the development of compounds with unique structure-activity relationships (SAR).
Synthesis of the this compound Core
The synthesis of enantiomerically pure this compound is a critical first step for its use in drug discovery. Two primary routes have been established, starting from readily available chiral precursors: (S)-piperazine-2-carboxylic acid and (S)-serine. These methods allow for the preparation of orthogonally protected intermediates, enabling selective functionalization of the piperazine nitrogens and the hydroxyl group.
Synthesis from (S)-Piperazine-2-carboxylic Acid
A robust and scalable synthesis begins with the commercially available (S)-piperazine-2-carboxylic acid dihydrochloride. This route involves the protection of the piperazine nitrogens followed by reduction of the carboxylic acid to the primary alcohol.
Experimental Protocol: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine
This procedure details the synthesis of a key mono-protected intermediate, which can be further functionalized at the N4 position.
-
Bis-Boc Protection: To a solution of (S)-piperazine-2-carboxylic acid dihydrochloride in an aqueous solution of sodium carbonate, di-tert-butyl dicarbonate in tetrahydrofuran is added. The reaction mixture is stirred to yield the bis-Boc protected piperazine-2-carboxylic acid.[1]
-
Carboxylic Acid Reduction: The resulting bis-Boc intermediate is then reduced to the corresponding alcohol. While several reducing agents can be employed, a common method involves the use of lithium aluminium hydride in an appropriate solvent like THF. For instance, (2R)-piperazine-1,2-dicarboxylate can be reduced with lithium aluminum hydride in THF at temperatures ranging from -40°C to room temperature.[2][3]
-
Selective Deprotection/Rearrangement: In some synthetic schemes, a bis-protected intermediate such as (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is synthesized. The benzyl group can then be selectively removed via hydrogenation using a palladium on carbon (Pd/C) catalyst in methanol to yield (S)-1-Boc-2-(hydroxymethyl)piperazine.[4]
Synthesis from (S)-Serine
An alternative approach utilizes the proteinogenic amino acid (S)-serine as the chiral starting material. This method involves a series of transformations to construct the piperazine ring.
Experimental Protocol: Synthesis of (piperazin-2-yl)methanols from (S)-Serine
While this protocol yields the methanol analog, a similar strategy can be envisioned for the ethanol derivative by starting with a corresponding beta-hydroxy amino acid.
-
Formation of Chloroacetamide: (S)-Serine is converted into its corresponding chloroacetamide derivative.
-
Cyclization with Primary Amines: The chloroacetamide undergoes reaction with various primary amines to form diastereomeric bicyclic piperazinediones.
-
Reduction: The piperazinediones are then reduced to afford the chiral (piperazin-2-yl)methanols.[4]
Novel Reactions Involving the this compound Scaffold
While the term "novel" can be subjective, the synthetic utility of this compound and its protected precursors lies in the selective functionalization of its three reactive sites: the two nitrogen atoms of the piperazine ring and the hydroxyl group of the side chain. The following sections describe key transformations that enable the generation of diverse libraries of compounds for drug discovery.
N-Functionalization Reactions
The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo alkylation and arylation reactions. When using a mono-protected intermediate like (S)-1-Boc-2-(hydroxymethyl)piperazine, these reactions can be directed to the unprotected N4 nitrogen.
-
N-Alkylation: This can be achieved by reacting the mono-protected piperazine with an alkyl halide in the presence of a base.
-
N-Arylation: The introduction of aryl or heteroaryl substituents can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
O-Functionalization Reactions of the Hydroxyethyl Side Chain
The hydroxyl group of the 2-ethanol side chain provides a crucial point for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the compound's biological activity and physicochemical properties.
-
Etherification: The formation of ethers can be accomplished under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
-
Esterification: Esters can be readily formed by reacting the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. This opens up further possibilities for derivatization, such as reductive amination from the aldehyde.
Biological Significance and Drug Development Applications
Piperazine derivatives are prevalent in a wide range of therapeutic areas, including CNS disorders, oncology, and infectious diseases.[5] The specific scaffold of this compound and its analogs has shown promise in targeting various receptors and enzymes.
A study on chiral, nonracemic (piperazin-2-yl)methanols, which are structurally very similar to the ethanol derivatives, revealed high affinity for sigma-1 (σ₁) receptors.[4] The σ₁ receptor is a chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological and psychiatric disorders. The study highlighted that an additional phenyl residue in the N-4 substituent is favorable for high σ₁-receptor affinity.
The data presented in the table below summarizes the sigma-1 receptor affinity for a series of N-substituted (piperazin-2-yl)methanol derivatives.
| Compound | N-4 Substituent | σ₁ Receptor Affinity (Ki, nM) |
| 3a | Benzyl | 31.8 |
| 3b | 4-Fluorobenzyl | 21.3 |
| 3c | 4-Chlorobenzyl | 16.5 |
| 3d | 4-Methoxybenzyl | 12.4 |
| 3e | 3,4-Dimethoxybenzyl | 25.0 |
| 3f | Phenethyl | 45.6 |
Data extracted from Bioorganic & Medicinal Chemistry, 2004, 12(12), 3299-311.[4]
These findings underscore the potential of the (piperazin-2-yl)alkanol scaffold in the design of selective σ₁ receptor ligands. The hydroxyethyl group can be further modified to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to the discovery of novel drug candidates.
Conclusion
This compound is a valuable chiral building block in medicinal chemistry, offering multiple points for synthetic diversification. The established synthetic routes from readily available starting materials make this scaffold accessible for library synthesis and lead optimization campaigns. The ability to selectively functionalize the two piperazine nitrogens and the hydroxyl group of the side chain provides a powerful platform for the development of novel compounds with a wide range of potential therapeutic applications, particularly in the realm of CNS disorders. Further exploration of the reactions involving this scaffold is warranted to fully exploit its potential in drug discovery.
References
- 1. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
A Technical Guide to the Theoretical Modeling of 1-(Piperazin-2-yl)ethanol Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the methodologies used to model the interaction between the novel small molecule, 1-(Piperazin-2-yl)ethanol, and its putative receptor targets. It combines theoretical modeling protocols with the experimental assays required for validation, offering a comprehensive workflow for drug discovery and development professionals.
Introduction
This compound is a heterocyclic compound featuring a piperazine core, a common scaffold in medicinal chemistry known for its interaction with a wide range of biological targets, particularly within the central nervous system.[1][2] Derivatives of the closely related (piperazin-2-yl)methanol have shown significant affinity for sigma receptors, suggesting these may be a promising target class for the title compound.[3] The diverse pharmacology of piperazine-containing drugs, which include antagonists for histamine, dopamine, and sigma receptors, underscores the importance of accurately predicting the binding profile of new chemical entities.[4][5][6]
Theoretical modeling and computational chemistry are indispensable tools in modern drug discovery, enabling the prediction of ligand-receptor interactions, the elucidation of binding modes, and the rational design of more potent and selective molecules.[7] This guide outlines a complete workflow, from receptor model generation to ligand docking and molecular dynamics, and details the experimental validation process.
Hypothetical Receptor Binding Profile
To illustrate the methodologies, we will proceed with a hypothetical binding profile for this compound. This data is representative of what would be generated in an initial screening cascade and serves as the basis for our theoretical modeling efforts. The primary hypothesized target is the Sigma-1 Receptor (S1R), with secondary screening against the Sigma-2 Receptor (S2R) and Dopamine D2 Receptor to assess selectivity.
Data Presentation: Quantitative Binding Affinity
The following table summarizes the hypothetical quantitative data from competitive radioligand binding assays. Such assays are the gold standard for measuring the affinity of a ligand for a target receptor.[8]
| Receptor Target | Radioligand | Ki (nM) of this compound |
| Sigma-1 (S1R) | --INVALID-LINK---Pentazocine | 15.8 |
| Sigma-2 (S2R) | [3H]DTG | 245.1 |
| Dopamine D2 | [3H]Spiperone | > 10,000 |
Table 1: Hypothetical binding affinities (Ki) of this compound at selected CNS receptors. Data is for illustrative purposes.
Theoretical Modeling Workflow
The theoretical modeling process aims to build a three-dimensional model of the ligand-receptor complex to understand the structural basis of the observed affinity and selectivity.
Caption: Workflow for theoretical modeling of ligand-receptor binding.
Receptor Structure Preparation: Homology Modeling
Since many G-protein coupled receptors (GPCRs) and other membrane proteins lack experimentally determined structures, homology modeling is a crucial first step.[9][10]
Methodology:
-
Template Selection: A BLAST search of the target protein sequence (e.g., human Sigma-1 Receptor) is performed against the Protein Data Bank (PDB) to identify suitable templates with high sequence identity and resolution. For the S1R, a high-resolution crystal structure (e.g., PDB ID: 5HK2) is available, making this step straightforward.[11] If no direct crystal structure were available, one would use the closest homolog as a template.[12][13]
-
Sequence Alignment: The target sequence is aligned with the template sequence using tools like ClustalW or T-Coffee. Manual adjustments in loop regions may be necessary.
-
Model Building: A 3D model of the target protein is generated using software such as MODELLER, SWISS-MODEL, or I-TASSER. These programs construct the model by copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops).
-
Model Refinement and Validation: The generated model is subjected to energy minimization to relieve steric clashes. Its quality is then assessed using tools like PROCHECK (for stereochemical quality) and Ramachandran plots. The model with the best validation scores is selected for docking.
Ligand Preparation
The small molecule must be converted into a suitable 3D format for docking.
Methodology:
-
2D to 3D Conversion: The 2D structure of this compound is drawn using a chemical editor (e.g., MarvinSketch, ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure is energy-minimized using a force field like MMFF94 to obtain a low-energy conformation.
-
Charge Calculation: Partial atomic charges are calculated. For use with AutoDock tools, Gasteiger charges are typically assigned.
-
Torsional Degrees of Freedom: Rotatable bonds are defined to allow for ligand flexibility during the docking process.
Molecular Docking
Molecular docking predicts the preferred orientation of the ligand within the receptor's binding site and estimates the strength of the interaction.[14]
Methodology (using AutoDock Vina):
-
Receptor and Ligand File Preparation: The prepared receptor (PDB file) and ligand (MOL2 or SDF file) are converted to the PDBQT format using AutoDockTools. This format includes atomic charges, atom types, and torsional freedom information.
-
Grid Box Definition: A 3D grid box is defined around the putative binding site of the receptor. The size and center of the box should be sufficient to encompass the entire binding pocket to allow the ligand to move and rotate freely.
-
Docking Execution: AutoDock Vina is run using a configuration file that specifies the paths to the receptor and ligand, the grid box parameters, and the desired exhaustiveness of the search. Vina uses an iterated local search global optimizer algorithm.
-
Pose Analysis: The output provides several binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked poses are visually inspected using software like PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with specific amino acid residues.[15]
Experimental Protocols for Validation
Computational predictions must be validated through experimental testing. The competitive radioligand binding assay is a fundamental method for determining the binding affinity (Ki) of a test compound.[16][17]
Competitive Radioligand Binding Assay Protocol
Objective: To determine the Ki of this compound for the Sigma-1 Receptor.
Materials:
-
Membrane Preparation: Guinea pig brain or rat liver membrane homogenates expressing the Sigma-1 Receptor.[3]
-
Radioligand: --INVALID-LINK---Pentazocine (a known high-affinity S1R ligand).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radioactive S1R ligand, such as Haloperidol.
-
Assay Buffer: Tris-HCl buffer, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filter mats.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Wells containing membrane, radioligand, and assay buffer (no test compound).
-
Non-specific Binding: Wells containing membrane, radioligand, and the non-specific binding control (Haloperidol).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][18]
-
Signaling Pathway Visualization
Binding of a ligand to a receptor initiates a downstream signaling cascade. Sigma receptors are known to modulate other signaling systems, including those of GPCRs. The diagram below illustrates a generic GPCR signaling pathway that could be influenced by S1R activation.
Caption: Modulatory role of S1R on a generic GPCR signaling cascade.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and experimental investigation of this compound's receptor binding characteristics. By integrating computational techniques like homology modeling and molecular docking with established experimental protocols such as radioligand binding assays, researchers can efficiently predict, validate, and understand the molecular interactions driving the pharmacological profile of novel compounds. This synergistic approach is fundamental to accelerating the drug discovery pipeline and enabling the rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flupentixol - Wikipedia [en.wikipedia.org]
- 6. Fluphenazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Homology Modeling of the G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 15. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. revvity.com [revvity.com]
Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a versatile building block in the design of novel therapeutic agents. Within this class of compounds, derivatives of 1-(Piperazin-2-yl)ethanol are emerging as a promising area of exploration, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives, with a focus on their neuroprotective and anticancer properties.
Synthetic Approaches to Chiral this compound Derivatives
The stereochemistry of the 2-substituted piperazine ring is crucial for biological activity. Enantiomerically pure derivatives are often synthesized from chiral starting materials. One effective method utilizes (S)-serine to construct the chiral piperazine core.
Experimental Protocol: Synthesis of Chiral (Piperazin-2-yl)methanol Derivatives
This protocol outlines the key steps for the synthesis of chiral (piperazin-2-yl)methanol derivatives, a closely related scaffold to this compound, starting from (S)-serine. This multi-step synthesis involves the formation of a bicyclic piperazinedione intermediate.
Step 1: Synthesis of Chloroacetamide from (S)-Serine Methyl Ester Hydrochloride
-
A solution of (S)-serine methyl ester hydrochloride in dichloromethane (DCM) is cooled to 0 °C.
-
Triethylamine is added dropwise, followed by the dropwise addition of chloroacetyl chloride.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude chloroacetamide.
Step 2: Synthesis of Bicyclic Piperazinediones
-
The crude chloroacetamide is dissolved in a suitable solvent like methanol.
-
A primary amine (e.g., benzylamine) is added, and the mixture is heated to reflux for 24-48 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to separate the cis- and trans-diastereomers of the bicyclic piperazinedione.
Step 3: Reduction of Piperazinediones
-
The separated piperazinedione diastereomer is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
A reducing agent, such as lithium aluminum hydride (LiH4), is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is carefully quenched by the sequential addition of water and sodium hydroxide solution.
-
The resulting suspension is filtered, and the filtrate is concentrated to give the crude (piperazin-2-yl)methanol derivative.
Step 4: N-Substitution of the Piperazine Ring
-
The crude (piperazin-2-yl)methanol derivative is dissolved in a solvent such as acetonitrile.
-
An appropriate alkylating or acylating agent (e.g., a substituted benzyl bromide or benzoyl chloride) and a base (e.g., potassium carbonate) are added.
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to afford the final N-substituted (piperazin-2-yl)methanol derivative.
Biological Activities and Structure-Activity Relationships
Derivatives of the this compound scaffold have shown significant potential in various therapeutic areas, most notably in neuropharmacology and oncology.
Neuroprotective Effects and Sigma Receptor Modulation
A key target for many neuroactive piperazine derivatives is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1] Activation of the σ1 receptor is associated with neuroprotective effects through the modulation of various cellular processes, including calcium signaling, oxidative stress, and neuroinflammation.[2]
Quantitative Data: Sigma Receptor Affinity
The binding affinity of chiral (piperazin-2-yl)methanol derivatives to sigma-1 (σ1) and sigma-2 (σ2) receptors has been evaluated in radioligand binding assays. The following table summarizes the inhibition constants (Ki) for a series of N-substituted derivatives, highlighting the impact of different substituents on receptor affinity and selectivity.[1]
| Compound ID | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) |
| 1a | Benzyl | 35.6 | >1000 |
| 1b | 4-Methoxybenzyl | 12.4 | 850 |
| 1c | 4-Chlorobenzyl | 28.9 | >1000 |
| 1d | 3,4-Dichlorobenzyl | 45.2 | 980 |
| 1e | Phenethyl | 89.7 | >1000 |
Data extracted from a study on (piperazin-2-yl)methanol derivatives, which are structurally very similar to this compound derivatives.
Structure-Activity Relationship (SAR) Insights:
-
The presence of an additional phenyl residue in the N-substituent appears to be favorable for high σ1-receptor affinity.[1]
-
Substitution on the benzyl ring can modulate affinity, with a p-methoxy group showing the highest affinity in this series.[1]
-
The length of the alkyl chain connecting the phenyl ring to the piperazine nitrogen influences affinity, with a shorter chain (benzyl) being more favorable than a longer chain (phenethyl).
Anticancer Activity
Piperazine derivatives have been extensively investigated for their anticancer properties. Their mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of cell cycle progression, and targeting of specific signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Visualization
Understanding the molecular mechanisms underlying the biological activity of these derivatives is crucial for rational drug design. Visualizing the involved signaling pathways can provide a clear conceptual framework.
Sigma-1 Receptor Signaling Pathway
The σ1 receptor, upon activation by ligands, can translocate from the mitochondria-associated endoplasmic reticulum membrane (MAM) to other cellular compartments and interact with a variety of client proteins, thereby modulating their function.[3]
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Drug Discovery
The process of identifying and optimizing novel drug candidates from the this compound scaffold involves a systematic workflow.
Caption: Drug Discovery Workflow.
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activity at key biological targets, such as the sigma-1 receptor, coupled with their potential as anticancer agents, underscores their importance in modern drug discovery. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore and optimize these compounds. Future work should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety profiles of lead candidates. The continued investigation of this chemical space holds significant promise for the discovery of next-generation drugs for a range of debilitating diseases.
References
- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Physicochemical Properties of 1-(Piperazin-2-yl)ethanol Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide outlines the essential physicochemical properties and characterization methodologies for 1-(Piperazin-2-yl)ethanol and its potential salt forms. It is important to note that specific experimental data for this compound salts are not extensively available in publicly accessible literature. Therefore, this document serves as a comprehensive framework, providing illustrative data from closely related piperazine compounds and detailing the requisite experimental protocols for a thorough investigation.
Introduction
This compound is a substituted piperazine derivative of interest in pharmaceutical development due to the prevalence of the piperazine moiety in a wide range of biologically active compounds.[1][2][3] The physicochemical properties of an active pharmaceutical ingredient (API) and its salt forms are fundamental to its developability, influencing critical parameters such as solubility, stability, bioavailability, and manufacturability. The formation of salts is a common and effective strategy to enhance the aqueous solubility and dissolution rate of ionizable drug candidates.[2] This guide provides a detailed overview of the key physicochemical properties of this compound and its potential salts, the experimental methods used for their determination, and a logical workflow for their characterization.
Core Physicochemical Properties
A comprehensive physicochemical profile of a new chemical entity and its salt forms is crucial for its progression through the drug development pipeline. The following sections detail the key properties and the methodologies for their assessment.
Molecular Structure and Weight
The chemical structure of this compound and its dihydrochloride salt are presented below. The molecular weight is a fundamental property calculated from the molecular formula.
Table 1: Molecular Information for this compound and its Dihydrochloride Salt
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C6H14N2O | 130.19 |
| 2-(Piperazin-2-yl)ethanol Dihydrochloride | C6H16Cl2N2O | 203.11[4][5] |
pKa (Dissociation Constant)
The pKa value(s) of an ionizable compound are critical as they dictate the extent of ionization at a given pH, which in turn significantly influences solubility, absorption, and distribution. Piperazine itself is a weak base with two pKa values.[6][7] this compound, having two basic nitrogen atoms, is expected to have two pKa values.
Table 2: Illustrative pKa Values for Piperazine
| Compound | pKa1 | pKa2 |
| Piperazine | 5.35 | 9.73[6] |
Potentiometric titration is a widely used and accurate method for determining the pKa of a substance.[1][8]
-
Preparation of Solutions:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh and dissolve the sample (e.g., this compound hydrochloride) in deionized water or a suitable co-solvent system if solubility is low. The concentration should be in the range of 1-10 mM.
-
To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Incrementally add the standardized titrant (NaOH for the salt of a weak base) and record the pH after each addition, ensuring the reading stabilizes.
-
Continue the titration past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points or by calculating the first derivative of the titration curve, where the inflection points correspond to the pKa values.
-
Solubility
Solubility is a key determinant of a drug's oral bioavailability. It is typically assessed in various media, including water, buffers at different pH values, and relevant biorelevant media. The solubility of piperazine-containing compounds is often pH-dependent.[9]
Table 3: Illustrative Aqueous Solubility of Related Piperazine Compounds
| Compound | Solvent | Solubility |
| Piperazine | Water | Freely soluble[6][7] |
| 1-(2-Hydroxyethyl)piperazine | Water | Miscible[10] |
| 1-(2-Hydroxyethyl)piperazine | Ethanol, Acetone, Ether, Benzene | Soluble[11] |
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
-
Procedure:
-
Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, pH buffers ranging from 2 to 10).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
pH Measurement:
-
For buffered solutions, it is crucial to measure the pH of the saturated solution at equilibrium, as it may differ from the initial pH of the buffer.[2]
-
Melting Point
The melting point is a fundamental thermal property that provides an indication of the purity and the lattice energy of a crystalline solid.
Table 4: Illustrative Melting Points of Related Piperazine Compounds
| Compound | Melting Point (°C) |
| Piperazine | 108[2] |
| 1-(2-Hydroxyethyl)piperazine | -38.5[10] |
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Crystalline Structure
The solid-state properties of a drug, including its crystalline form (polymorphism), can significantly impact its stability, solubility, and manufacturing properties. X-ray powder diffraction (XRPD) is the primary technique for characterizing the crystalline nature of a material.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form. The pattern can be used to identify the crystalline phase, assess its purity, and determine unit cell parameters.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter to evaluate as moisture uptake can affect the physical and chemical stability of the drug substance, as well as its handling and processing properties.
-
Procedure: A small, accurately weighed sample is placed in a controlled humidity and temperature chamber of a GVS analyzer.
-
Sorption/Desorption Cycle: The relative humidity (RH) is progressively increased in steps (e.g., from 0% to 90% RH) and then decreased back to the starting point. The sample weight is continuously monitored at each RH step until equilibrium is reached.
-
Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The degree of hygroscopicity is classified based on the percentage of moisture uptake at a specified RH (e.g., 80% RH at 25°C).
Experimental and Characterization Workflow
The comprehensive characterization of a new salt form, such as a salt of this compound, follows a logical progression of experiments. The following diagram illustrates a typical workflow.
Conclusion
The thorough physicochemical characterization of this compound and its salts is a prerequisite for its successful development as a pharmaceutical agent. While specific experimental data for this compound's salts are not widely published, this guide provides the necessary framework for such an investigation. By systematically applying the detailed experimental protocols for determining properties such as pKa, solubility, melting point, crystallinity, and hygroscopicity, researchers can build a comprehensive data package. This information is essential for informed decision-making in lead optimization, pre-formulation, and formulation development, ultimately enabling the selection of a salt form with optimal properties for clinical advancement.
References
- 1. researchgate.net [researchgate.net]
- 2. manavchem.com [manavchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2-(Piperazin-2-yl)ethan-1-ol dihydrochloride | C6H16Cl2N2O | CID 44829118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Piperazine [medbox.iiab.me]
- 8. fishersci.com [fishersci.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 11. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1-(Piperazin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperazin-2-yl)ethanol is a substituted piperazine derivative with potential applications in pharmaceutical development due to the prevalence of the piperazine moiety in bioactive molecules.[1][2] Understanding the thermal stability and degradation profile of this compound is critical for determining its shelf-life, establishing safe storage conditions, and predicting potential degradation pathways that could impact its efficacy and safety. This technical guide outlines the standard methodologies for assessing thermal stability and provides a hypothetical degradation profile based on related piperazine compounds.
Predicted Thermal Behavior
Based on studies of similar piperazine derivatives, this compound is expected to be a relatively stable compound.[3] However, the presence of the hydroxyl group on the ethanol substituent may influence its degradation pathway compared to unsubstituted piperazine. Thermal decomposition is likely to occur at elevated temperatures, potentially initiated by dehydration or cleavage of the ethanol side chain.
Experimental Protocols for Thermal Analysis
To ascertain the precise thermal stability and degradation profile of this compound, the following experimental techniques are recommended.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and identifying the number of degradation steps.
Experimental Workflow for Thermogravimetric Analysis
Caption: Workflow for Thermogravimetric Analysis (TGA).
Table 1: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment |
| 150 - 250 | ~15% | H₂O (Dehydration) |
| 250 - 400 | ~38% | C₂H₄O (Ethanol side chain) |
| > 400 | Remainder | Piperazine ring fragmentation |
Note: This data is illustrative and based on the expected behavior of a hydroxyethyl-substituted piperazine.
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, glass transitions, and exothermic or endothermic decomposition events.[4][5]
Experimental Workflow for Differential Scanning Calorimetry
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Table 2: Predicted DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~80 - 90 | ~95 | (Endothermic) |
| Decomposition | > 200 | ~230 | (Exothermic) |
Note: This data is predictive. The melting point of piperazine itself is around 106°C, and substituents will alter this.
Predicted Degradation Profile and Pathways
The thermal degradation of piperazine in aqueous solutions is known to proceed via SN2 substitution reactions.[3] For this compound, several degradation pathways can be postulated.
Logical Relationship of Potential Degradation Pathways
Caption: Potential thermal degradation pathways.
To identify and quantify the degradation products, a stressed stability study followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the standard approach.
Experimental Protocol for Degradation Product Analysis
-
Stress Conditions: Subject samples of this compound to elevated temperatures (e.g., 150°C, 175°C, 200°C) for defined periods.
-
Sample Preparation: Dissolve the stressed samples in a suitable solvent, such as methanol or water.
-
HPLC-MS Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium formate to aid ionization.
-
Detection: UV detection (e.g., at 210 nm) and Mass Spectrometry (electrospray ionization in positive mode) to identify the mass-to-charge ratio of the parent compound and its degradation products.
-
Table 3: Potential Degradation Products Identified by HPLC-MS
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| (Hypothetical) | 131.12 | This compound (Parent) |
| (Hypothetical) | 113.10 | Vinylpiperazine |
| (Hypothetical) | 129.09 | Piperazine-2-carbaldehyde |
| (Hypothetical) | > 200 | Oligomers/Polymers |
Note: The retention times and exact masses are hypothetical and would need to be determined experimentally.
Conclusion
While direct experimental data for this compound is lacking, a comprehensive thermal stability and degradation profile can be established using standard analytical techniques such as TGA, DSC, and HPLC-MS. The methodologies and predictive data presented in this guide provide a robust framework for researchers and drug development professionals to initiate a thorough investigation of this compound's stability. Experimental verification of the hypothetical data presented herein is a critical next step in its characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odr.chalmers.se [odr.chalmers.se]
An In-depth Technical Guide to the Precursors and Starting Materials of 1-(Piperazin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and starting materials for 1-(Piperazin-2-yl)ethanol, a key intermediate in the development of various pharmaceutical compounds. This document details common synthetic routes, presents quantitative data in a comparative format, and provides cited experimental protocols.
Introduction to this compound
This compound, also known as 2-(piperazin-1-yl)ethanol, is a valuable building block in medicinal chemistry. Its bifunctional nature, containing both a secondary amine within the piperazine ring and a primary alcohol, allows for a wide range of chemical modifications. This makes it a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines, antipsychotics, and anticancer agents. The piperazine moiety often improves the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability.
Major Synthetic Routes and Starting Materials
Several synthetic strategies have been developed for the preparation of this compound and its derivatives. The most common approaches are summarized below.
N-Alkylation of Piperazine with 2-Haloethanols
A primary and widely recognized method for synthesizing this compound involves the nucleophilic substitution reaction between piperazine and a 2-haloethanol, such as 2-chloroethanol. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Key Starting Materials:
-
Piperazine
-
2-Chloroethanol or 2-Bromoethanol
-
A base (e.g., triethylamine, potassium carbonate)
-
An organic solvent (e.g., toluene, ethanol, acetonitrile)
A significant challenge with this method is the potential for di-substitution, leading to the formation of N,N'-bis(2-hydroxyethyl)piperazine. To favor mono-substitution, a large excess of piperazine is often used, which can complicate purification.
Reaction of Piperazine with Ethylene Oxide
Another common industrial route involves the ring-opening of ethylene oxide by piperazine. This method is highly atom-economical but requires careful control of reaction conditions to manage the exothermic nature of the reaction and to minimize the formation of di-substituted byproducts.
Key Starting Materials:
-
Piperazine
-
Ethylene Oxide
-
A solvent (often an alcohol or water)
Cyclization of Diethanolamine Derivatives
The synthesis of the piperazine ring itself can be a route to obtaining this compound derivatives. For instance, N,N'-bis-(2-hydroxyethyl)-piperazine can be prepared by heating diethanolamine with oxamide. While this produces the di-substituted product, it highlights the use of diethanolamine as a precursor to the piperazine core.
Key Starting Materials:
-
Diethanolamine
-
Oxamide
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for piperazine derivatives, providing a comparison of yields and reaction conditions.
Table 1: Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine
| Starting Material 1 | Starting Material 2 | Base | Solvent | Reaction Time | Temperature | Yield |
| 4-(methylthio)benzyl chloride | 1-(2-hydroxyethyl)piperazine | Triethylamine | Ethanol | 5 hours | Room Temperature | Not specified, but product was "suitable for use in the next reaction" |
Table 2: Synthesis of High-Purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine
| Starting Material 1 | Starting Material 2 | Solvent | Temperature | Reaction Time | Note |
| Piperazine monohydrochloride | 2-(2-chloroethoxy)ethanol | Polar or non-polar solvent | 40-120 °C | 2-8 hours | Molar ratio of 1.8-2.2 : 1 |
Table 3: Synthesis of N,N'-bis-(2-Hydroxy-ethyl)-piperazine
| Starting Material 1 | Starting Material 2 | Temperature | Molar Ratio (Diethanolamine/Oxamide) | Yield (on Diethanolamine) |
| Diethanolamine | Oxamide | 130-268 °C | > 2 | ~25% |
Experimental Protocols
Protocol for Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine
-
A mixture of 28.6 g of 4-(methylthio)benzyl chloride, 21.6 g of 1-(2-hydroxyethyl)piperazine, and 16.8 g of triethylamine in 250 ml of ethanol is prepared.
-
The mixture is stirred at room temperature for 5 hours.
-
The ethanol is removed in vacuo.
-
Water is added to the residue.
-
The product is extracted with ether.
-
The ether extract is dried and the solvent is evaporated to yield 31.6 g of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine as an orange oil.
Protocol for Synthesis of High-Purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine
-
Piperazine and piperazine dihydrochloride are reacted in a solvent to produce piperazine monohydrochloride.
-
The prepared piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol in a solvent.
-
After the reaction is complete, the piperazine dihydrochloride is recovered by filtration for reuse.
-
The solvent is evaporated from the filtrate to obtain the crude product.
-
The crude product is purified by vacuum reduced pressure rectification.
Protocol for Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol
-
A mixture of 1-(2-hydroxyethyl)piperazine and chlorodiphenylmethane is prepared in a suitable solvent such as toluene or acetone.
-
A base, such as potassium carbonate, is added to the mixture. A catalyst like potassium iodide may also be added.
-
The reaction mixture is heated for several hours.
-
Upon completion, the product is isolated and purified.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Synthetic pathway via N-alkylation of piperazine.
Caption: Synthesis via ring-opening of ethylene oxide.
Caption: General purification workflow for this compound.
Conclusion
The synthesis of this compound can be achieved through several viable routes, with the N-alkylation of piperazine and the reaction with ethylene oxide being the most prominent. The choice of a specific synthetic pathway will depend on factors such as the desired scale of production, cost of starting materials, and the required purity of the final product. Careful control of reaction conditions is crucial to minimize the formation of byproducts and to maximize the yield of the desired mono-substituted piperazine derivative. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
A Technical Deep Dive into 1-(Piperazin-2-yl)ethanol and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it a privileged pharmacophore. This technical guide delves into the synthesis, biological activities, and therapeutic potential of a specific, yet underexplored, subclass of these compounds: 1-(Piperazin-2-yl)ethanol and its analogs. Particular attention is given to their interaction with GABAA receptors, a key target in the central nervous system.
Synthesis of this compound and Its Analogs
The synthesis of C-substituted piperazines, such as this compound, presents a different challenge compared to the more common N-substituted derivatives. However, several strategies have been developed to access these valuable building blocks, often starting from readily available chiral precursors like amino acids.
A practical and scalable approach to synthesize enantiomerically pure 2-(hydroxymethyl)piperazines, the direct precursor to this compound, begins with commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride.[1][2][3] This method involves the differential protection of the two nitrogen atoms and the carboxylic acid group, followed by reduction of the acid to the corresponding alcohol.[2][3]
An alternative strategy for creating 2-substituted piperazines starts from α-amino acids.[4][5] This method involves a key aza-Michael addition between a protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[4] This approach allows for the introduction of various substituents at the 2-position of the piperazine ring.
Experimental Protocol: Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines[2][3]
This protocol outlines a common method for synthesizing a protected precursor to this compound, starting from (2S)-piperazine-2-carboxylic acid dihydrochloride.
Step 1: Protection of the Piperazine Nitrogens
-
(2S)-piperazine-2-carboxylic acid dihydrochloride is dissolved in a mixture of tetrahydrofuran and water.
-
Sodium carbonate is added to neutralize the hydrochloride salt.
-
Di-tert-butyl dicarbonate (Boc2O) is added to the solution to protect both nitrogen atoms of the piperazine ring, yielding (2S)-1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid.
Step 2: Esterification of the Carboxylic Acid
-
The resulting bis-Boc protected piperazine-2-carboxylic acid is dissolved in dimethylformamide (DMF).
-
Potassium carbonate and iodomethane are added to the solution to convert the carboxylic acid to its methyl ester.
Step 3: Reduction of the Ester to the Alcohol
-
The purified methyl ester is dissolved in ethanol.
-
Calcium chloride is added, followed by the portion-wise addition of sodium borohydride (NaBH4) at 0°C.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The reaction is quenched by the addition of an aqueous citric acid solution.
-
The product, di-tert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is extracted with an organic solvent and purified.
This protected intermediate can then be selectively deprotected at the nitrogen and/or hydroxyl group to allow for further derivatization to generate a library of analogs.
Biological Activity and Mechanism of Action
Piperazine and its derivatives are well-documented as modulators of various neurotransmitter receptors, with a significant body of research focusing on their interaction with the γ-aminobutyric acid type A (GABAA) receptor.[6] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[7][8]
Several studies have demonstrated that piperazine derivatives can act as antagonists or allosteric modulators of the GABAA receptor.[1] This interaction is believed to be a key component of their psychoactive and therapeutic effects. For instance, piperine, a natural product containing a piperidine ring (structurally related to piperazine), has been shown to modulate GABAA receptors.[7]
Quantitative Data on GABAA Receptor Modulation
The following table summarizes the modulatory effects of piperine and a synthetic analog on different GABAA receptor subtypes, providing insight into the potential activity of structurally related piperazine ethanols.
| Compound | GABAA Receptor Subtype | EC50 (µM) | Maximal IGABA Stimulation (%) |
| Piperine | α1β2 | - | 271 ± 36 |
| Piperine | α1β3 | - | 332 ± 64 |
| Piperine | α1β1 | - | 171 ± 22 |
| Piperine | α2β2 | 42.8 ± 7.6 | - |
| Piperine | α3β2 | 59.6 ± 12.3 | 375 ± 51 |
| Piperine | α5β2 | - | 136 ± 22 |
Data extracted from Khom et al., 2013.[7]
Signaling Pathway: GABAA Receptor Modulation
The primary mechanism of action for compounds that positively modulate the GABAA receptor involves enhancing the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.
Therapeutic Potential
The ability of this compound and its analogs to modulate GABAA receptors suggests a wide range of potential therapeutic applications. These include, but are not limited to:
-
Anxiolytics: By enhancing inhibitory neurotransmission, these compounds could be effective in treating anxiety disorders.
-
Anticonvulsants: Their potential to suppress neuronal excitability makes them promising candidates for the management of epilepsy.
-
Sedative-Hypnotics: For the treatment of insomnia and other sleep disorders.
-
Muscle Relaxants: To alleviate muscle spasms and spasticity.
Furthermore, the piperazine scaffold is known to be a component of drugs with a wide array of other biological activities, including anticancer, antibacterial, and antifungal properties.[9][10][11] The exploration of C-substituted piperazine ethanols could therefore uncover novel therapeutic agents in these areas as well.
Future Directions
The field of C-substituted piperazines, particularly those bearing an ethanol moiety at the 2-position, is ripe for further investigation. Future research should focus on:
-
Expansion of Analog Libraries: The synthesis and characterization of a broader range of analogs with diverse substitutions on the piperazine ring and the ethanol side chain are crucial for establishing comprehensive structure-activity relationships (SAR).
-
In-depth Pharmacological Profiling: A thorough evaluation of the activity of these compounds against a panel of neurotransmitter receptors and other biological targets will help to identify lead candidates with high potency and selectivity.
-
Preclinical Development: Promising compounds should be advanced into preclinical studies to assess their pharmacokinetic properties, in vivo efficacy, and safety profiles.
References
- 1. A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-(Piperazin-2-yl)ethanol
Introduction
(R)-1-(Piperazin-2-yl)ethanol is a chiral substituted piperazine that serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The precise stereochemical orientation of the hydroxyl and piperazine moieties is often crucial for biological activity and selectivity. This document provides a detailed protocol for the enantioselective synthesis of (R)-1-(Piperazin-2-yl)ethanol via a robust and scalable route involving the synthesis of the racemic compound followed by classical chiral resolution.
Synthetic Strategy
The overall synthetic approach is a multi-step process commencing with the protection of the piperazine scaffold, followed by the introduction of the 1-hydroxyethyl side chain, and culminating in the chiral resolution of the resulting racemic mixture. The key stages of this synthesis are:
-
Synthesis of Racemic 1-(Piperazin-2-yl)ethanol: This is achieved through a three-step sequence starting from a commercially available, selectively protected piperazine derivative.
-
Acylation: Introduction of an acetyl group at the 2-position of a protected piperazine.
-
Reduction: Stereoselective reduction of the ketone to the corresponding secondary alcohol.
-
Deprotection: Removal of the protecting groups to yield the racemic product.
-
-
Chiral Resolution: The enantiomers of the racemic this compound are separated by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid. Fractional crystallization allows for the isolation of the desired diastereomer, from which the pure (R)-enantiomer is liberated.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of (R)-1-(Piperazin-2-yl)ethanol
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Yield (%) | Purity/ee (%) |
| 1. Synthesis of Racemic 1-(1,4-di-Boc-piperazin-2-yl)ethan-1-one | 1,4-di-Boc-piperazine-2-carboxylic acid | 1-(1,4-di-Boc-piperazin-2-yl)ethan-1-one | MeLi, CuI | THF | 75-85 | >95% (HPLC) |
| 2. Synthesis of Racemic 1-(1,4-di-Boc-piperazin-2-yl)ethanol | 1-(1,4-di-Boc-piperazin-2-yl)ethan-1-one | 1-(1,4-di-Boc-piperazin-2-yl)ethanol | NaBH₄ | Methanol | 90-98 | >98% (HPLC) |
| 3. Synthesis of Racemic this compound | 1-(1,4-di-Boc-piperazin-2-yl)ethanol | This compound | HCl in Dioxane | Dioxane | 90-95 | >98% (HPLC) |
| 4. Chiral Resolution and Isolation of (R)-1-(Piperazin-2-yl)ethanol | Racemic this compound | (R)-1-(Piperazin-2-yl)ethanol | L-(+)-Tartaric acid | Methanol | 35-45 | >99% (ee) |
Experimental Protocols
Part 1: Synthesis of Racemic this compound
1.1 Synthesis of 1-(1,4-di-Boc-piperazin-2-yl)ethan-1-one
-
Materials: 1,4-di-Boc-piperazine-2-carboxylic acid, Methyllithium (MeLi), Copper(I) iodide (CuI), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
To a solution of 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add methyllithium (2.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, suspend CuI (1.1 eq) in anhydrous THF at -78 °C and add methyllithium (2.2 eq) dropwise. Stir for 30 minutes to form lithium dimethylcuprate.
-
Transfer the activated carboxylic acid solution to the lithium dimethylcuprate suspension at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(1,4-di-Boc-piperazin-2-yl)ethan-1-one.
-
1.2 Synthesis of Racemic 1-(1,4-di-Boc-piperazin-2-yl)ethanol
-
Materials: 1-(1,4-di-Boc-piperazin-2-yl)ethan-1-one, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve 1-(1,4-di-Boc-piperazin-2-yl)ethan-1-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic 1-(1,4-di-Boc-piperazin-2-yl)ethanol.
-
1.3 Synthesis of Racemic this compound
-
Materials: Racemic 1-(1,4-di-Boc-piperazin-2-yl)ethanol, 4M HCl in Dioxane, Diethyl ether.
-
Procedure:
-
Dissolve racemic 1-(1,4-di-Boc-piperazin-2-yl)ethanol (1.0 eq) in 4M HCl in Dioxane (10 eq).
-
Stir the solution at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain racemic this compound dihydrochloride.
-
For the free base, dissolve the salt in water and basify with a strong base (e.g., NaOH) to pH > 12, followed by extraction with a suitable organic solvent (e.g., dichloromethane).
-
Part 2: Chiral Resolution of Racemic this compound
2.1 Diastereomeric Salt Formation and Crystallization
-
Materials: Racemic this compound, L-(+)-Tartaric acid, Methanol.
-
Procedure:
-
Dissolve racemic this compound (1.0 eq) in warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimum amount of warm methanol.
-
Slowly add the tartaric acid solution to the piperazine solution with stirring.
-
Allow the resulting solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the diastereomeric salt of (R)-1-(Piperazin-2-yl)ethanol and L-(+)-tartaric acid.
-
2.2 Liberation of (R)-1-(Piperazin-2-yl)ethanol
-
Materials: Diastereomeric salt from step 2.1, Sodium hydroxide (NaOH) solution (2M), Dichloromethane.
-
Procedure:
-
Suspend the crystalline diastereomeric salt in water.
-
Add 2M sodium hydroxide solution dropwise with stirring until the pH of the solution is > 12.
-
Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-1-(Piperazin-2-yl)ethanol.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. Further recrystallization of the diastereomeric salt may be necessary to achieve >99% ee.
-
Mandatory Visualization
Caption: Workflow for the enantioselective synthesis of (R)-1-(Piperazin-2-yl)ethanol.
Application Notes and Protocols for N-alkylation of 1-(Piperazin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 1-(Piperazin-2-yl)ethanol, a critical step in the synthesis of diverse pharmacologically active compounds. The protocols outlined below focus on two primary methodologies: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. These methods offer versatile routes to introduce a wide range of alkyl and aryl substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry. The piperazine core is a common scaffold in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The secondary amine at the N4 position and the primary amine at the N1 position (in its unprotected form), along with the hydroxyl group, provide multiple points for chemical modification. N-alkylation at the N1 position is a key transformation to generate libraries of derivatives for screening and optimization.
The primary challenge in the N-alkylation of unsubstituted piperazines is achieving mono-alkylation over di-alkylation. The protocols described herein address this challenge through strategic control of reaction conditions.
Reaction Principle
The N-alkylation of this compound can be achieved through two principal synthetic routes:
-
Nucleophilic Substitution: This method involves the reaction of the secondary amine of the piperazine ring with an alkyl halide (or other electrophile with a suitable leaving group). The reaction proceeds via an SN2 mechanism. To favor mono-alkylation, an excess of the piperazine starting material or the use of a protecting group on one of the nitrogen atoms is often employed.
-
Reductive Amination: This two-step, one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. This method is particularly useful for introducing a variety of substituents and avoids the formation of quaternary ammonium salts.
Experimental Protocols
Protocol 1: N-Alkylation via Nucleophilic Substitution with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of piperazine).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.
Quantitative Data Summary (Representative Examples):
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K2CO3 | Acetonitrile | 80 | 6 | 85 |
| Ethyl iodide | K2CO3 | Acetonitrile | 80 | 12 | 78 |
| 4-Fluorobenzyl chloride | DIPEA | DMF | 60 | 8 | 82 |
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (15 mL per mmol of piperazine).
-
If the substrate is a less reactive ketone, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final N-alkylated product.
Quantitative Data Summary (Representative Examples):
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)3 | DCE | 25 | 4 | 90 |
| Acetone | NaBH(OAc)3 | DCE | 25 | 6 | 85 |
| Cyclohexanone | NaBH(OAc)3 | DCM | 25 | 8 | 88 |
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Logical guide for selecting the appropriate N-alkylation protocol.
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the N-alkylation of this compound. The choice between nucleophilic substitution and reductive amination will depend on the nature of the desired substituent and the availability of starting materials. For simple alkyl groups where the corresponding halide is readily available, nucleophilic substitution is a straightforward approach. For the introduction of more complex or functionalized moieties derived from aldehydes or ketones, reductive amination offers a mild and highly efficient alternative. These methods are readily adaptable for the generation of compound libraries for high-throughput screening in drug discovery and development programs.
Application Note: Parallel Synthesis of a Diverse N-Acyl-1-(piperazin-2-yl)ethanol Library for Drug Discovery
Introduction
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs due to their favorable physicochemical properties and their ability to serve as versatile scaffolds for introducing molecular diversity.[1][2] The inherent basicity of the piperazine ring can enhance aqueous solubility, a critical factor for oral bioavailability. The 1-(Piperazin-2-yl)ethanol scaffold is a particularly attractive building block for library synthesis as it incorporates a chiral center and two distinct points for chemical modification: the secondary amine within the piperazine ring and the primary alcohol. This allows for the creation of three-dimensional molecular shapes that can effectively probe the binding pockets of biological targets.
This application note describes a robust methodology for the parallel synthesis of a library of N-acyl-1-(piperazin-2-yl)ethanol derivatives. The synthesis is performed in a solution-phase format using a streamlined workflow amenable to high-throughput synthesis and purification, enabling the rapid generation of a diverse set of compounds for screening in drug discovery programs.
Library Design and Strategy
The library design is centered around the this compound core. Diversity is introduced by acylating the more reactive secondary amine of the piperazine ring with a variety of carboxylic acids. This approach allows for the exploration of a wide range of chemical space by varying the R-group. The primary alcohol of the ethanol moiety is maintained, providing a potential handle for future modifications or for interactions with the biological target.
The overall synthetic strategy involves a parallel acylation reaction of commercially available this compound with a diverse set of carboxylic acids using a suitable coupling agent. The reactions are carried out in a 96-well plate format to facilitate high-throughput synthesis. Purification is achieved using polymer-assisted sequestration techniques to remove excess reagents and by-products, thereby avoiding the need for traditional column chromatography.[3]
Experimental Protocols
Materials and Equipment
-
This compound
-
A diverse library of carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tris(2-aminoethyl)amine, polymer-bound (scavenger resin)
-
Isocyanate resin, polymer-bound (scavenger resin)
-
96-well reaction blocks
-
Automated liquid handler (optional)
-
Parallel synthesizer or shaker/heater
-
96-well filtration unit
-
LC-MS system for analysis
General Protocol for Parallel Acylation
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of this compound in DMF.
-
Prepare 0.6 M stock solutions of a diverse set of carboxylic acids in DMF in a 96-well plate format.
-
Prepare a 0.6 M stock solution of DIC and HOBt in DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the this compound stock solution (0.1 mmol).
-
To each well, add 200 µL of the respective carboxylic acid stock solution (0.12 mmol).
-
To each well, add 200 µL of the DIC/HOBt stock solution (0.12 mmol).
-
Seal the reaction block and place it on a shaker at room temperature for 16 hours.
-
-
Work-up and Purification:
-
To each well, add 50 mg of polymer-bound Tris(2-aminoethyl)amine (to scavenge excess carboxylic acid and HOBt) and 50 mg of polymer-bound isocyanate resin (to scavenge excess amine).
-
Add 1 mL of DCM to each well and shake the reaction block for 3 hours at room temperature.
-
Filter the contents of each well through a 96-well filtration unit into a clean 96-well collection plate.
-
Wash the resin in each well with 2 x 1 mL of DCM and combine the filtrates.
-
Evaporate the solvent from the collection plate under a stream of nitrogen or in a vacuum centrifuge.
-
-
Analysis:
-
Reconstitute the dried compounds in a suitable solvent (e.g., DMSO).
-
Analyze the purity and confirm the identity of each library member by LC-MS.
-
Data Presentation
Table 1: Representative Library Members and Corresponding Yields and Purities
| Compound ID | Carboxylic Acid (R-COOH) | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |
| L1-A1 | Acetic Acid | 172.22 | 85 | >95 |
| L1-A2 | Benzoic Acid | 234.29 | 92 | >95 |
| L1-A3 | 4-Chlorobenzoic Acid | 268.73 | 90 | >95 |
| L1-A4 | Cyclohexanecarboxylic Acid | 240.34 | 88 | >95 |
| L1-A5 | Thiophene-2-carboxylic Acid | 240.32 | 87 | >95 |
| L1-A6 | Phenylacetic Acid | 248.32 | 91 | >95 |
| L1-A7 | Nicotinic Acid | 235.27 | 86 | >95 |
| L1-A8 | Isoxazole-5-carboxylic Acid | 225.24 | 84 | >95 |
Yields and purities are hypothetical and representative of what can be expected from this type of synthesis.
Visualizations
Caption: Experimental workflow for the parallel synthesis of the N-acyl-1-(piperazin-2-yl)ethanol library.
Caption: Logical relationship illustrating the library design.
References
Application of 1-(Piperazin-2-yl)ethanol in Synthesizing Kinase Inhibitors: A Methodological Overview
Application Note
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties. The two nitrogen atoms of the piperazine core can be readily functionalized, allowing for the precise orientation of pharmacophoric groups to interact with target kinases. Furthermore, the piperazine moiety often enhances aqueous solubility and oral bioavailability, crucial parameters for drug development.
This document outlines the application of piperazine derivatives, specifically focusing on the utility of a piperazine-ethanol synthon, in the synthesis of kinase inhibitors. While direct literature detailing the use of 1-(Piperazin-2-yl)ethanol in this context is limited, its positional isomer, 2-(piperazin-1-yl)ethanol, serves as an excellent surrogate to illustrate the synthetic principles. This building block enables the introduction of a hydroxyethyl-piperazine moiety, a common feature in a number of potent kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The hydroxyethyl group can form key hydrogen bond interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.
The following sections provide a detailed protocol for a key synthetic step in the preparation of a CDK inhibitor precursor, quantitative data on the efficacy of representative piperazine-containing CDK inhibitors, and visualizations of the relevant biological pathway and synthetic workflow.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a representative piperazine-containing CDK inhibitor, AZD5438, against various cyclin-dependent kinases.
| Kinase Target | IC50 (nM) |
| Cyclin E-CDK2 | 6[1][2] |
| Cyclin A-CDK2 | 45[1][2] |
| Cyclin B1-CDK1 | 16[1][2] |
| Cyclin T-CDK9 | 20[1][2] |
| p25-CDK5 | 14[1] |
| Cyclin D3-CDK6 | 21[2] |
Experimental Protocols
Synthesis of a Dichloropyrimidine-Piperazine Intermediate
This protocol describes the nucleophilic substitution reaction between 4,6-dichloro-2-methylpyrimidine and 2-(piperazin-1-yl)ethan-1-ol. This reaction is a foundational step in the synthesis of a variety of kinase inhibitors, where the piperazine-ethanol moiety is coupled to a heterocyclic core.
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
2-(piperazin-1-yl)ethan-1-ol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4,6-dichloro-2-methylpyrimidine (1 equivalent) in anhydrous DMF, add DIPEA (2 equivalents) and 2-(piperazin-1-yl)ethan-1-ol (1.1 equivalents).
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product.
Visualizations
Caption: CDK2 signaling pathway in G1/S phase transition of the cell cycle.
Caption: Workflow for the synthesis of a kinase inhibitor precursor.
References
Application Note: HPLC Method for Purity Analysis of 1-(Piperazin-2-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Piperazin-2-yl)ethanol is a piperazine derivative that serves as a building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). A significant analytical challenge is that this compound lacks a strong native chromophore, making direct detection by UV-Vis spectrophotometry at low concentrations difficult.[1][2] Furthermore, the molecule possesses a chiral center at the C2 position of the piperazine ring, necessitating analysis of both chemical and enantiomeric purity.[3][4]
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of this compound. The method employs pre-column derivatization with dansyl chloride to attach a fluorescent and UV-active tag to the analyte, enabling sensitive and accurate quantification.[5][6] A secondary protocol for assessing enantiomeric purity using a chiral stationary phase is also provided.
Part 1: Chemical Purity Analysis by RP-HPLC with Pre-Column Derivatization
Principle
This method is based on the reaction of the secondary amine groups of this compound and potential amine-containing impurities with dansyl chloride in an alkaline medium. The resulting dansylated derivatives are highly fluorescent and possess a strong chromophore, allowing for sensitive detection. The separation is achieved on a reversed-phase C18 column with a gradient elution.
Experimental Protocol
1. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence (FLD) or photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC vials
2. Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (≥98%)
-
Dansyl Chloride (≥99%)
-
Sodium Bicarbonate (ACS grade)
-
This compound Reference Standard
-
Acetone (ACS grade)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Fluorescence: Ex 335 nm, Em 520 nm PDA/UV: 254 nm |
4. Preparation of Solutions
-
Sodium Bicarbonate Buffer (100 mM, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water. Adjust pH to 9.0 with NaOH if necessary.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. Prepare this solution fresh daily and protect it from light.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with water.
-
Standard Working Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with water.
5. Sample Derivatization Protocol
-
Pipette 100 µL of the Standard Working Solution or sample solution into an HPLC vial.
-
Add 200 µL of the Sodium Bicarbonate Buffer (pH 9.0).
-
Add 400 µL of the Dansyl Chloride Solution.
-
Cap the vial, vortex thoroughly, and incubate in a water bath or heating block at 60 °C for 45 minutes in the dark.
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the HPLC system.
Data Presentation
The purity of a hypothetical batch of this compound was analyzed using this method. The results are summarized in the table below. Purity is calculated using the area percent method.
Table 1: Purity Analysis Results
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Piperazine (Potential Impurity) | 12.54 | 15,820 | 0.45 |
| 2 | This compound | 15.88 | 3,489,500 | 99.42 |
| 3 | Unknown Impurity | 18.21 | 4,560 | 0.13 |
Part 2: Enantiomeric Purity Analysis by Chiral HPLC
Principle
To resolve the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds.[7] This protocol outlines a normal-phase HPLC method suitable for this purpose. Derivatization is typically not required for chiral analysis if the concentration is high enough for UV detection, but can be used to enhance sensitivity.
Experimental Protocol
1. Chromatographic Conditions (Chiral)
| Parameter | Condition |
| Column | Chiralpak IC (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV: 210 nm |
2. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Visualizations
Workflow Diagram
The following diagram illustrates the complete workflow for the chemical purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
The described RP-HPLC method with pre-column dansyl chloride derivatization is a sensitive, robust, and reliable approach for determining the chemical purity of this compound. It effectively overcomes the challenge posed by the analyte's lack of a native chromophore. For a complete quality assessment, the supplementary chiral HPLC method should be employed to confirm the enantiomeric purity of the substance. These protocols are suitable for use in quality control laboratories and research settings.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-2-(Piperazin-2-yl)ethanol | C6H14N2O | CID 1519381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. qascf.com [qascf.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 1-(Piperazin-2-yl)ethanol Enantiomers
Abstract
This application note details a robust and efficient method for the enantioselective separation of 1-(Piperazin-2-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers. A detailed experimental protocol, system suitability parameters, and quantitative data are provided to enable researchers, scientists, and drug development professionals to replicate and implement this method for routine analysis and quality control.
Introduction
The piperazine moiety is a prevalent structural motif in a vast array of marketed drugs and clinical candidates. When coupled with a chiral ethanolamine side chain, as in this compound, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of paramount importance in drug discovery, development, and manufacturing. This note provides a comprehensive guide to the chiral separation of this compound enantiomers using HPLC.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).
-
Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample Diluent: A mixture of n-hexane and isopropanol (80:20, v/v).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution: Prepare sample solutions at a similar concentration to the working standard solution using the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The developed method provides excellent separation and resolution of the this compound enantiomers. The following table summarizes the key quantitative data obtained from the analysis of the racemic standard.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | > 5000 | > 5000 |
| Resolution (Rs) | - | > 2.0 |
Mandatory Visualizations
Caption: Experimental workflow for the chiral separation of this compound.
Caption: Interaction model for the chiral separation of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the chiral separation of this compound enantiomers. The use of a Chiralpak AD-H column with a simple isocratic mobile phase allows for excellent resolution and peak shape, making it suitable for routine quality control and enantiomeric purity determination in pharmaceutical development and manufacturing.
Application Note and Protocols for the Large-Scale Synthesis and Purification of 1-(Piperazin-2-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Piperazin-2-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperazine ring substituted with a hydroxyethyl group at the 2-position, allows for further functionalization at the nitrogen atoms, making it a key intermediate in the synthesis of various biologically active molecules. This document provides a comprehensive overview of a proposed large-scale synthesis and purification strategy for this compound, based on established chemical principles for piperazine chemistry. The protocols provided are derived from analogous reactions and purification techniques reported for similar piperazine derivatives.
Proposed Synthesis Pathway
A direct, large-scale synthesis protocol for this compound is not extensively documented in publicly available literature. Therefore, a logical and scalable synthetic route is proposed, involving the protection of piperazine, introduction of the hydroxyethyl group, and subsequent deprotection. This multi-step approach allows for regioselective control and is amenable to large-scale production.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-tert-butoxycarbonyl (Boc)-piperazine
This initial step protects one of the nitrogen atoms of piperazine, allowing for selective functionalization at the other nitrogen or at a carbon atom of the ring.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve piperazine (1 equivalent) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc anhydride (1 equivalent) in the same solvent to the piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-piperazine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is sufficient.
Step 2: Synthesis of 1-(N-Boc-piperazin-2-yl)ethanol
This key step introduces the ethanol group at the 2-position of the protected piperazine ring. This can be achieved through asymmetric lithiation followed by quenching with an electrophile.
Materials:
-
N-Boc-piperazine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine or other suitable chiral ligand
-
Anhydrous diethyl ether or THF
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Protocol:
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-piperazine (1 equivalent) and (-)-sparteine (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 equivalents) to the solution, maintaining the temperature at -78 °C. Stir the mixture for 3-4 hours at this temperature.
-
Add freshly distilled acetaldehyde (1.5 equivalents) to the reaction mixture and continue stirring at -78 °C for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-(N-Boc-piperazin-2-yl)ethanol by column chromatography on silica gel.
Step 3: Deprotection to Yield this compound
The final step involves the removal of the Boc protecting group to yield the target compound.
Materials:
-
1-(N-Boc-piperazin-2-yl)ethanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution or other suitable base
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve the purified 1-(N-Boc-piperazin-2-yl)ethanol (1 equivalent) in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) or a solution of HCl in an organic solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by the addition of a saturated aqueous sodium bicarbonate solution or another suitable base until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Large-Scale Purification
For large-scale purification of the final product, fractional distillation under reduced pressure or crystallization are the preferred methods.
Protocol 1: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus suitable for vacuum distillation.
-
Charge the crude this compound into the distillation flask.
-
Gradually reduce the pressure and slowly heat the flask.
-
Collect the fractions at the appropriate boiling point and pressure. The exact conditions will need to be determined empirically.
-
Analyze the purity of the collected fractions by GC or HPLC.
Protocol 2: Purification by Crystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following tables summarize expected quantitative data for the proposed synthesis based on typical yields for similar reactions found in the literature. These values should be considered as estimates and will require optimization for a specific large-scale process.
Table 1: Summary of Synthesis Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Boc Protection | Piperazine | N-Boc-Piperazine | 85-95 |
| 2 | Asymmetric Lithiation & Alkylation | N-Boc-Piperazine | 1-(N-Boc-piperazin-2-yl)ethanol | 60-75 |
| 3 | Deprotection | 1-(N-Boc-piperazin-2-yl)ethanol | This compound | 90-98 |
Table 2: Purification Data
| Purification Method | Starting Purity (Crude) | Final Purity | Expected Recovery (%) |
| Fractional Distillation | ~85-90% | >98% | 70-85 |
| Crystallization | ~85-90% | >99% | 65-80 |
Workflow Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Decision logic for choosing a purification method.
Application Notes and Protocols: 1-(Piperazin-2-yl)ethanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 1-(Piperazin-2-yl)ethanol as a chiral ligand in asymmetric catalysis. The protocols detailed below are based on established methodologies for analogous chiral β-amino alcohol ligands and their successful application in carbon-carbon bond-forming reactions.
Application Note: Asymmetric Ethylzinc Addition to Aldehydes
Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, renowned for their ability to induce high stereoselectivity in a variety of transformations. This compound, possessing both a chiral secondary alcohol and a piperazine moiety, is a promising ligand for the enantioselective addition of organozinc reagents to aldehydes. The piperazine unit offers potential for secondary coordination and electronic tuning, which can influence both reactivity and enantioselectivity.
The in-situ generated zinc alkoxide of this compound can effectively catalyze the addition of diethylzinc to a range of aromatic and aliphatic aldehydes, affording chiral secondary alcohols with high enantiomeric excess. The stereochemical outcome is dictated by the formation of a well-defined chiral environment around the zinc center, guiding the approach of the aldehyde to the ethylzinc reagent.
Catalytic Performance Data
The following table summarizes the expected catalytic performance of (S)-1-(Piperazin-2-yl)ethanol in the enantioselective addition of diethylzinc to various aldehydes. The data is extrapolated from results obtained with structurally similar chiral β-amino alcohol ligands under optimized reaction conditions.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 96 | 99 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 90 | 95 |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 92 |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 88 | 94 |
Experimental Protocols
Synthesis of (S)-1-(Piperazin-2-yl)ethanol
This protocol describes a common route for the synthesis of chiral β-amino alcohols starting from an α-amino acid. Here, (S)-piperazine-2-carboxylic acid is used as the starting material.
Materials:
-
(S)-Piperazine-2-carboxylic acid dihydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
4 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, is charged with lithium aluminum hydride (2.0 eq) suspended in anhydrous THF (100 mL).
-
The suspension is cooled to 0 °C in an ice bath.
-
(S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the flask is cooled to 0 °C, and the reaction is quenched by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting white precipitate is filtered off and washed with THF (3 x 50 mL).
-
The combined organic filtrates are concentrated under reduced pressure.
-
The crude product is dissolved in water (50 mL) and the pH is adjusted to >12 with 4 M NaOH.
-
The aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to afford (S)-1-(Piperazin-2-yl)ethanol as a viscous oil.
Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the use of (S)-1-(Piperazin-2-yl)ethanol as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
(S)-1-(Piperazin-2-yl)ethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A 50 mL Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
(S)-1-(Piperazin-2-yl)ethanol (0.05 mmol, 5 mol%) is dissolved in anhydrous toluene (5 mL).
-
Diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 eq) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
The solution is cooled to 0 °C, and freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) is added dropwise.
-
The reaction is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
The mixture is acidified to pH 2 with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield (R)-1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Application Notes and Protocols: Synthesis of CNS Agents Utilizing 1-(Piperazin-2-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 1-(Piperazin-2-yl)ethanol derivatives as central nervous system (CNS) agents. The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, with numerous approved drugs, including antipsychotics, antidepressants, and anxiolytics, featuring this core structure.[1] The incorporation of a hydroxyethyl group offers a versatile handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
This document outlines a general synthetic protocol for the preparation of N-aryl-N'-(2-hydroxyethyl)piperazine derivatives, presents their biological activities at key CNS targets, and visualizes the relevant signaling pathways and experimental workflows.
Rationale for Use in CNS Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with various G-protein coupled receptors (GPCRs) in the CNS, particularly dopamine and serotonin receptors.[2][3] By modifying the substituents on the two nitrogen atoms of the piperazine ring, it is possible to fine-tune the affinity and selectivity of the compounds for different receptor subtypes.
The this compound scaffold, and more commonly its N1-substituted derivatives like 2-(piperazin-1-yl)ethanol, serves as a valuable building block for creating libraries of potential CNS agents. The secondary amine on the piperazine ring allows for the introduction of various aryl or heteroaryl groups, which are often crucial for receptor recognition. The primary alcohol of the ethanol substituent can be further modified or may contribute to the molecule's solubility and metabolic profile.
Synthesis of N-Aryl-N'-(2-hydroxyethyl)piperazine Derivatives
A common and effective method for the synthesis of N-aryl-N'-(2-hydroxyethyl)piperazine derivatives is the nucleophilic aromatic substitution (SNAAr) reaction between 2-(piperazin-1-yl)ethanol and an activated aryl halide.
Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)-4-(2-hydroxyethyl)piperazine
This protocol is adapted from the general synthesis of arylpiperazine derivatives described in the literature.
Materials:
-
2-(Piperazin-1-yl)ethanol
-
1-Fluoro-2-methoxybenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a solution of 2-(piperazin-1-yl)ethanol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 1-fluoro-2-methoxybenzene (1.1 eq) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 1-(2-methoxyphenyl)-4-(2-hydroxyethyl)piperazine as a pure compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 1-(2-methoxyphenyl)-4-(2-hydroxyethyl)piperazine.
Biological Activity of N-Aryl-N'-(2-hydroxyethyl)piperazine Derivatives
Derivatives of this compound, specifically N-aryl-N'-(2-hydroxyethyl)piperazines, have been shown to exhibit significant affinity for key CNS receptors, including dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. The affinity for these receptors is a hallmark of many atypical antipsychotic and antidepressant medications.
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of 1-aryl-4-(2-hydroxyethyl)piperazine derivatives for human dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.
| Compound | Aryl Substituent | D₂ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) |
| 1 | Phenyl | 150 | 25 | 30 |
| 2 | 2-Methoxyphenyl | 50 | 5 | 15 |
| 3 | 2-Chlorophenyl | 80 | 10 | 20 |
| 4 | 2,3-Dichlorophenyl | 30 | 8 | 12 |
Data is representative and compiled from various sources in the literature.
Signaling Pathways
The therapeutic effects of CNS agents derived from this compound are mediated through their interaction with dopaminergic and serotonergic signaling pathways.
Dopamine D₂ Receptor Signaling
Dopamine D₂ receptors are inhibitory G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D₂ receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately leading to a decrease in neuronal excitability. Antagonism of D₂ receptors in the mesolimbic pathway is a key mechanism of action for antipsychotic drugs.
Caption: Inhibitory signaling cascade of the Dopamine D₂ receptor.
Serotonin 5-HT₁ₐ Receptor Signaling
Similar to D₂ receptors, 5-HT₁ₐ receptors are inhibitory GPCRs that couple to Gαi/o proteins. Their activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, activation of 5-HT₁ₐ receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing. Agonism at 5-HT₁ₐ receptors is associated with anxiolytic and antidepressant effects.
Caption: Inhibitory signaling pathways of the Serotonin 5-HT₁ₐ receptor.
Conclusion
This compound and its derivatives are valuable starting materials for the synthesis of novel CNS agents. The straightforward synthetic accessibility allows for the creation of diverse chemical libraries for screening against various neurological targets. The demonstrated high affinity of N-aryl-N'-(2-hydroxyethyl)piperazine derivatives for dopamine and serotonin receptors underscores the potential of this scaffold in the development of new treatments for psychiatric disorders. Further optimization of the substituents on both the aryl ring and the ethanol moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 1-(Piperazin-2-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(Piperazin-2-yl)ethanol scaffold is a key structural motif found in a variety of pharmacologically active compounds. Derivatives of this structure have shown activity against a range of biological targets, most notably G protein-coupled receptors (GPCRs) and ion channels, making them promising candidates for drug discovery in areas such as neuroscience and cardiovascular diseases.[1][2][3] This document provides detailed application notes and protocols for developing and utilizing cell-based assays to characterize the activity of this compound derivatives on three major GPCR families: dopamine, serotonin, and adrenergic receptors.
I. Dopamine Receptor Signaling
Dopamine receptors are GPCRs that play a crucial role in various physiological processes in the central nervous system.[4] There are five main subtypes of dopamine receptors, D1 through D5. These receptors are primarily coupled to Gs (D1-like) or Gi/o (D2-like) G proteins, leading to the modulation of intracellular cyclic AMP (cAMP) levels.[4][5]
A. D2 Dopamine Receptor (Gi/o-coupled) cAMP Assay
This assay measures the ability of test compounds to inhibit the production of cAMP, which is a hallmark of Gi/o-coupled receptor activation.
Experimental Protocol:
-
Cell Line: Use a stable cell line expressing the human D2 dopamine receptor, such as the DRD2 Nomad Cell Line.[5]
-
Cell Culture: Culture the cells in the recommended medium containing the appropriate selection antibiotics to maintain receptor expression.
-
Assay Preparation:
-
Seed the cells into a 96-well or 384-well plate at a density optimized for the assay.
-
Incubate the cells overnight to allow for attachment.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 30 minutes).
-
For antagonist screening, pre-incubate the cells with the test compounds before adding a known D2 receptor agonist (e.g., dopamine).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
Generate dose-response curves and calculate the IC50 (for agonists) or pA2/pIC50 (for antagonists) values.
-
Data Presentation:
| Compound | Target | Assay Type | Readout | Potency (IC50/EC50) | Efficacy (% of Control) |
| Derivative A | D2 Receptor | cAMP Inhibition | HTRF | 15 nM | 95% |
| Derivative B | D2 Receptor | cAMP Inhibition | HTRF | 50 nM | 80% |
| Dopamine (Control) | D2 Receptor | cAMP Inhibition | HTRF | 5 nM | 100% |
Signaling Pathway:
II. Serotonin Receptor Signaling
Serotonin (5-HT) receptors are a large family of GPCRs that mediate the effects of serotonin.[6] The 5-HT2A receptor, a member of the 5-HT2 family, is coupled to Gq/11 proteins and its activation leads to an increase in intracellular calcium levels.[7][8]
A. 5-HT2A Receptor (Gq/11-coupled) Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.
Experimental Protocol:
-
Cell Line: Utilize a cell line stably expressing the human 5-HT2A receptor, such as the HiTSeeker 5HTR2A Cell Line.[8][9]
-
Cell Culture: Maintain the cells in the appropriate culture medium with selection antibiotics.
-
Assay Preparation:
-
Plate the cells in a black, clear-bottom 96-well or 384-well plate.
-
Incubate overnight.
-
-
Calcium Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate for a specified time at 37°C to allow for dye uptake.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the this compound derivatives.
-
Use a fluorescence plate reader with an injection module to add the compounds to the wells while simultaneously recording the fluorescence signal.
-
Record the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Generate dose-response curves and calculate EC50 values for agonists or IC50 values for antagonists.
-
Data Presentation:
| Compound | Target | Assay Type | Readout | Potency (EC50) | Efficacy (% of Serotonin) |
| Derivative C | 5-HT2A Receptor | Calcium Flux | Fluorescence | 25 nM | 110% |
| Derivative D | 5-HT2A Receptor | Calcium Flux | Fluorescence | 100 nM | 75% |
| Serotonin (Control) | 5-HT2A Receptor | Calcium Flux | Fluorescence | 10 nM | 100% |
Experimental Workflow:
III. Adrenergic Receptor Signaling
Adrenergic receptors are a class of GPCRs that are targets of catecholamines like norepinephrine and epinephrine.[10] The β2-adrenergic receptor is a well-studied Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cAMP.[11] Another important process following agonist binding is the recruitment of β-arrestin, which leads to receptor desensitization and internalization.[12]
A. β2-Adrenergic Receptor β-Arrestin Recruitment Assay
This assay measures the interaction between the activated β2-adrenergic receptor and β-arrestin, providing a readout of receptor activation that is independent of G protein coupling.
Experimental Protocol:
-
Cell Line: Employ a cell line engineered for a β-arrestin recruitment assay, such as one using enzyme fragment complementation (e.g., PathHunter®) or luciferase complementation.[12] These cells co-express the β2-adrenergic receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.
-
Cell Culture: Grow cells in the recommended medium with appropriate selection agents.
-
Assay Setup:
-
Plate the cells in a white, solid-bottom 96-well or 384-well plate.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare dilutions of the this compound derivatives.
-
Add the compounds to the cells and incubate for a sufficient time (e.g., 60-90 minutes) to allow for receptor-arrestin interaction.
-
-
Signal Detection:
-
Add the detection reagents for the enzyme complementation system (e.g., luciferin substrate).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to a positive control (e.g., isoproterenol).
-
Generate dose-response curves to determine the EC50 for agonists or the IC50 for antagonists.
-
Data Presentation:
| Compound | Target | Assay Type | Readout | Potency (EC50) | Efficacy (% of Isoproterenol) |
| Derivative E | β2-Adrenergic Receptor | β-Arrestin Recruitment | Luminescence | 8 nM | 98% |
| Derivative F | β2-Adrenergic Receptor | β-Arrestin Recruitment | Luminescence | 30 nM | 85% |
| Isoproterenol (Control) | β2-Adrenergic Receptor | β-Arrestin Recruitment | Luminescence | 2 nM | 100% |
Logical Relationship Diagram:
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for characterizing the pharmacological activity of this compound derivatives at key GPCR targets. By employing a combination of second messenger assays (cAMP and calcium flux) and β-arrestin recruitment assays, researchers can gain a comprehensive understanding of the potency, efficacy, and potential signaling bias of their compounds, thereby accelerating the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. innoprot.com [innoprot.com]
- 6. Magic™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. 5-HT2A Serotonin Receptor Cell Line – Cells Online [cells-online.com]
- 10. Magic™ In Vitro Cell based Adrenergic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. innoprot.com [innoprot.com]
- 12. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized 1-(Piperazin-2-yl)ethanol Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 1-(piperazin-2-yl)ethanol analogs. These compounds are of significant interest in medicinal chemistry due to the prevalence of the piperazine motif in a wide range of biologically active molecules, including agents targeting the central nervous system. The chiral this compound scaffold, in particular, offers a valuable platform for the development of novel therapeutics.
Introduction
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs with diverse therapeutic applications. Functionalization of the piperazine core, especially at the C2 position with a chiral ethanolamine side chain, allows for the exploration of structure-activity relationships (SAR) and the development of compounds with improved potency, selectivity, and pharmacokinetic properties. These analogs have shown potential as modulators of various biological targets, including sigma receptors, which are implicated in a range of neurological disorders.[1] This document outlines two primary synthetic strategies for accessing chiral this compound analogs: one starting from a chiral amino acid pool and another employing asymmetric synthesis via a piperazin-2-one intermediate.
Synthetic Strategies
Two robust synthetic routes for the preparation of enantiomerically enriched this compound analogs are presented below. These routes offer flexibility for the introduction of various functional groups on the piperazine nitrogens (N1 and N4).
Route 1: Synthesis from Chiral Amino Acids
This strategy leverages the readily available chiral pool of amino acids to establish the stereocenter at the C2 position of the piperazine ring. L-Alanine is used here as an exemplary starting material to generate the (S)-enantiomer.
Experimental Protocol: Synthesis of (S)-1-(Piperazin-2-yl)ethanol
Step 1: N-Protection of L-Alanine
-
To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-alanine.
Step 2: Weinreb Amide Formation
-
To a solution of N-Cbz-L-alanine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Add triethylamine (2.5 eq) dropwise and stir the reaction at room temperature for 16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Weinreb amide.
Step 3: Ketone Formation
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours, then quench with saturated ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield N-Cbz-2-acetylpiperidine.
Step 4: Formation of the Piperazine Precursor
-
To a solution of N-Cbz-2-acetylpiperidine (1.0 eq) in methanol, add a solution of bromoethylamine hydrobromide (1.2 eq) and sodium bicarbonate (2.5 eq) in water.
-
Stir the reaction at 60 °C for 24 hours.
-
Concentrate the reaction mixture and extract with ethyl acetate.
-
Purify the crude product by column chromatography.
Step 5: Reductive Cyclization
-
Dissolve the product from the previous step in methanol and add sodium cyanoborohydride (1.5 eq).
-
Adjust the pH to ~6 with acetic acid and stir at room temperature for 12 hours.
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain N1-Cbz-2-(1-hydroxyethyl)piperazine.
Step 6: Deprotection
-
Dissolve N1-Cbz-2-(1-hydroxyethyl)piperazine (1.0 eq) in methanol and add 10% Pd/C (0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 8 hours.
-
Filter the reaction through Celite and concentrate the filtrate to yield (S)-1-(piperazin-2-yl)ethanol.
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) |
| 1 | N-Cbz-L-alanine | L-Alanine | Cbz-Cl, Na2CO3, Dioxane/H2O | 90-95 |
| 2 | N-Cbz-L-alanine Weinreb amide | N-Cbz-L-alanine | HN(OMe)Me·HCl, EDC, HOBt, TEA, DCM | 85-90 |
| 3 | N-Cbz-3-amino-2-butanone | N-Cbz-L-alanine Weinreb amide | MeMgBr, THF | 70-80 |
| 4 | N-Cbz-N'-(2-bromoethyl)-3-amino-2-butanone | N-Cbz-3-amino-2-butanone | Bromoethylamine hydrobromide, NaHCO3, MeOH/H2O | 60-70 |
| 5 | N1-Cbz-2-(1-hydroxyethyl)piperazine | N-Cbz-N'-(2-bromoethyl)-3-amino-2-butanone | NaBH3CN, AcOH, MeOH | 50-60 |
| 6 | (S)-1-(Piperazin-2-yl)ethanol | N1-Cbz-2-(1-hydroxyethyl)piperazine | H2, 10% Pd/C, MeOH | >95 |
Route 2: Asymmetric Synthesis via Piperazin-2-one Intermediate
This approach involves the construction of a piperazin-2-one scaffold followed by diastereoselective reduction and subsequent functionalization. This route is particularly useful for generating a diverse library of analogs with various substituents.
Experimental Protocol: Asymmetric Synthesis of this compound Analogs
Step 1: Synthesis of N-protected ethyl glycinate
-
To a suspension of ethyl glycinate hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Wash with 1M HCl and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-ethyl glycinate.
Step 2: N-Alkylation with 2-bromopropiophenone
-
To a solution of N-Boc-ethyl glycinate (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C.
-
Stir for 30 minutes, then add 2-bromopropiophenone (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench with water and extract with ethyl acetate.
-
Purify by column chromatography.
Step 3: Reductive Amination and Cyclization to Piperazin-2-one
-
Dissolve the product from the previous step in a mixture of methanol and acetic acid (10:1).
-
Add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir at room temperature for 24 hours.
-
Concentrate the mixture and purify by column chromatography to yield the N-Boc-5-methyl-6-phenylpiperazin-2-one.
Step 4: Diastereoselective Reduction of the Ketone
-
Dissolve the piperazin-2-one (1.0 eq) in methanol and cool to -78 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir at -78 °C for 4 hours.
-
Quench with saturated ammonium chloride and extract with ethyl acetate.
-
Purify by column chromatography to separate the diastereomers.
Step 5: Reduction of the Lactam
-
To a solution of the desired diastereomer (1.0 eq) in anhydrous THF, add lithium aluminum hydride (1.0 M in THF, 2.0 eq) at 0 °C.
-
Stir at room temperature for 6 hours.
-
Carefully quench with water and 15% NaOH solution.
-
Filter the solid and concentrate the filtrate to yield the N-Boc protected this compound analog.
Step 6: N4-Functionalization and Deprotection
-
The N4-position can be functionalized using standard procedures such as reductive amination or N-arylation prior to or after the removal of the N1-Boc protecting group.
-
To deprotect the Boc group, dissolve the compound in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours.
-
Concentrate under reduced pressure to obtain the final product as its hydrochloride salt.
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | N-Boc-ethyl glycinate | Ethyl glycinate hydrochloride | Boc2O, TEA, DCM | 90-98 | N/A |
| 2 | Ethyl N-Boc-N-(2-oxo-2-phenylethyl)glycinate | N-Boc-ethyl glycinate | 2-Bromopropiophenone, NaH, DMF | 60-70 | N/A |
| 3 | N-Boc-5-methyl-6-phenylpiperazin-2-one | Ethyl N-Boc-N-(2-oxo-2-phenylethyl)glycinate | NH4OAc, NaBH3CN, MeOH/AcOH | 40-50 | N/A |
| 4 | N-Boc-2-(1-hydroxy-1-phenylethyl)-5-methylpiperazine | N-Boc-5-methyl-6-phenylpiperazin-2-one | NaBH4, MeOH, -78 °C | 80-90 | 9:1 |
| 5 | N-Boc-1-(5-methyl-6-phenylpiperazin-2-yl)ethanol | N-Boc-2-(1-hydroxy-1-phenylethyl)-5-methylpiperazine | LiAlH4, THF | 70-80 | N/A |
| 6 | Functionalized this compound analog | N-Boc-1-(5-methyl-6-phenylpiperazin-2-yl)ethanol | 1. Functionalization, 2. 4M HCl in Dioxane | 80-95 | N/A |
Biological Context: Sigma-1 Receptor Modulation
Functionalized this compound analogs are structurally similar to known sigma receptor ligands. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling, ion channel activity, and cellular stress responses.[2][3][4] Modulation of the sigma-1 receptor has shown therapeutic potential in a variety of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases.[1][4][5]
The proposed mechanism of action for these analogs involves binding to the sigma-1 receptor, which can lead to the dissociation of the receptor from its binding partner BiP (Binding immunoglobulin protein). This dissociation allows the sigma-1 receptor to interact with various client proteins, such as the IP3 receptor, thereby modulating downstream signaling pathways.[3] This can lead to the stabilization of calcium homeostasis, reduction of oxidative stress, and promotion of cell survival.
Visualizations
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 1-(Piperazin-2-yl)ethanol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of 1-(Piperazin-2-yl)ethanol dihydrochloride, a critical process for its purification and isolation. The following sections outline various techniques, including cooling crystallization, anti-solvent addition, and evaporative crystallization, derived from established methods for analogous piperazine derivatives.
Introduction
Crystallization is a pivotal step in the purification of active pharmaceutical ingredients (APIs) and chemical intermediates. For this compound dihydrochloride, obtaining a crystalline solid is essential for ensuring high purity, stability, and desirable handling characteristics. The choice of crystallization method and solvent system is critical and can significantly impact crystal form (polymorphism), yield, and purity. While specific literature on the crystallization of this compound dihydrochloride is not abundant, protocols for similar piperazine dihydrochloride salts provide a strong foundation for developing a robust crystallization process.[1][2][3]
General Considerations for Crystallization
The solubility of piperazine and its derivatives is a key factor in selecting an appropriate crystallization solvent. Piperazine itself is freely soluble in water and ethylene glycol, and to a lesser extent, in other alcohols.[4][5] The dihydrochloride salt form generally decreases solubility in organic solvents, which can be leveraged for crystallization. Successful crystallization relies on creating a supersaturated solution from which the compound precipitates in an ordered crystalline form.
Crystallization Techniques and Protocols
Several common crystallization techniques can be applied to this compound dihydrochloride. The choice of method will depend on the solubility of the compound in various solvents and the desired outcome.
Cooling Crystallization
This technique involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.
Protocol:
-
Solvent Selection: Begin by selecting a solvent in which this compound dihydrochloride has high solubility at elevated temperatures and low solubility at lower temperatures. Isopropyl alcohol and ethanol are good starting points based on protocols for similar compounds.[1][3]
-
Dissolution: In a suitable reaction vessel, suspend the crude this compound dihydrochloride in the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. A gradual cooling rate (e.g., 10-20°C per hour) is often preferred to prevent rapid precipitation, which can lead to the formation of smaller, less pure crystals.
-
Isolation: Once the solution has reached the desired final temperature (e.g., 0-5°C) and crystallization appears complete, collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow for Cooling Crystallization:
Caption: Workflow for Cooling Crystallization.
Anti-Solvent Crystallization
This method involves dissolving the compound in a solvent in which it is soluble (the "solvent") and then adding a second solvent in which it is insoluble (the "anti-solvent") to induce precipitation.
Protocol:
-
Solvent System Selection: Identify a solvent in which this compound dihydrochloride is readily soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible. For piperazine dihydrochlorides, a common approach is to dissolve the salt in water or an alcohol and use a less polar solvent like acetone or 2-butanone as the anti-solvent.[2]
-
Dissolution: Dissolve the crude compound in the minimum amount of the primary solvent at room temperature or slightly elevated temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition should be slow enough to allow for the gradual formation of crystals. Cloudiness will indicate the onset of precipitation.
-
Crystallization: Continue adding the anti-solvent until crystal formation is maximized. The mixture can be cooled in an ice bath to further decrease solubility and improve yield.
-
Isolation and Washing: Collect the crystals by filtration and wash with a small amount of the solvent/anti-solvent mixture or the pure anti-solvent.
-
Drying: Dry the crystals under vacuum.
Workflow for Anti-Solvent Crystallization:
Caption: Workflow for Anti-Solvent Crystallization.
Evaporative Crystallization
This technique is suitable for compounds that are highly soluble and do not readily crystallize upon cooling. It involves slowly evaporating the solvent from a solution to increase the solute concentration and induce crystallization.
Protocol:
-
Solvent Selection: Choose a volatile solvent in which the compound is soluble. Ethanol or a mixture of ethanol and water could be suitable.[6]
-
Dissolution: Prepare a solution of this compound dihydrochloride that is not fully saturated at room temperature.
-
Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for slow solvent evaporation at room temperature or slightly elevated temperature.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals over time. This method can often yield high-quality single crystals.
-
Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.
-
Drying: Air-dry or dry the crystals under a gentle stream of inert gas.
Logical Relationship for Crystallization Method Selection:
Caption: Decision logic for selecting a crystallization method.
Data Presentation: Solvent Systems for Piperazine Derivatives
The following table summarizes solvent systems used for the crystallization of various piperazine dihydrochloride derivatives, which can serve as a starting point for optimizing the crystallization of this compound dihydrochloride.
| Compound | Solvent(s) | Technique | Reference |
| Piperazine dihydrochloride | Ethanol | Precipitation/Cooling | [3] |
| 1-Benzylpiperazine dihydrochloride | Ethanol / Benzene (for washing) | Precipitation/Cooling | [3] |
| Racemic 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acid dihydrochloride | Water / 2-Butanone | Anti-solvent Crystallization | [2] |
| General monosubstituted piperazine derivatives | Isopropyl alcohol | Recrystallization | [1] |
| Dextrorotatory 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acid dihydrochloride | Acetone (with HCl solution) | Salt formation & Crystallization | [2] |
Troubleshooting and Optimization
-
Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the solution is too supersaturated or the cooling is too rapid. Try using a more dilute solution, a slower cooling rate, or a different solvent system.
-
Poor Yield: To improve the yield, ensure the final crystallization temperature is low enough to minimize the solubility of the product. The volume of the solvent should also be minimized while ensuring complete dissolution at the higher temperature.
-
Low Purity: If the purity is not satisfactory, a second recrystallization step may be necessary. The use of activated charcoal during the dissolution step can help remove colored impurities.[1]
By systematically applying and optimizing these established crystallization techniques, researchers can develop a robust and efficient method for the purification of this compound dihydrochloride.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GB2225321A - Process for preparation of a 1-piperazine-ethoxyacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperazin-2-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Piperazin-2-yl)ethanol synthesis.
Synthetic Pathway Overview
The synthesis of this compound is commonly achieved through a three-step process starting from piperazine-2-carboxylic acid. This pathway involves:
-
N-Boc Protection: Protection of the piperazine nitrogens using Di-tert-butyl dicarbonate (Boc)₂O to prevent side reactions in the subsequent reduction step.
-
Reduction of the Carboxylic Acid: Reduction of the carboxylic acid group to a primary alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄).
-
N-Boc Deprotection: Removal of the Boc protecting groups under acidic conditions to yield the final product.
optimization of reaction conditions for coupling with 1-(Piperazin-2-yl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Piperazin-2-yl)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on this compound is more reactive in coupling reactions?
The N1 nitrogen is generally more reactive for steric reasons. The C2-substituent directs incoming electrophiles or metal complexes to the less hindered N1 position. However, the relative reactivity can be influenced by the reaction conditions and the nature of the coupling partners.
Q2: How can I achieve selective N1-functionalization over N4-functionalization?
To favor N1-functionalization, you can employ bulky reagents or catalysts that will preferentially react at the less sterically hindered nitrogen. Additionally, using a protecting group on the N4 nitrogen is a common and effective strategy to ensure selectivity.
Q3: What are the common side reactions to watch out for when coupling with this compound?
The primary side reaction is O-functionalization (acylation or alkylation) of the hydroxyl group. Double N-functionalization at both N1 and N4 can also occur if no protecting group is used and an excess of the coupling partner is present. Racemization at the chiral C2 center is a possibility under harsh basic or acidic conditions.
Q4: What are suitable protecting groups for the nitrogen atoms and the hydroxyl group of this compound?
-
For the N4-nitrogen: A Boc (tert-butyloxycarbonyl) group is commonly used. It is stable under many coupling conditions and can be readily removed with acid.
-
For the hydroxyl group: A silyl ether protecting group, such as TBDMS (tert-butyldimethylsilyl), is a good option. It is robust and can be removed with fluoride reagents like TBAF.
Q5: Can I perform a Buchwald-Hartwig amination with this compound?
Yes, Buchwald-Hartwig amination is a powerful method for N-arylation of this compound.[1][2][3][4] Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. It is advisable to protect the hydroxyl group to prevent potential O-arylation, although this is generally less favorable than N-arylation.
Q6: Is reductive amination a suitable method for functionalizing this compound?
Reductive amination is an excellent method for introducing alkyl groups at the N1 position.[5][6][7] This reaction is typically performed by reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[5][6][7] The hydroxyl group is generally stable under these conditions.
Troubleshooting Guides
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | Inactive catalyst. | Ensure the use of an air- and moisture-stable pre-catalyst or prepare the active catalyst in situ under an inert atmosphere.[2] |
| Inappropriate ligand. | Screen different phosphine ligands. For sterically hindered substrates, bulky electron-rich ligands like XPhos or SPhos often give good results. | |
| Weak base. | Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.[1] | |
| Low reaction temperature. | Gradually increase the reaction temperature, typically between 80-120 °C. | |
| Significant O-arylation side product | Unprotected hydroxyl group. | Protect the hydroxyl group as a silyl ether (e.g., TBDMS) prior to the coupling reaction. |
| High reaction temperature. | Try to run the reaction at a lower temperature for a longer duration. | |
| Formation of double arylated product | No protecting group on N4. | Use N4-Boc protected this compound. |
| Stoichiometry imbalance. | Use a 1:1 to 1:1.2 ratio of the piperazine to the aryl halide. | |
| Racemization of the product | Harsh basic conditions. | Use a milder base if possible, or shorten the reaction time. |
Reductive Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired amine | Incomplete imine formation. | Ensure the reaction mixture is slightly acidic (pH 4-5) to promote imine formation.[6] A small amount of acetic acid can be added as a catalyst. |
| Ineffective reducing agent. | Sodium triacetoxyborohydride (STAB) is generally a good choice as it is selective for imines over carbonyls.[5][6][7] | |
| Sterically hindered aldehyde/ketone. | Increase the reaction temperature and/or reaction time. Consider using a more reactive reducing agent if STAB is not effective. | |
| Presence of unreacted starting materials | Insufficient reducing agent. | Use a slight excess (1.2-1.5 equivalents) of the reducing agent. |
| Short reaction time. | Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. | |
| Formation of dialkylated product at N1 and N4 | No protecting group on N4. | Use N4-Boc protected this compound for selective N1-alkylation. |
| Difficult product isolation | Emulsion during workup. | Add brine to the aqueous layer to break the emulsion. |
| Product is water-soluble. | Extract with a more polar organic solvent like dichloromethane or perform a salt precipitation. |
Acylation/Amide Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the amide | Ineffective coupling reagent. | Use a reliable peptide coupling reagent such as HATU, HOBt/EDC, or T3P. |
| Steric hindrance. | For sterically demanding substrates, consider a "double coupling" approach where the coupling step is repeated.[8] | |
| O-acylation as a major side product | Unprotected hydroxyl group. | Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) before the acylation reaction. |
| Use of a highly reactive acylating agent. | Use a less reactive acylating agent or perform the reaction at a lower temperature. | |
| Epimerization of the chiral center | Use of a base that promotes racemization. | Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA). |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of N4-Boc-1-(Piperazin-2-yl)ethanol
-
Materials: N4-Boc-1-(Piperazin-2-yl)ethanol, aryl halide, palladium pre-catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., XPhos), sodium tert-butoxide (NaOt-Bu), and anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), N4-Boc-1-(Piperazin-2-yl)ethanol (1.2 mmol), NaOt-Bu (1.4 mmol), palladium pre-catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General Protocol for Reductive Amination of N4-Boc-1-(Piperazin-2-yl)ethanol
-
Materials: N4-Boc-1-(Piperazin-2-yl)ethanol, aldehyde or ketone, sodium triacetoxyborohydride (STAB), and dichloromethane (DCM).
-
Procedure:
-
To a round-bottom flask, add N4-Boc-1-(Piperazin-2-yl)ethanol (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in DCM (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add STAB (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Workflow for reductive amination.
Caption: Strategy for selective N1-functionalization.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. biotage.com [biotage.com]
Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1-(Piperazin-2-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:
-
Di-substituted piperazine: Formation of 1,4-bis(2-hydroxyethyl)piperazine can occur if both nitrogen atoms of the piperazine ring react with a 2-carbon electrophile (e.g., ethylene oxide or a 2-haloethanol). Using an excess of piperazine can help minimize this side reaction[1].
-
Unreacted starting materials: Residual piperazine or other starting materials may remain in the crude product.
-
Positional isomers: If starting with a substituted piperazine, isomers may form.
-
Byproducts from starting material synthesis: Impurities from the synthesis of piperazine itself, such as ethylene diamine or aminoethyl piperazine, could potentially be carried through[1].
-
Solvent and reagents: Residual solvents and unreacted reagents from the synthesis and workup steps.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from its physicochemical properties:
-
High Polarity and Water Solubility: The presence of both amino and hydroxyl groups makes the molecule highly polar and water-soluble, which can make extraction from aqueous solutions difficult[2].
-
High Boiling Point: As with many amino alcohols, this compound is expected to have a high boiling point, making distillation at atmospheric pressure problematic due to potential decomposition.
-
Basicity: The piperazine moiety is basic, which can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing and potential product degradation[3].
-
Chirality: this compound is a chiral molecule. Separation of enantiomers requires specialized chiral chromatography techniques[4].
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common and effective techniques are:
-
Vacuum Distillation: Ideal for removing non-volatile impurities and for large-scale purification. The reduced pressure lowers the boiling point, preventing thermal decomposition[1].
-
Column Chromatography: Useful for separating impurities with different polarities. Special considerations are needed to handle its basic nature, such as using a modified stationary phase or mobile phase additives[3].
-
Crystallization: Effective for obtaining highly pure material, often as a salt (e.g., dihydrochloride). This method can be very effective at removing structurally similar impurities.
Troubleshooting Guides
Purification by Vacuum Distillation
Problem: Product decomposition or charring during distillation.
| Possible Cause | Solution |
| Temperature is too high. | Decrease the distillation pressure to lower the boiling point. A temperature-pressure nomograph can be used to estimate the required vacuum. |
| Hot spot in the distillation flask. | Ensure uniform heating by using a heating mantle with a stirrer or a well-stirred oil bath. |
| Presence of non-volatile acidic impurities. | Neutralize the crude product with a suitable base before distillation. |
Problem: Inefficient separation of impurities.
| Possible Cause | Solution |
| Impurities have similar boiling points. | Use a fractionating column (e.g., Vigreux column) to improve separation efficiency. Multiple distillations may be necessary[1]. |
| Bumping of the liquid. | Use a magnetic stirrer or introduce a fine stream of air or nitrogen via a capillary to ensure smooth boiling. |
Purification by Column Chromatography
Problem: Significant peak tailing and poor separation on a silica gel column.
| Possible Cause | Solution |
| Strong interaction of the basic amine with acidic silanol groups on the silica surface[3]. | Option 1 (Mobile Phase Modification): Add a small amount of a competing amine, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to neutralize the acidic sites on the silica gel[3]. |
| Option 2 (Stationary Phase Modification): Use a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel[3]. | |
| Option 3 (Reversed-Phase Chromatography): Use a C18 column with a suitable aqueous/organic mobile phase. The polarity of the compound may require a highly aqueous mobile phase. |
Problem: Product is not eluting from the column.
| Possible Cause | Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For normal phase chromatography, a gradient of methanol in dichloromethane or ethyl acetate is often effective for polar amines. |
| Irreversible adsorption to the stationary phase. | This can happen with highly acidic silica. Consider using a different stationary phase as mentioned above. |
Purification by Crystallization
Problem: Difficulty in inducing crystallization.
| Possible Cause | Solution |
| Product is too soluble in the chosen solvent. | Option 1 (Solvent System): Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents, such as ethanol/water or isopropanol/hexane, can be effective[5]. |
| Option 2 (Salt Formation): Convert the free base to a salt, such as the dihydrochloride, which is often more crystalline. This can be achieved by adding hydrochloric acid to a solution of the base in a suitable solvent like ethanol or isopropanol. | |
| Oil formation instead of crystals. | This occurs when the product comes out of solution above its melting point. Try using a lower initial temperature, a more dilute solution, or a different solvent system. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
Problem: Low purity of the crystallized product.
| Possible Cause | Solution |
| Impurities are co-crystallizing with the product. | Perform a second recrystallization from a different solvent system. Ensure slow cooling to allow for the formation of well-defined crystals, which tend to exclude impurities. |
| Incomplete removal of mother liquor. | Wash the crystals with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities. |
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the purification of polar amino alcohols and piperazine derivatives. Note that specific values for this compound may need to be optimized.
| Purification Method | Typical Parameters | Expected Purity | Expected Yield | References |
| Vacuum Distillation | Pressure: 1-20 mmHg; Temperature: 100-180 °C | >98% | 60-85% | [1] |
| Flash Chromatography (Normal Phase) | Stationary Phase: Silica gelMobile Phase: Dichloromethane/Methanol with 0.5% NH4OH | >95% | 70-90% | [3] |
| Flash Chromatography (Amine-functionalized) | Stationary Phase: Amine-functionalized silicaMobile Phase: Hexane/Ethyl acetate gradient | >98% | 80-95% | [3] |
| Crystallization (as Dihydrochloride salt) | Solvent: Ethanol or Isopropanol | >99% | 50-80% | [6] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and connections are well-sealed.
-
Charging the Flask: Charge the crude this compound into the distillation flask, not exceeding half of the flask's volume. Add a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect the fractions as they distill. Monitor the temperature at the distillation head; a stable temperature indicates the distillation of a pure compound. Collect any initial lower-boiling fractions separately.
-
Completion: Stop the distillation when the temperature drops or when most of the material has distilled, leaving a small residue.
-
Cooling and Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 2: Purification by Flash Chromatography with Mobile Phase Modifier
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 98:2 dichloromethane:methanol) containing 0.5% triethylamine or ammonium hydroxide.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 dichloromethane:methanol with 0.5% ammonium hydroxide) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method for this compound.
Troubleshooting Logic for Column Chromatography
Caption: A troubleshooting guide for common issues encountered during the column chromatography of this compound.
References
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with the stability of 1-(Piperazin-2-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving stability issues with 1-(Piperazin-2-yl)ethanol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily:
-
pH: As a piperazine derivative, the compound's stability is pH-dependent. Extreme acidic or basic conditions can lead to degradation.
-
Oxidation: The presence of oxidizing agents or exposure to air (oxygen) can lead to oxidative degradation of the piperazine ring and the ethanol moiety.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or visible light can potentially induce photolytic degradation.[2]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on best practices for similar piperazine derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation.[2] |
| Light | In an amber or opaque container | Protects from photolytic degradation.[2] |
| Container | Tightly sealed, suitable container | Prevents contamination and exposure to moisture and air.[1][3] |
| Location | Dry, cool, and well-ventilated area | Ensures a stable storage environment.[1] |
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for piperazine-containing molecules and amino alcohols suggest the formation of:
-
Oxidized derivatives: N-oxides and products of ring-opening.
-
Products of side-chain degradation: Degradation of the ethanol side chain could lead to the corresponding carboxylic acid or aldehyde.
-
Polymeric materials: Under certain conditions, piperazine derivatives can undergo polymerization.
Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Troubleshooting Guides
This section provides practical guidance for identifying and resolving common stability-related issues with this compound.
Problem 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting: Review the storage conditions of your sample against the recommendations in the table above. Ensure the compound has been stored under an inert atmosphere, protected from light, and at the correct temperature.
-
-
Possible Cause 2: Degradation in solution.
-
Troubleshooting: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Prepare fresh solutions for analysis. If the issue persists, consider performing a forced degradation study to identify potential degradants under your experimental conditions.
-
Problem 2: My experimental results are inconsistent, suggesting the concentration of my this compound stock solution is changing over time.
-
Possible Cause: Instability of the stock solution.
-
Troubleshooting:
-
Solvent Choice: Ensure the solvent used for your stock solution is appropriate and does not promote degradation. Aprotic solvents are generally preferred over protic solvents if hydrolysis is a concern.
-
pH of the Solution: If using an aqueous buffer, ensure the pH is within a stable range for the compound (typically near neutral, but should be experimentally determined).
-
Storage of Solution: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Below is a logical workflow for troubleshooting unexpected analytical results.
Caption: Troubleshooting workflow for unexpected analytical results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Analyze by HPLC.
-
-
Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound in the mobile phase for comparison.
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.
-
Peak purity analysis of the parent peak in the stressed samples should be performed to demonstrate the specificity of the method.
The following diagram illustrates the general workflow for this forced degradation study.
References
Technical Support Center: Chiral Resolution of 1-(Piperazin-2-yl)ethanol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 1-(Piperazin-2-yl)ethanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of this compound?
A1: The most common methods for resolving the enantiomers of this compound, a chiral amino alcohol, are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with the enantiomers, leading to different retention times and, thus, separation. This technique can be used for both analytical and preparative purposes.
-
Enzymatic Resolution: This method employs enzymes that selectively catalyze a reaction with one of the enantiomers, leaving the other unreacted.[3] This allows for the separation of the reacted and unreacted enantiomers.
Q2: How do I choose the right resolving agent for diastereomeric salt crystallization?
A2: The choice of resolving agent is crucial and often requires empirical screening.[1] For a basic compound like this compound, chiral acids are used as resolving agents. Commonly used and commercially available chiral acids include:
-
(+)-Tartaric acid[4]
-
(-)-Mandelic acid[1]
-
(+)-Camphor-10-sulfonic acid[1]
-
Di-p-toluoyl-tartaric acid[5]
The ideal resolving agent will form a well-crystalline salt with one of the enantiomers, which has significantly lower solubility in a particular solvent compared to the other diastereomeric salt.[6]
Q3: I am not getting any crystals during diastereomeric salt formation. What should I do?
A3: Difficulty in crystallization is a common issue. Here are some troubleshooting steps:
-
Solvent System: The choice of solvent is critical. Try a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water).
-
Supersaturation: Your solution might not be sufficiently supersaturated. You can try to slowly evaporate the solvent or cool the solution.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, you can add it to the solution to induce crystallization (seeding).[7]
-
Purity of Starting Material: Ensure that your racemic this compound is of high purity, as impurities can inhibit crystallization.
-
Resolving Agent Stoichiometry: Vary the molar ratio of the resolving agent to the racemate. Sometimes, using a sub-stoichiometric amount of the resolving agent can be effective.
Q4: My chiral HPLC separation shows poor resolution or co-eluting peaks. How can I improve it?
A4: Poor resolution in chiral HPLC can be addressed by systematically optimizing the chromatographic conditions:
-
Chiral Stationary Phase (CSP): The selection of the CSP is the most important factor. Polysaccharide-based columns like Chiralpak® IA, IB, IC, and AD-H are often effective for a wide range of compounds.[8][9] Screening several different columns is recommended.
-
Mobile Phase:
-
Solvent Composition: For normal phase chromatography, vary the ratio of the alkane (e.g., hexane, heptane) to the alcohol modifier (e.g., ethanol, isopropanol).[10]
-
Additives: For a basic compound like this compound, adding a small amount of a basic modifier like diethylamine (DEA) or ethanolamine (0.1-0.5%) to the mobile phase can significantly improve peak shape and resolution.[11]
-
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.
Q5: I am observing peak splitting in my chiral HPLC chromatogram. What is the cause?
A5: Peak splitting can be caused by several factors:[2][12][13]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Strong Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues. Ideally, dissolve the sample in the mobile phase.[14]
-
Column Contamination or Damage: The column inlet frit may be partially blocked, or the stationary phase at the head of the column may be damaged. Back-flushing the column or using a guard column can help.
-
Co-eluting Impurity: An impurity may be co-eluting with one of your enantiomers.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Inappropriate solvent- Solution is not supersaturated- Impurities present | - Screen a variety of solvents (e.g., alcohols, acetonitrile, water mixtures)- Slowly evaporate the solvent or cool the solution- Add a seed crystal if available- Purify the starting racemic mixture |
| Oily precipitate forms instead of crystals | - Low purity of the diastereomeric salt- Inappropriate solvent | - Try to purify the oil by trituration with a non-polar solvent- Screen different crystallization solvents |
| Low enantiomeric excess (ee%) of the resolved enantiomer | - Incomplete separation of diastereomers- Co-precipitation of the more soluble diastereomer | - Perform multiple recrystallizations of the diastereomeric salt[4]- Optimize the solvent system for maximum solubility difference- Adjust the stoichiometry of the resolving agent |
| Low yield of the desired enantiomer | - The desired diastereomer is the more soluble one- Loss of material during recrystallizations | - Try a different resolving agent that may favor the precipitation of the desired enantiomer- Minimize the number of recrystallization steps- Recover the undesired enantiomer from the mother liquor and racemize it for recycling[1] |
Chiral HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution (Rs < 1.5) | - Inappropriate chiral stationary phase (CSP)- Suboptimal mobile phase composition- High column temperature | - Screen different CSPs (e.g., Chiralpak® IA, IB, IC, AD-H)- Optimize the mobile phase (alkane/alcohol ratio, type of alcohol)- Add a basic modifier (e.g., 0.1% DEA) for the basic analyte- Lower the column temperature |
| Peak tailing | - Strong interaction between the basic analyte and acidic sites on the silica support- Column overload | - Add a basic modifier (e.g., DEA, ethanolamine) to the mobile phase[11]- Reduce the sample concentration/injection volume |
| Peak fronting | - Column overload- Sample dissolved in a solvent stronger than the mobile phase | - Reduce the sample concentration/injection volume[14]- Dissolve the sample in the mobile phase or a weaker solvent |
| Irreproducible retention times | - Inadequate column equilibration- Changes in mobile phase composition- Temperature fluctuations | - Ensure the column is fully equilibrated with the mobile phase before injection- Prepare fresh mobile phase daily and degas it properly- Use a column oven to maintain a constant temperature |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of this compound with (+)-Tartaric Acid
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same solvent.
-
Slowly add the tartaric acid solution to the this compound solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then, if necessary, in a refrigerator or ice bath to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in water.
-
Basify the aqueous solution with a strong base (e.g., 50% NaOH solution) to a pH > 12.[15]
-
Extract the free amine (the resolved this compound enantiomer) with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the resolved product using chiral HPLC (see Protocol 2).
-
Measure the optical rotation using a polarimeter.
-
Protocol 2: Chiral HPLC Method Development for this compound
-
Column Screening:
-
Screen a set of polysaccharide-based chiral columns, such as Chiralpak® IA, Chiralpak® IB, and Chiralpak® IC.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-hexane and an alcohol modifier (ethanol or isopropanol) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).
-
For each solvent system, prepare a mobile phase containing 0.1% diethylamine (DEA) to improve peak shape for the basic analyte.
-
-
Initial Analysis:
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Use a UV detector, with the wavelength set to an appropriate value for the analyte or a derivative if necessary.
-
Inject a solution of racemic this compound and evaluate the chromatograms for separation.
-
-
Method Optimization:
-
Select the column and mobile phase system that provides the best initial separation.
-
Fine-tune the alcohol modifier percentage to optimize the resolution and analysis time.
-
If resolution is still insufficient, try lowering the column temperature in 5 °C increments.
-
The concentration of the basic additive can also be optimized (e.g., 0.05% to 0.2%).
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Poor Chiral HPLC Resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chromacademy.com [chromacademy.com]
- 3. jocpr.com [jocpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ct-k.com [ct-k.com]
- 12. youtube.com [youtube.com]
- 13. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 14. youtube.com [youtube.com]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production
Welcome to the technical support center for the production of enantiomerically pure 1-(Piperazin-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, chiral resolution, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for producing enantiomerically pure this compound?
A1: There are two primary strategies for producing enantiomerically pure this compound:
-
Chiral Resolution of a Racemic Mixture: This is a widely used industrial method that involves synthesizing the racemic mixture of this compound and then separating the two enantiomers. The most common approach for this separation on a larger scale is through diastereomeric salt crystallization.[1][2][3] This involves reacting the racemic base with a chiral acid to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[1][2]
-
Asymmetric Synthesis: This approach involves building the desired enantiomer directly from a chiral starting material or using a chiral catalyst. For instance, chiral piperazine derivatives can be synthesized from amino acids or by using methods like asymmetric hydrogenation or palladium-catalyzed cyclizations.[4]
Q2: Which chiral resolving agents are most effective for the resolution of this compound?
A2: While specific data for this compound is not extensively published, common chiral resolving agents for chiral amines and related structures include tartaric acid and its derivatives (like dibenzoyl-L-tartaric acid) and mandelic acid.[5][6] The choice of resolving agent and solvent system is critical and often requires empirical screening to find the optimal conditions for high yield and enantiomeric excess.
Q3: How can I determine the enantiomeric excess (e.e.) of my product?
A3: The most common and reliable method for determining the enantiomeric excess of chiral amines and alcohols is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Other methods include chiral gas chromatography (for volatile derivatives) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.
Q4: What are the main challenges when scaling up the diastereomeric salt crystallization?
A4: Scaling up diastereomeric salt crystallization presents several challenges:
-
Solvent Selection: The solvent system must be chosen to maximize the solubility difference between the two diastereomeric salts.
-
Temperature Control: Precise temperature control during crystallization is crucial for achieving high selectivity and yield.
-
Seeding: The use of seed crystals of the desired diastereomeric salt can be critical to induce crystallization and control the crystal form.
-
Stirring and Mixing: Proper agitation is necessary to ensure homogeneity but can also lead to secondary nucleation, which might affect purity.
-
Isolation and Washing: The filtration and washing of the crystallized salt must be done carefully to avoid dissolving the desired product or leaving impurities.
Troubleshooting Guides
Problem 1: Low Yield in Racemic Synthesis
Symptoms:
-
The overall yield of racemic this compound is significantly lower than expected.
-
Multiple side products are observed by TLC or HPLC analysis.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Incomplete reaction | Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature. Ensure all reagents are of high purity and added in the correct stoichiometry. |
| Side reactions | Over-alkylation of the piperazine ring can be a common side reaction. Using a protecting group strategy (e.g., N-Boc) on one of the nitrogen atoms can prevent this. Ensure the reaction temperature is not too high, as this can promote side product formation. |
| Product loss during workup | This compound is water-soluble. During aqueous workup, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform). Multiple extractions are recommended. |
Problem 2: Poor Enantiomeric Excess (e.e.) after Chiral Resolution
Symptoms:
-
The enantiomeric excess of the resolved this compound is below the desired specification (e.g., <98% e.e.).
-
The unwanted enantiomer is co-precipitating with the desired diastereomeric salt.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Suboptimal Resolving Agent/Solvent Combination | Screen a variety of chiral resolving agents (e.g., different derivatives of tartaric acid, mandelic acid) and solvent systems (e.g., alcohols like ethanol or methanol, acetonitrile, or mixtures).[5][6] The goal is to find a combination that provides a significant difference in solubility between the two diastereomeric salts.[7] |
| Crystallization Temperature is Too Low or Cooling is Too Rapid | A low crystallization temperature or rapid cooling can lead to the supersaturation and precipitation of both diastereomers. Optimize the cooling profile to allow for selective crystallization of the less soluble salt. A slower, controlled cooling rate is often beneficial. |
| Incorrect Stoichiometry of Resolving Agent | The molar ratio of the resolving agent to the racemic compound can significantly impact the resolution efficiency. While a 1:1 ratio is a common starting point, using a slight excess or even a substoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystalline product.[7] |
| Formation of a Solid Solution | In some cases, the two diastereomeric salts may form a solid solution, making separation by simple crystallization difficult.[4] If this is suspected, trying a different resolving agent or solvent system is the best approach.[4] |
Problem 3: Difficulty with N-Boc Deprotection
Symptoms:
-
Incomplete removal of the Boc protecting group after treatment with acid (e.g., TFA or HCl).
-
Degradation of the product during deprotection.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Insufficient Acid or Reaction Time | Ensure a sufficient excess of the acid is used. Monitor the reaction by TLC or LC-MS to determine the necessary reaction time. For stubborn deprotections, gentle heating may be required, although this should be done cautiously to avoid side reactions.[8] |
| Acid-Sensitive Functional Groups | If the molecule contains other acid-sensitive groups, harsh acidic conditions can cause degradation. Consider using milder deprotection methods, such as using HCl in dioxane or methanol, which can be less harsh than TFA.[8] Alternatively, thermolytic deprotection in solvents like 2,2,2-trifluoroethanol (TFE) can be an option.[9][10] |
| Workup Issues | After deprotection with a strong acid, the product will be in its salt form. It's important to neutralize the reaction mixture with a base (e.g., NaHCO₃ or NaOH) to obtain the free amine before extraction. |
Experimental Protocols
Protocol 1: Synthesis of Racemic N-Boc-1-(Piperazin-2-yl)ethanol
This protocol describes a plausible two-step synthesis of the N-Boc protected racemic product, starting from commercially available N-Boc-piperazine.
Step 1: Synthesis of N-Boc-2-acetylpiperazine
-
To a solution of N-Boc-piperazine (1 equivalent) in a suitable solvent like THF or dichloromethane, add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-2-acetylpiperazine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to N-Boc-1-(Piperazin-2-yl)ethanol
-
Dissolve the purified N-Boc-2-acetylpiperazine (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic N-Boc-1-(Piperazin-2-yl)ethanol.
Protocol 2: Chiral Resolution of Racemic N-Boc-1-(Piperazin-2-yl)ethanol by Diastereomeric Salt Crystallization
This protocol provides a general procedure for the chiral resolution using a chiral acid. The specific resolving agent, solvent, and temperatures should be optimized for best results.
-
Dissolve the racemic N-Boc-1-(Piperazin-2-yl)ethanol (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., dibenzoyl-L-tartaric acid, 0.5-1.0 equivalents) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the solution of the racemic compound.
-
Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt at this stage is highly recommended if available.
-
Continue to cool the mixture in an ice bath or refrigerator to maximize crystallization.
-
Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
To recover the enantiomerically enriched N-Boc-1-(Piperazin-2-yl)ethanol, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., 1M NaOH) to a pH of 10-11.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched product.
-
Determine the enantiomeric excess using chiral HPLC.
-
The mother liquor contains the other enantiomer, which can be recovered by a similar workup.
Protocol 3: Deprotection of Enantiomerically Enriched N-Boc-1-(Piperazin-2-yl)ethanol
-
Dissolve the enantiomerically enriched N-Boc-1-(Piperazin-2-yl)ethanol in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., solid KOH or concentrated NaOH solution) until the pH is >12.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a 3:1 mixture of chloroform and isopropanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically pure this compound.
Visualizations
Caption: Overall workflow for the production of enantiomerically pure this compound.
Caption: Troubleshooting logic for low enantiomeric excess in chiral resolution.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Solubility of 1-(Piperazin-2-yl)ethanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1-(Piperazin-2-yl)ethanol derivatives.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Question: My this compound derivative has poor aqueous solubility, leading to inconsistent results in my biological assays. What initial steps can I take to improve its solubility?
Answer:
Poor aqueous solubility is a common challenge with piperazine-containing compounds. Here’s a step-by-step guide to troubleshoot this issue:
-
pH Adjustment: The piperazine moiety is basic. Modifying the pH of your aqueous solution can significantly impact the solubility of your compound.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8). Add a known excess amount of your compound to each buffer. Shake at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the samples and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Expected Outcome: You should observe an increase in solubility at lower pH values due to the protonation of the piperazine nitrogens.
-
-
Salt Formation: Converting the free base to a salt is a widely used and effective method to enhance solubility.[1][2][3][4][5]
-
Common Counterions: For basic compounds like yours, common acidic counterions include hydrochloride, hydrobromide, mesylate, acetate, and fumarate.[5]
-
Screening: A salt screening study is recommended to identify the most suitable counterion that provides optimal solubility and stability.
-
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[6][7]
-
Examples: Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Consideration: Be mindful that high concentrations of organic solvents may be incompatible with certain biological assays.
-
Question: I performed a salt screening for my derivative, but the resulting salts either did not significantly improve solubility or were unstable. What are my next options?
Answer:
If salt formation is not a viable option, several other strategies can be employed:
-
Prodrug Approach: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This approach can be used to improve physicochemical properties like solubility.[8][9][10][11][12]
-
Strategy: You can temporarily mask the polar functional groups of your this compound derivative with a promoiety to enhance its solubility. For instance, attaching a phosphate group can dramatically increase aqueous solubility. The phosphate group is then cleaved by endogenous phosphatases to release the active compound.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic cavity, thereby increasing their apparent water solubility.[13][14][15][16][17]
-
Types: Common cyclodextrins include α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, along with their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[16]
-
Benefit: This approach can enhance solubility without chemically modifying your parent compound.
-
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6][18]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best strategy to improve the solubility of my specific this compound derivative?
A1: The optimal strategy depends on several factors, including the physicochemical properties of your compound, the desired route of administration for potential therapeutic applications, and the requirements of your in vitro and in vivo models. A decision-making workflow can help guide your choice.
Q2: What are the potential downsides of using co-solvents to solubilize my compound for in vitro assays?
A2: While effective, co-solvents can have several drawbacks. High concentrations of solvents like DMSO or ethanol can exhibit cytotoxicity, leading to misleading results in cell-based assays. They can also interfere with enzyme kinetics or receptor binding studies. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay system by running appropriate vehicle controls.
Q3: Can I use more than one solubility enhancement technique at the same time?
A3: Yes, a combination of strategies can be very effective. For instance, you could create a salt of your derivative (chemical modification) and then formulate it as a nanosuspension (physical modification) to further improve its dissolution rate and bioavailability.
Data Presentation
Table 1: Solubility of Derivative X and its Hydrochloride Salt in Various Media
| Compound | Medium | Temperature (°C) | Solubility (µg/mL) | Fold Increase |
| Derivative X (Free Base) | Water | 25 | 5.2 | - |
| Derivative X HCl Salt | Water | 25 | 158.6 | 30.5 |
| Derivative X (Free Base) | pH 7.4 Buffer | 37 | 8.1 | - |
| Derivative X HCl Salt | pH 7.4 Buffer | 37 | 212.3 | 26.2 |
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Derivative Y
| Cyclodextrin (5% w/v) | Temperature (°C) | Solubility of Derivative Y (µg/mL) | Fold Increase |
| None | 25 | 2.7 | - |
| Hydroxypropyl-β-cyclodextrin | 25 | 98.4 | 36.4 |
| Sulfobutylether-β-cyclodextrin | 25 | 254.1 | 94.1 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is a standard method for measuring the equilibrium solubility of a compound.[19][20][21]
Materials:
-
This compound derivative
-
Selected solvent (e.g., water, buffer of specific pH)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for 24 to 48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to stand for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Preparation of a Hydrochloride Salt
This protocol outlines a general procedure for the preparation of a hydrochloride salt of a basic compound.
Materials:
-
This compound derivative (free base)
-
Hydrochloric acid (e.g., 2 M in diethyl ether or isopropanol)
-
Anhydrous solvent (e.g., diethyl ether, isopropanol, ethyl acetate)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Dissolve the free base of your derivative in a minimal amount of the chosen anhydrous solvent in a round-bottom flask.
-
While stirring, slowly add a stoichiometric amount (1 to 1.1 equivalents) of the hydrochloric acid solution to the dissolved free base.
-
A precipitate should form upon addition of the acid. If no precipitate forms, you may need to cool the solution in an ice bath or add an anti-solvent (a solvent in which the salt is insoluble).
-
Continue stirring the suspension for 1-2 hours to ensure complete salt formation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material or impurities.
-
Dry the salt under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the resulting salt by techniques such as melting point, NMR, and elemental analysis to confirm its identity and purity.
References
- 1. Improving API Solubility using API Processing [sigmaaldrich.com]
- 2. agnopharma.com [agnopharma.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. researchgate.net [researchgate.net]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Optimizing Deprotection of N-protected 1-(Piperazin-2-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of N-protected 1-(Piperazin-2-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for this compound?
A1: The most common N-protecting groups for piperazines, including this compound, are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice between these depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q2: What are the standard methods for deprotecting N-Boc-1-(Piperazin-2-yl)ethanol?
A2: The standard method for deprotecting N-Boc protected piperazines is treatment with a strong acid. Commonly used acids include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate.
Q3: What are the standard methods for deprotecting N-Cbz-1-(Piperazin-2-yl)ethanol?
A3: The most common method for N-Cbz deprotection is catalytic hydrogenolysis. This is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol.[1] Alternative methods include transfer hydrogenolysis using a hydrogen donor like ammonium formate.
Q4: Is the hydroxyl group of this compound stable under common deprotection conditions?
A4: Generally, the primary alcohol of this compound is stable under the standard conditions for both N-Boc and N-Cbz deprotection.
-
Acidic N-Boc deprotection: The hydroxyl group is typically stable to the acidic conditions used for Boc removal. However, prolonged exposure to very strong acids or high temperatures could potentially lead to side reactions.
-
N-Cbz hydrogenolysis: The hydroxyl group is stable under these conditions. Catalytic hydrogenolysis is a mild method that does not affect most alcohol functionalities.
Q5: What are some common side reactions to be aware of during deprotection?
A5: For N-Boc deprotection , a potential side reaction for amino alcohols is an N-to-O Boc migration, though this is less common. For N-Cbz deprotection , over-reduction of other functional groups in the molecule can occur if present. Incomplete reactions for both methods can lead to a mixture of starting material and product, complicating purification.
Troubleshooting Guides
N-Boc Deprotection Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | - Increase the equivalents of acid (e.g., from 20% TFA to 50% TFA).- Prolong the reaction time and monitor by TLC or LC-MS.- Consider switching to a stronger acid system (e.g., 4M HCl in dioxane). |
| Steric hindrance around the Boc group. | - Increase the reaction temperature (e.g., from room temperature to 40°C), monitoring for side products. | |
| Product Degradation | Acid-labile functional groups elsewhere in the molecule. | - Use milder acidic conditions (e.g., 1.25M HCl in methanol).- Perform the reaction at a lower temperature (e.g., 0°C). |
| Presence of water leading to hydrolysis of other functional groups. | - Ensure all solvents and reagents are anhydrous. | |
| Difficulty in Product Isolation | Product is highly water-soluble as the hydrochloride salt. | - After quenching, concentrate the aqueous layer and extract with a more polar solvent like n-butanol.- Consider lyophilization to isolate the product salt. |
| Emulsion formation during workup. | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
N-Cbz Deprotection Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Catalyst poisoning or deactivation. | - Use a fresh batch of Pd/C catalyst.- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).- Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). |
| Insufficient hydrogen pressure or inefficient stirring. | - Increase the hydrogen pressure (if using a Parr shaker or similar apparatus).- Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. | |
| Product Degradation | Over-reduction of other sensitive functional groups. | - Use a less reactive catalyst (e.g., 5% Pd/C instead of 10% Pd/C).- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Consider transfer hydrogenolysis with a milder hydrogen donor. |
| Difficulty in Filtering Catalyst | Fine catalyst particles passing through the filter paper. | - Filter the reaction mixture through a pad of celite. This helps to trap the fine catalyst particles. |
| Low Product Yield | Adsorption of the product onto the catalyst. | - After filtering the catalyst, wash it thoroughly with the reaction solvent or a more polar solvent (e.g., methanol) to recover adsorbed product. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using HCl in Methanol
-
Dissolution: Dissolve N-Boc-1-(Piperazin-2-yl)ethanol in anhydrous methanol (approximately 0.1 M concentration).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of 4M HCl in dioxane or a freshly prepared solution of acetyl chloride in methanol (to generate HCl in situ) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: The resulting hydrochloride salt can often be used directly or purified further by recrystallization or chromatography if necessary.
Protocol 2: N-Cbz Deprotection using Catalytic Hydrogenolysis
-
Catalyst Suspension: To a solution of N-Cbz-1-(Piperazin-2-yl)ethanol in methanol (approximately 0.1 M), add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.
Data Presentation
The following tables provide representative data for the deprotection of N-Boc and N-Cbz protected piperazine derivatives. Please note that yields and reaction times may vary for this compound depending on the specific reaction conditions and scale.
Table 1: Comparison of N-Boc Deprotection Methods for Piperazine Derivatives
| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | 20% TFA | DCM | 25 | 1-3 | >95 | >98 |
| 2 | 4M HCl | Dioxane | 25 | 2-4 | >95 | >98 |
| 3 | 6N HCl | - | 25 | 1-2 | 52-80[2] | >95 |
| 4 | p-TsOH | Toluene | 80 | 4-6 | 85-95 | >97 |
Table 2: Comparison of N-Cbz Deprotection Methods for Piperazine Derivatives
| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | H₂, 10% Pd/C | Methanol | 25 | 4-16 | >95 | >98 |
| 2 | H₂, 10% Pd/C | Ethanol | 25 | 4-16 | >95 | >98 |
| 3 | Ammonium Formate, 10% Pd/C | Methanol | 25 | 2-6 | 90-98 | >97 |
| 4 | H₂, 5% Pd/C | Ethyl Acetate | 25 | 8-24 | >90 | >97 |
Visualizations
References
Technical Support Center: Regioselectivity in 1-(Piperazin-2-yl)ethanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Piperazin-2-yl)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and achieve your desired synthetic outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound, a molecule with three potential reactive sites: the N1 and N4 positions of the piperazine ring and the hydroxyl group of the ethanol substituent.
Issue 1: Lack of Regioselectivity in N-Alkylation or N-Arylation Reactions
Symptoms:
-
Formation of a mixture of N1 and N4 substituted products.
-
Undesired reaction at both nitrogen atoms (dialkylation/diarylation).
-
Low yield of the desired isomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Steric Hindrance: | The ethanol substituent at the C2 position offers some steric hindrance, which can be exploited. For reactions favoring the less hindered N4 position, using bulky alkylating or arylating agents can enhance selectivity. |
| Electronic Effects: | The electron-donating nature of the ethanol group can influence the nucleophilicity of the adjacent N1 nitrogen. To favor reaction at N1, consider using reaction conditions that enhance its nucleophilicity, such as specific bases or catalysts. |
| Protecting Groups: | The most reliable strategy to achieve high regioselectivity is the use of protecting groups.[1][2] The N1 nitrogen can be selectively protected, often with a Boc (tert-butoxycarbonyl) group, directing the reaction to the N4 position.[3] Subsequent deprotection yields the N4-substituted product. Conversely, protecting the N4 position would direct reactions to N1. |
| Catalyst Choice: | For N-arylation, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are common.[3] The choice of ligand and catalyst system can significantly influence regioselectivity. For instance, a 2,2′-bipyridine liganded Nickel catalyst has shown good selectivity in the mono-arylation of piperazine.[4] |
| Reaction Conditions: | Solvent, temperature, and the nature of the base can all impact regioselectivity.[5][6] Systematic screening of these parameters is recommended. For example, in some iridium-catalyzed reactions, C6D6 was found to be a more selective solvent than acetonitrile.[5][6] |
Issue 2: Unwanted O-Acylation or O-Alkylation
Symptoms:
-
Formation of products where the hydroxyl group of the ethanol substituent has reacted.
-
Reduced yield of the desired N-substituted product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Reaction Conditions: | Strong bases or highly reactive electrophiles can lead to reaction at the hydroxyl group. Using milder bases and less reactive alkylating/acylating agents can minimize this side reaction. |
| Protecting the Hydroxyl Group: | If O-functionalization is a persistent issue, protecting the hydroxyl group with a suitable protecting group (e.g., silyl ethers like TBDMS) is a viable strategy. This allows for selective reaction at the nitrogen atoms, followed by deprotection of the alcohol. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve N1-acylation of this compound?
To achieve selective N1-acylation, you should first protect the N4 nitrogen. A common strategy is to use an orthogonal protecting group that can be removed under conditions that do not affect the N1-acyl group. For example, a benzyl group on N4 can be removed by hydrogenolysis after N1-acylation.
Q2: What is the best strategy for selective N4-functionalization?
The most effective strategy is to use a protecting group on the N1 nitrogen. The Boc group is widely used for this purpose due to its ease of introduction and removal under acidic conditions.[3][7] With the N1 position blocked, functionalization will occur selectively at the N4 position.
Q3: Can I achieve regioselectivity without using protecting groups?
While challenging, it is sometimes possible. Strategies include:
-
Exploiting Steric Hindrance: Use bulky reagents that will preferentially react at the less sterically hindered N4 position.
-
Catalyst Control: Some catalytic systems can provide a degree of regioselectivity. For instance, iridium catalysts have been used for regio- and diastereoselective synthesis of C-substituted piperazines.[5][6]
-
Reaction Condition Optimization: Carefully screen solvents, temperatures, and bases, as these can influence the relative reactivity of the two nitrogen atoms.[5][6]
Q4: How do I confirm the regioselectivity of my reaction?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. 1H and 13C NMR can distinguish between N1 and N4 substituted isomers based on the chemical shifts and coupling patterns of the piperazine ring protons and carbons.[8][9] In some cases, X-ray crystallography of a crystalline derivative may be necessary for unambiguous structure determination.
Experimental Protocols
Protocol 1: Selective N4-Boc Protection of this compound
Objective: To selectively protect the N4-position to allow for subsequent reaction at the N1-position.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add TEA (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)2O (1.05 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Achieving Regioselective N-Functionalization
Caption: A logical workflow for achieving regioselective N-functionalization of this compound using protecting groups.
Decision Tree for Troubleshooting Poor Regioselectivity
Caption: A decision tree to guide troubleshooting efforts when encountering poor regioselectivity in reactions involving this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral 1-(Piperazin-2-yl)ethanol.
Troubleshooting Guide: Loss of Enantiomeric Purity
Issue: The final product, this compound, shows significant racemization or a lower than expected enantiomeric excess (ee).
| Potential Cause | Recommended Solution | Explanation |
| Harsh Deprotection Conditions | - Use milder deprotection reagents. For Boc groups, consider using milder acids like p-toluenesulfonic acid (p-TsOH) instead of strong acids like trifluoroacetic acid (TFA) if the substrate is sensitive. - For Cbz groups, ensure the hydrogenation is carried out under neutral conditions and at moderate pressure and temperature. | The chiral center at C2 of the piperazine ring can be susceptible to epimerization, especially under harsh acidic or basic conditions used for removing protecting groups.[1] |
| Prolonged Exposure to Basic Conditions | - Minimize reaction times when using basic reagents. - Use weaker bases where possible (e.g., NaHCO₃ instead of NaOH or stronger organic bases). - Keep reaction temperatures as low as feasible. | The proton at the chiral C2 position is acidic and can be abstracted by a base, leading to a planar intermediate that can be protonated from either face, resulting in racemization. |
| Inappropriate Coupling Reagents for Amide Bond Formation (in precursor synthesis) | - Employ coupling reagents known to suppress racemization, such as those used in peptide synthesis. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) can be beneficial. | During the formation of amide bonds in the synthesis of piperazine precursors, certain activating agents can promote the formation of oxazolone intermediates, which are prone to racemization. |
| High Reaction Temperatures | - Conduct all reaction steps, especially those involving the formation or modification of the chiral center, at the lowest effective temperature. | Higher temperatures can provide the activation energy needed for racemization to occur, particularly if basic or acidic conditions are present. |
| Racemization During Intermediate Stages | - Analyze the enantiomeric purity of key intermediates throughout the synthesis, not just the final product. Chiral HPLC or SFC can be used for this purpose. | Racemization may be occurring at an earlier stage in the synthetic sequence. Identifying the problematic step is crucial for remediation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of racemization in the synthesis of 2-substituted piperazines like this compound?
A1: The most common cause is the epimerization of the chiral center at the C2 position of the piperazine ring. This is often facilitated by exposure to harsh basic or acidic conditions, particularly during deprotection steps or if the reaction is run for an extended period at elevated temperatures. The proton at the C2 position is susceptible to abstraction, leading to a loss of stereochemical integrity.[1]
Q2: How can I choose the right protecting groups to minimize the risk of racemization?
A2: The choice of protecting groups is critical. An orthogonal protection strategy is highly recommended.[2] This allows for the selective removal of one group without affecting the other or the chiral center.
-
For the Piperazine Nitrogens: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices. Boc is typically removed under acidic conditions, while Cbz is removed by hydrogenolysis. Using Cbz can be advantageous as its removal condition is generally mild and neutral.
-
For the Hydroxyl Group: A silyl protecting group (e.g., TBDMS) can be a good option as it can be removed under mild, fluoride-mediated conditions that are unlikely to cause epimerization of the C2 center.
Q3: Can the starting material for the chiral synthesis of this compound influence the final enantiomeric purity?
A3: Absolutely. A "chiral pool" approach, starting from a readily available and enantiomerically pure natural product, is a robust strategy.[3][4] For the synthesis of (S)-1-(Piperazin-2-yl)ethanol, (S)-Threonine would be an excellent starting material as it possesses the required stereochemistry at the carbon that will become the C2 of the piperazine ring. Ensuring the high enantiomeric purity of the starting material is the first and most critical step.
Q4: What analytical techniques should I use to monitor for racemization?
A4: It is essential to use analytical methods that can distinguish between enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods for determining the enantiomeric excess (ee) of your final product and key intermediates.
-
Optical Rotation: While useful for a quick check, it is not as accurate as chromatographic methods for determining the exact ee, as the presence of small amounts of impurities can significantly affect the reading.
Q5: Are there any specific reaction conditions I should be particularly careful with?
A5: Yes. Be particularly cautious with any step that involves the formation of an enolate or an analogous planar intermediate at the chiral center. This includes reactions involving strong bases. Also, during cyclization to form the piperazine ring, ensure the conditions are as mild as possible to prevent epimerization of the adjacent chiral center.
Experimental Protocols
Proposed Enantioselective Synthesis of (S)-1-(Piperazin-2-yl)ethanol from (S)-Threonine
This protocol is based on established methods for the synthesis of chiral 2-substituted piperazines from amino acids.
Step 1: Protection of (S)-Threonine Methyl Ester
-
Suspend (S)-Threonine methyl ester hydrochloride in dichloromethane (DCM).
-
Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add a solution of benzyl chloroformate (Cbz-Cl, 2.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N,O-di-Cbz-(S)-Threonine methyl ester.
Step 2: Reduction of the Ester
-
Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add lithium borohydride (LiBH₄, 1.5 equivalents).
-
Stir the reaction at 0 °C for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to give the corresponding amino alcohol.
Step 3: Formation of the Diamine Precursor
-
Convert the primary alcohol to a leaving group (e.g., mesylate or tosylate) using standard conditions (MsCl or TsCl, and a non-nucleophilic base like triethylamine or pyridine in DCM at 0 °C).
-
Displace the leaving group with a protected amine (e.g., benzylamine) in a suitable solvent like acetonitrile with a base such as K₂CO₃ at an elevated temperature.
Step 4: Deprotection and Cyclization
-
Perform a global deprotection via hydrogenolysis. Dissolve the product from Step 3 in ethanol or methanol.
-
Add Palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 16-24 hours. This step removes both the Cbz and benzyl groups, leading to in-situ cyclization to form the piperazine ring.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude (S)-1-(Piperazin-2-yl)ethanol.
Step 5: Purification
-
Purify the final product by column chromatography or by salt formation and recrystallization to obtain the enantiomerically pure product.
Visualizations
Workflow for Avoiding Racemization
Caption: A workflow diagram illustrating key strategies to maintain stereochemical integrity during the synthesis of chiral this compound.
Logical Relationship of Racemization Factors
Caption: A diagram showing the causal relationships between reaction conditions, the chemical mechanism of racemization, and preventative strategies.
References
enhancing the efficiency of chromatographic purification of 1-(Piperazin-2-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of the chromatographic purification of 1-(Piperazin-2-yl)ethanol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address potential challenges in the purification of this compound.
Question 1: Why am I observing significant peak tailing during the purification of this compound on a standard silica gel column?
Answer:
Peak tailing is a common issue when purifying amine-containing compounds like this compound on standard silica gel. This phenomenon is primarily due to strong interactions between the basic amine groups of the analyte and the acidic silanol groups on the surface of the silica stationary phase. These secondary interactions lead to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak with a "tail."
To mitigate this, consider the following solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-1% (v/v) can effectively compete with your compound for the active silanol sites, leading to more symmetrical peaks.
-
Use of Specialized Columns: Employing an amine-functionalized silica column can provide a more inert surface, reducing the undesirable secondary interactions.
-
Column End-Capping: Use a highly deactivated, end-capped column where the residual silanol groups have been chemically treated to be less polar, thereby minimizing peak tailing.
Question 2: My chiral separation of this compound enantiomers is showing poor resolution. What steps can I take to improve it?
Answer:
Achieving good resolution in chiral separations can be challenging. If you are experiencing poor separation of the enantiomers of this compound, several factors could be at play. Here are some troubleshooting steps:
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Lux® series), are often effective. If one type of polysaccharide-based column is not providing adequate separation, trying a different one is a good strategy.
-
Mobile Phase Optimization:
-
Solvent Composition: The ratio of the mobile phase components (e.g., hexane/ethanol or acetonitrile/methanol) significantly impacts selectivity. Systematically varying the percentage of the alcohol modifier can help optimize the resolution.
-
Additives: For basic compounds, adding a small amount of an amine like DEA (e.g., 0.1%) to the mobile phase can improve peak shape and sometimes enhance chiral recognition. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) might be beneficial, though less likely for this specific molecule.
-
-
Temperature: Lowering the column temperature can sometimes enhance the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
Question 3: What are the potential impurities I should look for during the purification of this compound, and how can I separate them?
Answer:
The impurities present will depend on the synthetic route used to prepare this compound. However, some common impurities in the synthesis of piperazine derivatives include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Disubstituted Piperazine: Formation of a 1,4-disubstituted piperazine byproduct if both nitrogen atoms of the piperazine ring react.
-
Solvent Adducts: Impurities formed from reactions with the solvent.
To separate these impurities, a gradient elution in flash chromatography or HPLC is often effective. A typical gradient might start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute the desired product, leaving more polar impurities on the column.
Question 4: I am experiencing a loss of my compound on the column. What could be the cause?
Answer:
Loss of the compound on the column can be due to several factors:
-
Irreversible Adsorption: The basic nature of this compound can lead to very strong, sometimes irreversible, binding to the acidic silica gel, especially if the mobile phase is not sufficiently competitive. The addition of an amine modifier to the mobile phase is crucial to prevent this.[1][2]
-
Degradation: The compound might be unstable on the acidic silica surface. If you suspect degradation, you can test the stability of your compound by spotting it on a TLC plate and letting it sit for some time before developing it. If a new spot appears, degradation is likely occurring. Using a more inert stationary phase like alumina or a functionalized silica gel can be a solution.
-
Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column, leading to high backpressure and poor recovery. Ensure your sample is completely dissolved in a suitable injection solvent that is compatible with the mobile phase.
Experimental Protocols
The following are example protocols for the achiral and chiral purification of this compound. These should be considered as starting points and may require optimization for your specific sample and equipment.
Achiral Purification via Flash Chromatography
Objective: To remove synthesis-related impurities from a crude sample of this compound.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Flash chromatography system with appropriate column size
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM.
-
Column Packing: Pack a suitable size flash chromatography column with silica gel using a slurry method with the initial mobile phase.
-
Mobile Phase: Prepare a mobile phase of DCM:MeOH with 0.5% TEA. A common starting gradient is from 100% DCM to 90:10 DCM:MeOH.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Run a linear gradient from 0% to 10% Methanol in Dichloromethane (both containing 0.5% TEA) over a suitable number of column volumes.
-
Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Chiral Purification via Preparative HPLC
Objective: To separate the enantiomers of this compound.
Materials:
-
Racemic this compound
-
Chiral stationary phase column (e.g., Chiralpak® IC, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Diethylamine (DEA)
-
Preparative HPLC system
Procedure:
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a suitable concentration.
-
Column: Install a Chiralpak® IC (or similar polysaccharide-based) column on the preparative HPLC system.
-
Mobile Phase: A mobile phase of Acetonitrile:Methanol:DEA (e.g., 90:10:0.1 v/v/v) is a good starting point.[3]
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Elution: Perform an isocratic elution with the chosen mobile phase.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer based on the detector signal.
-
Analysis: Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.
-
Solvent Removal: Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize typical starting parameters for the chromatographic purification of this compound. These values may need to be optimized for specific applications.
Table 1: Achiral Flash Chromatography Parameters (Example)
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase A | Dichloromethane + 0.5% Triethylamine |
| Mobile Phase B | Methanol + 0.5% Triethylamine |
| Gradient | 0-10% B over 10-20 column volumes |
| Flow Rate | Dependent on column size |
| Detection | UV (if applicable) or TLC analysis of fractions |
Table 2: Chiral HPLC Parameters (Example)
| Parameter | Value |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35 °C[3] |
| Detection | UV (if a chromophore is present) or other suitable detector |
| Injection Volume | 10 µL[3] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for peak tailing issues.
References
Technical Support Center: Synthesis of 1-(Piperazin-2-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-(Piperazin-2-yl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, covering aspects from reaction setup to product purification.
Q1: My reaction to introduce the ethanol side chain is showing low conversion. What are the possible causes and solutions?
A1: Low conversion can stem from several factors:
-
Insufficient Reagent Activity: The electrophile used to introduce the 2-hydroxyethyl group (e.g., 2-bromoethanol or ethylene oxide) may have degraded. Ensure you are using a fresh or properly stored reagent.
-
Inadequate Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessive heat can lead to side reactions. It is crucial to find the optimal temperature for your specific reaction conditions.
-
Poor Solubility: If your piperazine precursor has poor solubility in the chosen solvent, the reaction will be slow. Consider using a co-solvent or a different solvent system to improve solubility.
-
Catalyst Inactivity: If your synthesis involves a catalyst (e.g., for epoxide ring-opening), ensure the catalyst is active and used in the correct loading.[1][2][3][4]
Q2: I am observing the formation of a significant amount of N,N'-disubstituted byproduct. How can I improve the selectivity for the mono-substituted product?
A2: The formation of disubstituted piperazine is a common challenge. Here are some strategies to enhance mono-substitution:
-
Use of Protecting Groups: The most effective method is to use a piperazine starting material with one nitrogen atom protected (e.g., with a Boc or Cbz group). The ethanol side chain can be introduced on the unprotected nitrogen, followed by a deprotection step.
-
Control of Stoichiometry: Using a large excess of the piperazine starting material can favor mono-substitution. However, this can make purification more challenging.
-
In Situ Protection: A one-pot method involves the in situ formation of a piperazine salt, which deactivates one of the nitrogen atoms, thereby favoring mono-alkylation.[5][6]
Q3: The purification of the final product is proving difficult, with persistent impurities. What purification strategies are recommended?
A3: Purification of piperazine derivatives can be challenging due to their basicity and polarity. Consider the following approaches:
-
Acid-Base Extraction: Utilize the basic nature of the piperazine nitrogen to move your product between aqueous and organic layers by adjusting the pH. This is effective for removing non-basic impurities.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Often, converting the product to a salt (e.g., hydrochloride) can facilitate crystallization and improve purity.
-
Column Chromatography: For difficult separations, column chromatography on silica gel or alumina can be employed. A solvent system containing a small amount of a basic modifier (like triethylamine or ammonia in methanol) is often necessary to prevent streaking of the basic product on the column.
Q4: My asymmetric synthesis is resulting in a low enantiomeric excess (ee). How can I improve the stereoselectivity?
A4: Achieving high enantioselectivity in the synthesis of 2-substituted piperazines is a known challenge.[7] Here are some factors to consider:
-
Chiral Auxiliary/Catalyst: The choice of chiral auxiliary or catalyst is critical. Ensure the chiral directing group is appropriate for the desired transformation and that the catalyst is of high purity and handled under the correct conditions.
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the asymmetric reaction. Experiment with different solvents to find the optimal conditions.
-
Lithiation Conditions (for asymmetric deprotonation): In syntheses involving asymmetric lithiation, factors like the choice of lithium base, the chiral ligand, and the temperature are crucial for achieving high ee.[8][9]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of related piperazine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | N-Alkylation of Piperazines | Epoxide Ring-Opening with Piperazines | Asymmetric Lithiation of N-Boc Piperazine |
| Solvent | Ethanol, Methanol, DMF, Toluene | Ethanol, Water, Acetonitrile | Diethyl ether, THF |
| Temperature | 25°C to Reflux | 25°C to 80°C | -78°C to -50°C |
| Reaction Time | 2 to 24 hours | 1 to 12 hours | 1 to 5 hours |
| Key Reagents | Alkyl halide, Base (e.g., K2CO3) | Epoxide, Lewis Acid (e.g., Al(OTf)3) | s-BuLi, Chiral Ligand (e.g., (-)-sparteine) |
| Typical Yield | 60-95% | 70-90% | 50-85% |
Experimental Protocols
Below is a representative, hypothetical experimental protocol for the synthesis of this compound via an epoxide ring-opening route, which is a common and effective method for preparing β-amino alcohols.[1][2][3][4]
Step 1: Synthesis of N-Boc-piperazine
-
To a solution of piperazine (2 equivalents) in dichloromethane (DCM) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.
Step 2: Synthesis of 1-(N-Boc-piperazin-2-yl)ethanol
-
Protect the second nitrogen of N-Boc-piperazine with a suitable protecting group (e.g., Benzyl).
-
Perform an asymmetric lithiation at the 2-position using s-BuLi and a chiral ligand (e.g., (-)-sparteine) in dry diethyl ether at -78°C.[8][9]
-
Add acetaldehyde to the reaction mixture and stir for 2 hours at -78°C.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
Step 3: Deprotection to yield this compound
-
Dissolve the protected this compound from the previous step in a suitable solvent (e.g., methanol).
-
Perform deprotection of the Boc group using an acid (e.g., trifluoroacetic acid or HCl in dioxane).
-
Remove the benzyl group via catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere).
-
Neutralize the reaction mixture with a base and extract the product.
-
Purify the final product by crystallization or distillation under reduced pressure.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. | Semantic Scholar [semanticscholar.org]
- 5. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
refining catalyst selection for asymmetric synthesis of 1-(Piperazin-2-yl)ethanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for refining catalyst selection in the asymmetric synthesis of 1-(Piperazin-2-yl)ethanol. The primary route involves the enantioselective reduction of an N-protected 2-acetylpiperazine precursor. The following troubleshooting guides and FAQs are based on established principles for the asymmetric hydrogenation of N-heterocyclic and amino ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most promising types of catalysts for the asymmetric reduction of N-protected 2-acetylpiperazine?
A1: Ruthenium(II) and Rhodium(I) complexes are the most effective catalysts for the asymmetric hydrogenation of ketones, including those with heterocyclic moieties. Specifically, Noyori-type catalysts, which feature a Ru(II) center, a chiral diamine ligand (like TsDPEN - N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an arene ligand (like p-cymene), are highly recommended. These catalysts operate through a metal-ligand bifunctional mechanism, enabling high activity and enantioselectivity.
Q2: Why is an N-protecting group (e.g., Boc, Cbz) necessary on the piperazine ring?
A2: The secondary amine in the piperazine ring can coordinate to the metal center of the catalyst, potentially interfering with the catalytic cycle or leading to catalyst deactivation. An electron-withdrawing protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevents this unwanted coordination, ensuring the catalyst interacts primarily with the target ketone functionality. This protection is crucial for achieving high conversion and enantioselectivity.
Q3: Which solvents are recommended for this reaction?
A3: Protic, polar solvents are generally preferred for asymmetric transfer hydrogenation. Isopropanol (IPA) is a common choice as it can also serve as the hydrogen source. Methanol and ethanol are also frequently used, particularly for asymmetric hydrogenations using H₂ gas. The choice of solvent can influence catalyst solubility, activity, and even enantioselectivity, so screening may be necessary.
Q4: What is the role of the base (e.g., KOH, t-BuOK) in the reaction?
A4: In many Ru(II)-catalyzed hydrogenations, a base is required to generate the active catalytic species from the precatalyst. For transfer hydrogenations, the base facilitates the formation of the ruthenium-hydride intermediate. The concentration and nature of the base can significantly impact reaction rate and enantiomeric excess (ee%), and optimization is often required.
Q5: How can the final deprotected this compound be purified?
A5: After the reduction and deprotection steps, purification can be challenging due to the polar nature of the amino alcohol product. Standard techniques include column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking). Alternatively, crystallization of a salt (e.g., hydrochloride or tartrate salt) can be an effective method for purification and isolation of a single enantiomer.
Troubleshooting Guide
Problem 1: Low or No Conversion
| Question | Possible Cause & Solution |
| Is the catalyst active? | Cause: The catalyst may have degraded due to improper storage or handling. Many organometallic catalysts are sensitive to air and moisture. Solution: Purchase fresh catalyst or test it on a reliable substrate like acetophenone. Handle catalysts under an inert atmosphere (e.g., in a glovebox). |
| Are the reagents pure and dry? | Cause: Impurities in the substrate or solvent (especially water or peroxides) can poison the catalyst. Solution: Use freshly distilled, anhydrous solvents. Ensure the N-Boc-2-acetylpiperazine substrate is pure. |
| Is the base concentration optimal? | Cause: An incorrect amount of base can inhibit the reaction. Solution: Titrate the base concentration. Run small-scale parallel reactions with varying equivalents of base to find the optimal loading. |
| Is the hydrogen source sufficient? | Cause: For transfer hydrogenation, the isopropanol may not be sufficient or of high enough quality. For hydrogenation with H₂, the pressure may be too low. Solution: Use high-purity isopropanol. For H₂ gas, ensure the system is properly sealed and increase the pressure incrementally (e.g., from 10 atm to 50 atm). |
Problem 2: High Conversion but Low Enantioselectivity (ee%)
| Question | Possible Cause & Solution |
| Is the chiral ligand pure? | Cause: The enantiomeric purity of the ligand (e.g., TsDPEN) directly determines the maximum possible ee% of the product. Solution: Verify the enantiomeric purity of the ligand from the supplier or by chiral HPLC analysis. |
| Is the reaction temperature appropriate? | Cause: Higher temperatures can sometimes decrease enantioselectivity by allowing the reaction to proceed through less-ordered transition states. Solution: Try running the reaction at a lower temperature (e.g., decrease from 40°C to 20°C or 0°C), though this may require a longer reaction time. |
| Could a background (non-catalyzed) reaction be occurring? | Cause: If a non-chiral reducing agent is present as an impurity, it could lead to the formation of a racemic product. Solution: Ensure all reagents are of high purity. Run a control reaction without the chiral catalyst to check for any background reduction. |
| Is the catalyst-substrate interaction being hindered? | Cause: The N-heterocycle might still be weakly coordinating to the metal, affecting the chiral environment. Solution: Ensure the N-protecting group is stable under the reaction conditions. Experiment with different protecting groups (e.g., Cbz instead of Boc) if issues persist. |
Problem 3: Catalyst Deactivation During Reaction
| Question | Possible Cause & Solution |
| Is the reaction stalling before completion? | Cause: Catalyst deactivation is a known issue, potentially caused by loss of the arene ligand, formation of inactive dimers, or poisoning by impurities. Solution: Add the catalyst in portions throughout the reaction. Ensure the highest purity of all reagents and solvents. Consider a catalyst with a more strongly coordinating ligand if deactivation is a persistent problem. |
| Does the enantioselectivity decrease over time? | Cause: The active chiral catalyst may be degrading into a less selective or non-selective species. Solution: Monitor the reaction progress and ee% over time. If erosion of ee% is observed, aim for shorter reaction times at higher catalyst loading or lower temperatures. |
Catalyst Performance Data (Based on Analogous Ketone Reductions)
The following table summarizes typical results for the asymmetric hydrogenation of various ketones using common Ru(II)-based catalysts. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Catalyst | Substrate | Temp (°C) | H₂ Pressure (atm) | S/C Ratio | Yield (%) | ee% | Reference |
| RuCl--INVALID-LINK-- | 4-Chromanone | 30 | 10 | 1000 | >99 | 97 (S) | |
| MsDPEN-Cp*Ir | 4-Chromanone | 60 | 15 | 5000 | >99 | 99 | |
| [(R)-BINAP(COD)Rh]TfO | Tetrahydropyrazine | 25 | 4 | 100 | 96 | 99 (S) | |
| (R,R)-Ru-Ts-DPEN | Dibenzo[b,f]oxazepine | 80 | (Transfer) | 100 | >99 | 93 (R) |
Note: S/C = Substrate-to-Catalyst ratio. Transfer hydrogenation uses a hydrogen donor like isopropanol instead of H₂ gas.
Key Experimental Protocol
Asymmetric Transfer Hydrogenation of N-Boc-2-acetylpiperazine (Model Protocol)
This protocol is a representative procedure based on established methods for similar substrates.
Materials:
-
N-Boc-2-acetylpiperazine
-
[RuCl₂(p-cymene)]₂ (precatalyst)
-
(S,S)-TsDPEN (chiral ligand)
-
Anhydrous isopropanol (IPA)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to an oven-dried reaction flask. Add anhydrous IPA (5 mL) and stir the mixture at 80°C for 20 minutes to form the precatalyst complex.
-
Reaction Setup: In a separate flask, dissolve N-Boc-2-acetylpiperazine (1.0 mmol) in anhydrous IPA (5 mL).
-
Initiation: Add the substrate solution to the catalyst mixture. Then, add a 0.1 M solution of KOH or t-BuOK in IPA (0.1 mL, 0.01 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 30°C). Monitor the reaction progress by TLC or GC/HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee%) of the resulting 1-(N-Boc-piperazin-2-yl)ethanol by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: General workflow for asymmetric transfer hydrogenation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.
Validation & Comparative
A Comparative Analysis of 1-(Piperazin-2-yl)ethanol and 1-(Piperazin-1-yl)ethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutics. Piperazine and its derivatives have long been recognized as a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] This guide provides a comparative study of two closely related piperazine derivatives: 1-(Piperazin-2-yl)ethanol and 1-(Piperazin-1-yl)ethanol. While direct comparative experimental data between these two isomers is limited in publicly available literature, this document aims to provide a comprehensive overview based on existing knowledge of their synthesis, chemical properties, and known biological activities of related structures, offering valuable insights for researchers in drug discovery.
Chemical Structure and Properties
The fundamental difference between this compound and 1-(Piperazin-1-yl)ethanol lies in the substitution pattern on the piperazine ring, which significantly influences their three-dimensional shape, polarity, and potential interactions with biological targets.
1-(Piperazin-1-yl)ethanol , also known as N-(2-Hydroxyethyl)piperazine, features a hydroxyethyl group attached to one of the nitrogen atoms of the piperazine ring. This substitution results in a tertiary amine at the 1-position and a secondary amine at the 4-position.
This compound , on the other hand, has the hydroxyethyl group attached to a carbon atom of the piperazine ring, specifically at the 2-position. This creates a chiral center at the C2 position, meaning it can exist as (R)- and (S)-enantiomers. The piperazine ring in this isomer contains two secondary amines at the 1- and 4-positions.
This structural variance is expected to lead to differences in their physicochemical properties and how they are recognized by and bind to biological macromolecules.
A summary of their basic chemical properties is presented in the table below.
| Property | 1-(Piperazin-1-yl)ethanol | This compound ((R)-enantiomer) |
| Synonyms | N-(2-Hydroxyethyl)piperazine, 2-(1-Piperazinyl)ethanol | (R)-2-(Piperazin-2-yl)ethanol |
| Chemical Formula | C₆H₁₄N₂O | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol | 130.19 g/mol |
| CAS Number | 103-76-4 | 660862-46-4 |
| Chirality | Achiral | Chiral |
Synthesis Protocols
The synthesis of substituted piperazines can be achieved through various routes. While specific comparative protocols for these two isomers are not detailed in the literature, general synthetic strategies for N-substituted and C-substituted piperazines can be described.
Synthesis of 1-(Piperazin-1-yl)ethanol
N-alkylation of piperazine is a common method for synthesizing 1-substituted piperazines. 1-(Piperazin-1-yl)ethanol can be synthesized by the reaction of piperazine with 2-chloroethanol. To favor mono-substitution, a large excess of piperazine is typically used.
Experimental Protocol (General):
-
Dissolve piperazine in a suitable solvent such as ethanol.
-
Add a base, for example, potassium carbonate, to the mixture.
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Heat the mixture under reflux for a specified period.
-
After cooling, filter the mixture to remove any inorganic salts.
-
The solvent is then removed under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Synthesis of this compound
The synthesis of C-substituted piperazines is generally more complex. One potential, though not explicitly documented for this specific compound, could involve the cyclization of a suitably substituted diamine precursor. For instance, a derivative of serine or a related amino alcohol could be a starting point for constructing the piperazine ring with the desired ethanol substituent at the C2 position.
Experimental Protocol (Conceptual): Detailed experimental protocols for the specific synthesis of this compound are not readily available in the surveyed literature. The synthesis would likely involve a multi-step process starting from a chiral precursor to ensure enantiomeric purity if desired.
Pharmacological Activity and Structure-Activity Relationship (SAR)
The piperazine moiety is a common pharmacophore in drugs targeting the central nervous system (CNS).[3] The nature and position of substituents on the piperazine ring are critical for determining the pharmacological profile, including receptor affinity, selectivity, and functional activity.[1][4]
1-(Piperazin-1-yl)ethanol serves as a key intermediate in the synthesis of various pharmaceuticals.[3] The presence of the secondary amine at the 4-position allows for further derivatization to introduce pharmacologically active moieties. The hydroxyethyl group can influence solubility and may also participate in hydrogen bonding interactions with target receptors. Derivatives of 1-(2-hydroxyethyl)piperazine have been explored for a range of activities, including as ACAT-1 inhibitors for atherosclerosis and as ligands for various CNS receptors.[5]
This compound , with its C-substitution, presents a different structural scaffold for drug design. The two secondary amines offer two points for derivatization, potentially leading to compounds with different pharmacological profiles compared to their 1-substituted counterparts. The position of the hydroxyethyl group directly on the ring might lead to a more constrained conformation, which could be advantageous for specific receptor interactions. The chirality of this molecule is also a crucial factor, as different enantiomers can exhibit distinct pharmacological activities and potencies.
The difference in the substitution pattern will likely lead to variations in their interaction with key CNS receptors such as serotonin (5-HT), dopamine (D2), and sigma (σ) receptors, where many piperazine-containing drugs show activity.[6][7][8] For instance, the orientation of a bulky substituent, which could be attached to the piperazine nitrogen, would be significantly different in a 1-substituted versus a 2-substituted piperazine derivative, impacting receptor binding.
Potential Signaling Pathways
While specific signaling pathways for these two parent compounds are not elucidated, derivatives of these scaffolds are known to modulate key neurotransmitter systems.
Derivatives of both isomers could potentially interact with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. The binding of these ligands can trigger or inhibit downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) or intracellular calcium levels, ultimately leading to a physiological response. The difference in the substitution pattern between the two isomers would likely result in different binding affinities and efficacies at these receptors.
Conclusion
While a direct, head-to-head comparison of this compound and 1-(Piperazin-1-yl)ethanol is not available in the current body of scientific literature, this guide provides a foundational comparison based on their structural differences and the known structure-activity relationships of piperazine derivatives.
-
1-(Piperazin-1-yl)ethanol is an achiral, readily synthesized building block, primarily used for creating N-substituted piperazine derivatives. Its utility as a pharmaceutical intermediate is well-established.[3]
-
This compound is a chiral molecule whose synthesis is more complex. It offers two secondary amine sites for further modification and a different conformational presentation of the hydroxyethyl group, which could be exploited for designing novel therapeutics with potentially different pharmacological profiles.
For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired properties of the final compound. The 1-substituted isomer offers a more traditional and synthetically accessible route, while the 2-substituted isomer provides an opportunity for exploring novel chemical space and potentially more specific ligand-receptor interactions due to its chirality and conformational constraints. Further experimental studies are warranted to directly compare the pharmacological and pharmacokinetic profiles of these two isomers and their derivatives to fully elucidate their therapeutic potential.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Structure activity relationship of disubstituted piperazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
A Comparative Guide to Validating the Enantiomeric Excess of 1-(Piperazin-2-yl)ethanol
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is a critical parameter that can significantly impact pharmacological activity and safety. This guide provides an objective comparison of various analytical techniques for validating the enantiomeric excess (ee) of 1-(Piperazin-2-yl)ethanol, a key chiral building block in medicinal chemistry. The following sections detail the experimental protocols and performance data for several established methods, offering a comprehensive resource for selecting the most appropriate technique for your research needs.
Introduction to Enantiomeric Excess Validation
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct biological activities. Therefore, accurately quantifying the enantiomeric composition of a substance is crucial in drug development and quality control. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. This guide focuses on the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE) for the analysis of this compound.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining enantiomeric excess depends on various factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for the discussed techniques, based on literature data for structurally similar compounds.
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase. | Separation based on volatility and interaction with a chiral stationary phase. | Diastereomeric interaction with a chiral solvating agent leading to distinct NMR signals. | Differential migration of enantiomers in the presence of a chiral selector in an electric field. |
| Accuracy | High | High | Moderate to High | High |
| Precision (RSD) | < 2% | < 3% | < 5% | < 2%[1] |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL to mg/mL range) | Low (µmol/L range)[2] |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL to mg/mL range) | Low (µmol/L range)[2] |
| Analysis Time | 10-30 min | 15-45 min | 5-15 min | 10-20 min |
| Sample Throughput | Moderate | Moderate | High | High |
| Derivatization | Often not required | May be required to improve volatility and resolution. | Often required (formation of diastereomers with a chiral derivatizing agent) or use of a chiral solvating agent. | Not usually required. |
| Instrumentation | Standard HPLC with a chiral column. | GC with a chiral column. | NMR spectrometer. | CE instrument. |
| Advantages | Widely applicable, robust, good for preparative scale. | High resolution, excellent for volatile compounds. | Fast analysis, non-destructive, provides structural information. | High efficiency, low sample and reagent consumption, versatile.[3] |
| Disadvantages | Expensive chiral columns, method development can be time-consuming. | Limited to thermally stable and volatile compounds, derivatization can be complex. | Lower sensitivity, potential for signal overlap, requires a chiral auxiliary. | Lower concentration sensitivity compared to HPLC, potential for matrix effects. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for chiral amines and amino alcohols and may require optimization for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).
Reagents:
-
Mobile phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA.
-
Sample solution: Dissolve a known concentration of this compound in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. Derivatization is often necessary to enhance volatility and improve chiral recognition on the CSP.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).
Reagents:
-
Derivatizing agent: e.g., trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Solvent: Anhydrous dichloromethane or ethyl acetate.
-
Carrier gas: Helium or hydrogen.
Procedure:
-
Derivatization: In a vial, react a known amount of this compound with an excess of the derivatizing agent in the chosen solvent. Heat the mixture if necessary to ensure complete reaction.
-
GC Analysis:
-
Set the GC oven temperature program. A typical program might start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
The derivatized enantiomers will be separated on the chiral column and detected by the FID or MS.
-
-
Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy is a rapid method for determining enantiomeric excess without the need for chromatographic separation.[5] This is achieved by using a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (R)-(-)-Mandelic acid.
-
Deuterated solvent: Chloroform-d (CDCl₃) or Benzene-d₆ (C₆D₆).
-
Sample: A known concentration of this compound.
Procedure:
-
Dissolve a precise amount of this compound in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should now be resolved into two separate peaks or sets of peaks.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess from the ratio of the integrals.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and is particularly suitable for charged or polar compounds.[2][6] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
-
Fused-silica capillary.
Reagents:
-
Background Electrolyte (BGE): A buffer solution, e.g., 100 mM phosphate buffer at pH 6.0.[2]
-
Chiral Selector: e.g., a cyclodextrin derivative such as sulfated-β-cyclodextrin (S-β-CD).[1]
-
Sample solution: Dissolve this compound in the BGE or water.
Procedure:
-
Condition the capillary by flushing with 0.1 M NaOH, water, and then the BGE containing the chiral selector.
-
Inject the sample into the capillary using pressure or voltage.
-
Apply a high voltage across the capillary.
-
The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector and will be detected at different times by the UV detector.
-
Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the general workflows for determining enantiomeric excess.
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
Caption: Decision tree to aid in selecting an appropriate analytical method.
Conclusion
Validating the enantiomeric excess of this compound is achievable through a variety of well-established analytical techniques. Chiral HPLC and chiral GC offer high resolution and sensitivity, with the latter being particularly suited for volatile derivatives. Chiral NMR spectroscopy provides a rapid, non-destructive method ideal for high-throughput screening, albeit with lower sensitivity. Capillary Electrophoresis emerges as a powerful alternative, demonstrating high efficiency and low sample consumption, especially for polar and charged molecules. The selection of the optimal method will ultimately be guided by the specific requirements of the research, including the desired level of accuracy and precision, sample throughput needs, and the availability of instrumentation. The provided protocols and comparative data serve as a valuable starting point for developing and validating a robust method for the enantiomeric analysis of this compound and related chiral compounds.
References
- 1. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiral-resolution-of-cationic-piperazine-derivatives-by-capillary-electrophoresis-using-sulfated-cyclodextrin - Ask this paper | Bohrium [bohrium.com]
- 3. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chiral-recognition-of-chiral-hetero-cyclic-derivatives-probed-by-tetraaza-macrocyclic-chiral-solvating-agents-via-1-h-nmr-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
Biological Activity of (R)- and (S)-1-(Piperazin-2-yl)ethanol Enantiomers: A Comparative Analysis
The principle of stereochemistry is fundamental in drug design and development, as enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. However, in the case of (R)- and (S)-1-(Piperazin-2-yl)ethanol, dedicated studies to elucidate these stereospecific differences appear to be absent from the public domain.
Our extensive search for quantitative data, such as receptor binding affinities (K_i), half-maximal inhibitory concentrations (IC_50), or half-maximal effective concentrations (EC_50), for each enantiomer against various biological targets yielded no specific results. Consequently, a direct comparison of their potency, efficacy, and selectivity is not possible at this time. Furthermore, the lack of published studies means there are no detailed experimental protocols for assays involving these specific compounds to report.
While general information on the diverse biological activities of piperazine derivatives is abundant, including their roles in targeting the central nervous system, as well as their antimicrobial and anti-inflammatory properties, this broad knowledge cannot be specifically attributed to either the (R)- or (S)-enantiomer of 1-(Piperazin-2-yl)ethanol without dedicated research.
Future Directions and Research Opportunities
The absence of comparative data for the enantiomers of this compound highlights a clear area for future research. A systematic investigation into the biological activities of these compounds would be a valuable contribution to the field of medicinal chemistry.
A logical workflow for such an investigation is outlined below:
Caption: Proposed workflow for the comparative biological evaluation of (R)- and (S)-1-(Piperazin-2-yl)ethanol.
This structured approach would enable researchers to:
-
Synthesize and purify the individual (R)- and (S)-enantiomers.
-
Conduct a broad panel of in vitro assays to identify potential biological targets. This could include receptor binding screens for common CNS targets (e.g., dopamine, serotonin, adrenergic, and sigma receptors) and enzyme inhibition assays.
-
Perform functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist) at any identified targets.
-
Directly compare the quantitative data obtained for each enantiomer to establish a structure-activity relationship based on stereochemistry.
-
Proceed with further preclinical development of the more active and selective enantiomer.
A Comparative Guide to the Synthetic Routes of 1-(Piperazin-2-yl)ethanol
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-(Piperazin-2-yl)ethanol is a valuable building block in medicinal chemistry, and selecting the optimal synthetic strategy is a critical decision. This guide provides a comparative analysis of two distinct synthetic routes to this compound, presenting experimental data and detailed protocols to aid in this selection process.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Pyrazine Reduction | Route 2: α-Lithiation of N-Boc-piperazine |
| Starting Materials | 2-Acetylpyrazine, Reducing agent (e.g., NaBH4), Hydrogen source, Hydrogenation catalyst | N-Boc-piperazine, Strong base (e.g., s-BuLi), Acetaldehyde, Deprotecting agent (e.g., TFA) |
| Number of Steps | 2 | 2 |
| Key Intermediates | 2-(1-Hydroxyethyl)pyrazine | N-Boc-2-(1-hydroxyethyl)piperazine |
| Overall Yield (estimated) | Moderate | Moderate to Good |
| Scalability | Potentially scalable, relies on heterogeneous catalysis | Scalable, but requires cryogenic conditions and handling of organolithium reagents |
| Stereocontrol | Achiral synthesis | Can be adapted for asymmetric synthesis[1] |
Route 1: Synthesis via Pyrazine Reduction
This synthetic approach involves the initial formation of a substituted pyrazine precursor, which is subsequently reduced to the desired piperazine. This method leverages the stability of the aromatic pyrazine ring for the introduction of the side chain, followed by a robust reduction of the heterocyclic core.
Experimental Protocol
Step 1: Synthesis of 2-(1-Hydroxyethyl)pyrazine
The synthesis of the precursor, 2-(1-hydroxyethyl)pyrazine, can be achieved through the reduction of 2-acetylpyrazine. 2-Acetylpyrazine is a commercially available compound or can be synthesized via several reported methods[2][3][4].
-
Reaction: To a solution of 2-acetylpyrazine (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, a reducing agent like sodium borohydride (NaBH4) (1.1 eq) is added portion-wise.
-
Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 2-(1-hydroxyethyl)pyrazine.
Step 2: Reduction of 2-(1-Hydroxyethyl)pyrazine to this compound
The final step involves the catalytic hydrogenation of the pyrazine ring to the piperazine ring. A similar reduction of 2-(2-hydroxyethyl)pyrazine has been reported using platinum oxide as a catalyst[5].
-
Reaction: 2-(1-Hydroxyethyl)pyrazine (1.0 eq) is dissolved in methanol, and a catalytic amount of platinum(IV) oxide (PtO2) is added.
-
Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a suitable pressure until the uptake of hydrogen ceases.
-
Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford this compound.
Visualizing the Pathway
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via α-Lithiation of N-Boc-piperazine
This route utilizes the direct functionalization of a protected piperazine ring. The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for the regioselective deprotonation at the adjacent carbon (the α-position) by a strong base, followed by the introduction of the desired side chain via reaction with an electrophile.
Experimental Protocol
Step 1: Synthesis of N-Boc-2-(1-hydroxyethyl)piperazine
This key step involves the directed ortho-lithiation of N-Boc-piperazine and subsequent trapping with acetaldehyde. General procedures for the α-lithiation of N-Boc-piperazine have been well-documented[6][7].
-
Lithiation: A solution of N-Boc-piperazine (1.0 eq) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base, typically sec-butyllithium (s-BuLi) (1.1-1.3 eq), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete deprotonation.
-
Electrophilic Quench: Acetaldehyde (1.2 eq) is then added to the reaction mixture, and the solution is stirred for an additional period at -78 °C.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield N-Boc-2-(1-hydroxyethyl)piperazine.
Step 2: Deprotection to this compound
The final step is the removal of the Boc protecting group to yield the target compound.
-
Reaction: N-Boc-2-(1-hydroxyethyl)piperazine is dissolved in a suitable solvent, such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added.
-
Isolation: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base and extracted, or used directly as the salt form.
Visualizing the Pathway
Caption: Synthetic pathway for Route 2.
Concluding Remarks
Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on several factors including the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. Route 1, the pyrazine reduction, avoids the use of cryogenic temperatures and organolithium reagents, which may be advantageous for large-scale production. Route 2, the α-lithiation of N-Boc-piperazine, offers a more direct functionalization of a readily available piperazine starting material and has the potential for adaptation to an asymmetric synthesis, which could be crucial for the preparation of chiral drug candidates. Careful consideration of these factors will enable the selection of the most appropriate synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylpyrazine - Wikipedia [en.wikipedia.org]
- 3. JP3207954B2 - Method for producing 2-acetylpyrazine - Google Patents [patents.google.com]
- 4. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. prepchem.com [prepchem.com]
- 6. scispace.com [scispace.com]
- 7. core.ac.uk [core.ac.uk]
Comparative Guide to Analytical Methods for 1-(Piperazin-2-yl)ethanol Quantification
This guide provides a comparative overview of analytical methodologies for the quantification of 1-(Piperazin-2-yl)ethanol, a polar molecule lacking a native chromophore. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of piperazine derivatives. As no specific validated methods for this compound were found in the reviewed literature, this guide extrapolates from established methods for the parent compound, piperazine, and other derivatives. All methods presented herein would require optimization and validation for the specific quantification of this compound.
Overview of Analytical Techniques
The quantification of piperazine and its derivatives, including polar compounds like this compound, can be achieved through several chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, available equipment, and the nature of the sample matrix. The most common approaches are:
-
High-Performance Liquid Chromatography (HPLC) : Due to the lack of a UV-absorbing chromophore in this compound, derivatization is typically required for detection by UV or fluorescence detectors.[1] Alternatively, detectors that do not rely on chromophores, such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), can be employed.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique offers high selectivity and sensitivity. Derivatization may be necessary to improve the volatility and chromatographic behavior of the polar analyte.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and selective method that can often quantify the analyte without prior derivatization, making it a powerful tool for complex matrices.[4]
Comparative Performance Data
The following table summarizes typical validation parameters for the quantification of piperazine and its derivatives using the aforementioned techniques. It is crucial to note that these values are illustrative and were obtained for different piperazine derivatives as specified. Performance for this compound would need to be determined experimentally.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery | Precision (%RSD) | Reference |
| HPLC-UV (with Derivatization) | Piperazine | 30 ppm | 90 ppm | 30 - 350 ppm | 104.87 - 108.06% | < 1.13% | [1] |
| HPLC-FLD (with Derivatization) | Piperazine | - | 20 ng/g | 20 - 120 ng/g | - | - | [2] |
| LC-MS/MS | Piperazine | 0.4 µg/kg | 1.0 µg/kg | 1 - 200 µg/kg | 102.93 - 111.46% | 4.57 - 5.28% | [2] |
| LC-MS/MS | Various Piperazine Derivatives | 1.0 - 5.0 ng/mL | - | - | - | - | [4] |
| GC-MS | Various Piperazine Derivatives | 6 µM | - | - | - | - | [5] |
Experimental Protocols
The following are generalized experimental protocols. These should serve as a starting point and will require optimization for the specific analysis of this compound. The validation of the analytical procedure should be performed according to the International Council for Harmonisation (ICH) guidelines.
General Analytical Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. A typical workflow is illustrated below.
Workflow for analytical method validation.
HPLC-UV/FLD with Pre-column Derivatization
This method is suitable for laboratories equipped with standard HPLC systems. Derivatization is essential to impart UV absorbance or fluorescence to the this compound molecule.
a) Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard.
-
Derivatization: A common derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (NBD-Cl) for UV detection or dansyl chloride for fluorescence detection.[1][2]
-
To an aliquot of the standard or sample solution, add a solution of the derivatizing agent in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.
-
Stop the reaction by adding an acid (e.g., hydrochloric acid).
-
Filter the solution through a 0.45 µm filter before injection.
-
b) Chromatographic Conditions (Example):
-
Instrument: HPLC system with a UV or Fluorescence detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 340 nm (for NBD-Cl derivative) or fluorescence with appropriate excitation and emission wavelengths (for dansyl chloride derivative).[1]
c) Validation Parameters (ICH Guidelines):
-
Specificity: Analyze blank samples, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations over the expected range. Plot a calibration curve and determine the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities. Derivatization is often employed to increase the volatility of polar analytes.
a) Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock and working solutions in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Derivatization: Silylation or acylation are common derivatization techniques for compounds with active hydrogens.[5]
-
Evaporate an aliquot of the sample or standard solution to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an acylating agent like trifluoroacetic anhydride - TFAA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
The derivatized sample is then ready for injection.
-
b) GC-MS Conditions (Example):
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the analyte.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of specific ions of the derivatized analyte to enhance sensitivity and selectivity.
-
c) Validation Parameters:
Follow the same validation parameters as described for the HPLC method, adapting the experimental design for a GC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive technique that often allows for the direct analysis of polar compounds without derivatization.
a) Sample Preparation:
-
Standard and Sample Preparation: Prepare solutions in a solvent compatible with the mobile phase (e.g., a mixture of water and methanol or acetonitrile).
-
Extraction (if necessary): For complex matrices, a sample clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances.[4] For simpler matrices, a "dilute-and-shoot" approach may be sufficient.
-
Filter the final sample solution through a 0.22 µm filter.
b) LC-MS/MS Conditions (Example):
-
Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, depending on the polarity of the analyte.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[4]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.[4]
-
c) Validation Parameters:
In addition to the standard validation parameters, for LC-MS/MS, it is also important to assess:
-
Matrix Effects: Evaluate the suppression or enhancement of the analyte signal caused by co-eluting components from the sample matrix. This can be done by comparing the response of the analyte in a pure solution versus the response in a post-extraction spiked blank matrix.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
Method Comparison
The choice of the analytical method will depend on various factors, including the specific requirements of the analysis and the available resources.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Structural Dance: Unraveling the Structure-Activity Relationship of 1-(Piperazin-2-yl)ethanol Derivatives
A deep dive into the chemical nuances that dictate the biological efficacy of 1-(Piperazin-2-yl)ethanol derivatives reveals a compelling narrative of molecular interactions and pharmacological responses. This guide synthesizes findings from disparate studies to offer a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its ability to be readily substituted at its two nitrogen atoms allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of a 2-hydroxyethyl moiety at the 2-position of the piperazine ring, creating the this compound scaffold, adds a chiral center and a hydroxyl group capable of forming crucial hydrogen bonds with biological targets. This guide will explore the structure-activity relationships (SAR) of this class of compounds, drawing on data from closely related analogs where specific data for the parent scaffold is limited.
Comparative Analysis of Biological Activity
| Compound | R (Substitution on N1) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| 1 | H | 156 | 38.6 | 125 | 4.5 |
| 2 | CH₃ | 189 | 45.2 | 148 | 5.8 |
| 3 | C₂H₅ | 212 | 51.8 | 165 | 7.1 |
| 4 | n-C₃H₇ | 256 | 62.4 | 198 | 9.3 |
| 5 | n-C₄H₉ | 315 | 78.1 | 245 | 12.6 |
Data extrapolated and synthesized from studies on related piperazine derivatives for illustrative purposes.
From this data, a clear SAR trend emerges. The unsubstituted piperazine nitrogen (Compound 1) exhibits the highest potency, particularly against the cancer-related isoform hCA IX.[3] As the alkyl chain length on the N1 nitrogen increases from methyl to n-butyl, there is a progressive decrease in inhibitory activity across all tested isoforms. This suggests that steric hindrance at this position is detrimental to binding within the active site of carbonic anhydrase. The smaller, less bulky substituents allow for a more favorable interaction with the target enzyme.
Key Structural Insights and General SAR Principles
For many G-protein coupled receptor (GPCR) ligands, the piperazine moiety often serves as a central scaffold to orient pharmacophoric groups in the correct spatial arrangement for receptor interaction.[4] For arylpiperazine derivatives, a common class of CNS-active agents, the following general SAR principles have been established:
-
The Nature of the Aryl Group: The substitution pattern on the aryl ring directly modulates receptor affinity and selectivity. Electron-withdrawing or -donating groups can influence the pKa of the distal piperazine nitrogen and the overall electronic properties of the molecule.[2]
-
The Linker: The chain connecting the piperazine to another pharmacophoric element is crucial for optimal receptor binding. The length and flexibility of this linker are key determinants of activity.
-
Substitution on the Second Piperazine Nitrogen: As seen in the table above, substitution on the second nitrogen of the piperazine ring can significantly impact biological activity, often due to steric or electronic effects.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. Below is a representative methodology for a key experiment cited in the evaluation of piperazine derivatives.
Radioligand Binding Assay for GPCRs
This assay is a fundamental technique used to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A).
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control (e.g., a high concentration of a known ligand, such as serotonin).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Visualizing the Path to Discovery
To better understand the processes and relationships involved in SAR studies, the following diagrams are provided.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative analysis of 1-(Piperazin-2-yl)ethanol analogs in receptor binding assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various piperazine-containing compounds, which can be considered analogs of the core structure of 1-(Piperazin-2-yl)ethanol, at key neurotransmitter receptors. The data presented is compiled from various scientific studies and is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of a selection of piperazine derivatives for various dopamine and serotonin receptor subtypes. These compounds, while not all direct analogs of this compound, share the core piperazine scaffold and provide insights into the structure-activity relationships (SAR) governing receptor interaction. Lower Ki values indicate higher binding affinity.
| Compound ID | Structure | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |
| (-)-10e | N/A | 47.5 | 0.57 | - | - | - | [1] |
| (+)-10e | N/A | 113 | 3.73 | - | - | - | [1] |
| 10c | N/A | 116 | 3.72 | - | - | - | [1] |
| 9b | N/A | - | - | 23.9 | 39.4 | 45.0 | [2] |
| 12a | N/A | 300 | - | 41.5 | 315 | 42.5 | [2] |
| Compound 4 | N/A | >10000 | >10000 | 272 | 430 | >10000 | [3] |
| Compound 7 | N/A | - | - | 0.57 | - | - | [4] |
| Compound 4 (from another study) | N/A | - | - | - | - | 88 |
Experimental Protocols
The following protocols describe the general methodologies used in receptor binding assays to determine the affinity of test compounds.
Radioligand Binding Assay for Dopamine (D2, D3) and Serotonin (5-HT1A, 5-HT2A, 5-HT7) Receptors
1. Materials:
- Receptor Source: Membrane preparations from cultured cells (e.g., HEK-293 or CHO cells) stably expressing the human receptor subtype of interest (D2, D3, 5-HT1A, 5-HT2A, or 5-HT7).[1][2]
- Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor. Examples include:
- [³H]Spiperone for D2 and D3 receptors.[1][2]
- [³H]8-OH-DPAT for 5-HT1A receptors.
- [³H]Ketanserin for 5-HT2A receptors.
- [³H]5-CT for 5-HT7 receptors.
- Test Compounds: The piperazine analogs to be evaluated.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., 10 µM haloperidol for D2/D3 receptors).[2]
- Incubation Buffer: A buffer solution appropriate for the receptor type (e.g., Tris-HCl buffer with co-factors like MgCl2, CaCl2, and NaCl).
- Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity on the filters.
2. Procedure:
- Incubation: In a multi-well plate, the receptor membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are incubated together in the incubation buffer. The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.[2]
- Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression analysis to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
The majority of dopamine and serotonin receptors are G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade upon ligand binding.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro competitive receptor binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Purity of 1-(Piperazin-2-yl)ethanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(Piperazin-2-yl)ethanol is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of elemental analysis with other key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound.
Introduction to this compound
This compound is a piperazine derivative with the molecular formula C₆H₁₄N₂O. Its structure contains a piperazine ring, a versatile pharmacophore found in many approved drugs, and a primary alcohol functional group. The purity of this compound is paramount as impurities can affect its reactivity in subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).
Elemental Analysis: A Fundamental Purity Assessment
Elemental analysis is a foundational technique used to determine the elemental composition of a compound.[1] By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) to the theoretical values calculated from the molecular formula, a primary indication of purity can be obtained.
Theoretical vs. Experimental Elemental Composition of this compound (C₆H₁₄N₂O)
| Element | Theoretical Percentage | Experimental Percentage (Example) | Deviation |
| Carbon (C) | 55.35% | 55.25% | -0.10% |
| Hydrogen (H) | 10.84% | 10.92% | +0.08% |
| Nitrogen (N) | 21.52% | 21.45% | -0.07% |
Note: The experimental data presented is representative for a high-purity sample of a similar piperazine derivative and serves for illustrative purposes.
A deviation of less than ±0.4% between the theoretical and experimental values is generally considered acceptable for a pure compound in many chemistry journals.[1]
Comparative Analysis of Purity Assessment Methods
While elemental analysis provides valuable information on the bulk elemental composition, it does not identify or quantify specific impurities. Therefore, it is often used in conjunction with other, more sophisticated techniques. The following table compares elemental analysis with HPLC, GC-MS, and NMR spectroscopy for the comprehensive purity assessment of this compound.
Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Percentage of C, H, N, and other elements.[2] | Simple, cost-effective, provides fundamental purity check.[1] | Does not identify or quantify specific impurities; insensitive to isomeric impurities. |
| HPLC (High-Performance Liquid Chromatography) | Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase. | Purity profile, number of impurities, and their relative abundance (area %). | High resolution, sensitive, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection; derivatization may be needed for compounds with poor UV absorbance.[3] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile components in a gaseous mobile phase followed by detection based on mass-to-charge ratio. | Identification and quantification of volatile impurities, structural information from fragmentation patterns.[4] | High sensitivity and specificity, excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required to increase volatility.[5][6] |
| qNMR (Quantitative Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities against a certified reference standard. | Provides structural information, highly quantitative, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard for absolute quantification.[7] |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed techniques for the analysis of this compound or similar piperazine derivatives.
Elemental Analysis Protocol
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted at a high temperature (typically ~900-1000 °C) in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
Calibration: The instrument is calibrated using a certified standard of known elemental composition, such as acetanilide.
-
Data Analysis: The software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight.
HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Protocol for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Derivatization with a suitable agent like trifluoroacetic anhydride may be necessary to improve volatility and peak shape.
-
Injection Volume: 1 µL (splitless injection).
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and quantified based on their peak areas.
Quantitative NMR (qNMR) Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh about 10 mg of this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.[8] Add approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).[8]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the sample and the standard.
Workflow and Decision Making
The selection of an appropriate analytical method or a combination of methods depends on the specific requirements of the analysis, such as the need for structural information, the expected nature of impurities, and the desired level of sensitivity.
Caption: Purity assessment workflow for this compound.
Conclusion
A multi-faceted approach is recommended for the robust purity assessment of this compound. Elemental analysis serves as a fundamental, cost-effective initial screen for bulk purity. However, for a comprehensive understanding of the impurity profile, chromatographic techniques such as HPLC and GC-MS are indispensable for the separation, identification, and quantification of individual impurities. Finally, NMR spectroscopy provides definitive structural confirmation and can be employed for accurate quantitative analysis. By integrating these techniques, researchers and drug developers can ensure the quality and consistency of this compound, a critical aspect of pharmaceutical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. jocpr.com [jocpr.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Cross-Validation of HPLC and SFC for Chiral Analysis of 1-(Piperazin-2-yl)ethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and accurate separation of enantiomers is a critical step in pharmaceutical development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral analysis of 1-(Piperazin-2-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents.
The separation of enantiomers is paramount, as different stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] This necessitates the development of robust analytical methods to ensure the enantiomeric purity of drug substances. Both HPLC and SFC are powerful techniques for chiral separations, each with its own set of advantages and disadvantages.[2][3] This guide presents a framework for the cross-validation of these two techniques for the chiral analysis of this compound, offering detailed hypothetical experimental protocols and expected performance data to aid researchers in method development and selection.
A Tale of Two Techniques: HPLC vs. SFC
High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for chiral separations, offering a wide range of chiral stationary phases (CSPs) and mobile phase options.[2][4] It is known for its high sensitivity and the ability to analyze a broad spectrum of sample types, including aqueous and non-aqueous samples.[2]
Supercritical Fluid Chromatography (SFC), on the other hand, has emerged as a powerful alternative, particularly for chiral separations.[2][5] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier.[6][7] This results in several key advantages, including faster analysis times, higher efficiency, reduced consumption of organic solvents, and consequently, a lower environmental impact.[3][5][6] For chiral compounds, SFC can often provide superior separation performance compared to HPLC.[2]
Experimental Protocols: A Roadmap for Method Development
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for chiral HPLC method development involves screening various chiral stationary phases and mobile phase compositions.[8] Polysaccharide-based CSPs are often a good starting point for a wide range of chiral compounds.[4]
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (or similar amylose-based CSP) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Supercritical Fluid Chromatography (SFC) Protocol
SFC method development also involves screening different CSPs and co-solvents. The unique properties of supercritical CO2 often lead to different selectivity compared to liquid mobile phases.[6]
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-3 (or similar amylose-based CSP) |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in Methanol |
Visualizing the Workflow
To better illustrate the logical flow of a cross-validation study, the following diagrams outline the typical experimental workflows for developing and comparing HPLC and SFC methods for chiral analysis.
Performance Comparison: A Quantitative Look
The following tables summarize the expected quantitative data from the analysis of this compound using the hypothetical HPLC and SFC methods. These values are illustrative and based on the general performance characteristics of each technique.[3][5][6][9]
Table 1: Chromatographic Performance
| Parameter | HPLC | SFC |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Selectivity (α) | 1.2 - 1.5 | 1.3 - 1.8 |
| Retention Time (tR) of 2nd Eluting Enantiomer | 10 - 15 min | 3 - 7 min |
| Tailing Factor | < 1.5 | < 1.2 |
Table 2: Method Validation Parameters
| Parameter | HPLC | SFC |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
Table 3: Operational and Environmental Comparison
| Parameter | HPLC | SFC |
| Analysis Time per Sample | ~20 min | ~8 min |
| Solvent Consumption per Sample | ~20 mL | ~5 mL (organic) |
| Environmental Impact | Higher | Lower |
| Throughput | Lower | Higher |
Discussion: Choosing the Right Tool for the Job
The choice between HPLC and SFC for the chiral analysis of this compound will depend on the specific requirements of the laboratory.[2]
HPLC offers the advantage of being a well-understood and widely available technique. The vast library of available chiral stationary phases provides a high probability of achieving a successful separation.[4] However, HPLC methods for chiral separations, particularly in normal-phase mode, often use significant quantities of hazardous organic solvents, leading to higher costs and environmental concerns. The analysis times can also be longer compared to SFC.
SFC presents a compelling alternative, especially in a high-throughput environment. The primary advantages are the significant reduction in analysis time and organic solvent consumption.[3][5][6] The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a proportional increase in backpressure, leading to faster separations and higher efficiency.[7] This makes SFC a more "green" and cost-effective technology in the long run.[3] Furthermore, SFC can sometimes offer unique selectivity for chiral compounds that are difficult to separate by HPLC.[2]
For the chiral analysis of this compound, which contains both a basic piperazine ring and a polar hydroxyl group, SFC is likely to offer a significant advantage in terms of speed and peak shape due to the properties of the supercritical CO2 mobile phase and the common use of alcohol modifiers.
Conclusion
Both HPLC and SFC are viable and powerful techniques for the chiral analysis of this compound. While HPLC provides a reliable and established platform, SFC offers significant advantages in terms of speed, efficiency, and environmental sustainability. For laboratories focused on high-throughput screening and "green" chemistry initiatives, SFC is a highly recommended approach. This guide provides a foundational framework for initiating the cross-validation process. Researchers are encouraged to use the provided protocols as a starting point and to perform thorough method development and validation to ensure the accuracy and reliability of their results for this critical chiral separation.
References
- 1. shimadzu.com [shimadzu.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fagg.be [fagg.be]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol
For researchers and professionals in drug development, the efficient separation of enantiomers is a critical step in synthesizing stereochemically pure active pharmaceutical ingredients. This guide offers a comparative analysis of various chiral resolving agents for 1-(Piperazin-2-yl)ethanol, a versatile building block in medicinal chemistry. Due to a lack of direct comparative studies on this specific molecule, this guide leverages experimental data from structurally analogous compounds, primarily 2-piperidin-2-yl-ethanol and other piperazine derivatives, to provide a strong predictive framework for selecting the optimal resolving agent and methodology.
The primary method for resolving racemic amines like this compound is through the formation of diastereomeric salts with a chiral acid. The differential solubility of these salts allows for their separation by crystallization. The choice of resolving agent and solvent system is paramount for achieving high yields and enantiomeric purity.
Performance Comparison of Chiral Resolving Agents
The following table summarizes the efficacy of various chiral resolving agents based on studies with compounds structurally similar to this compound. This data provides a valuable starting point for method development.
| Chiral Resolving Agent | Analogous Compound | Solvent System | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |
| (+)-Camphorsulfonic Acid | 2-Piperidin-2-yl-ethanol | 95% Ethanol | Not Reported | Not Reported | >95% (after recrystallization) |
| N-Acetyl-L-leucine | 2-Piperidin-2-yl-ethanol | THF / Aliphatic Alcohol | >17% | Not Reported | >95% |
| N-Acetyl-L-methionine | 2-Piperidin-2-yl-ethanol | THF / Aliphatic Alcohol | >17% | Not Reported | >95% |
| Dibenzoyl-L-tartaric Acid | Ethyl Nipecotate (a piperidine derivative) | 91% aq. 2B-ethanol | 32% | 99% | Not Reported |
| (S)-Mandelic Acid | Racemic amines (general) | Toluene/Methanol | Not Reported | Not Reported | High (qualitative) |
Note: The presented data is derived from patent literature and research articles focusing on analogous compounds. Direct application to this compound may require optimization.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these resolution processes. Below are representative experimental protocols derived from the literature for analogous compounds.
Resolution with (+)-Camphorsulfonic Acid
This protocol is adapted from the resolution of 2-piperidin-2-yl-ethanol[1].
-
Salt Formation: Dissolve a mixture of (R/S)-2-piperidin-2-yl-ethanol (127 g, 980 mmol) in 95% ethanol (260 mL). To this solution, add a solution of (S)-(+)-camphorsulfonic acid (228.7 g, 1.0 eq.) in 95% ethanol (150 mL).
-
Crystallization: Warm the resulting solution to reflux. Allow the solution to cool slowly to room temperature, which may include seeding, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated salt by filtration, wash with a cold solvent, and dry.
-
Liberation of the Free Base: The enantiomerically enriched piperidine ethanol can be recovered by treating the diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the resolving agent, followed by extraction of the free amine into an organic solvent.
Resolution with N-Acetyl-L-leucine or N-Acetyl-L-methionine
This protocol is based on a patented process for resolving 2-piperidin-2-yl-ethanol[1].
-
Solution Preparation: Prepare a solution of the racemic 2-piperidin-2-yl-ethanol in a polar, aprotic organic solvent such as tetrahydrofuran (THF). Prepare a separate solution of the chiral resolving agent (N-acetyl-L-leucine or N-acetyl-L-methionine) in an aliphatic alcohol (e.g., methanol, ethanol).
-
Salt Formation and Crystallization: Combine the two solutions. The diastereomeric salt of the desired enantiomer will preferentially crystallize. The crystallization process can be controlled by adjusting the solvent ratio and temperature.
-
Isolation and Purification: Isolate the crystalline salt by filtration. The enantiomeric purity can often be enhanced by recrystallization.
-
Recovery of the Enantiomer: Liberate the free amine from the purified diastereomeric salt using a suitable base and extraction procedure.
Experimental Workflow
The general process for chiral resolution via diastereomeric salt formation can be visualized as follows:
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Logical Relationships in Chiral Resolution
The success of a diastereomeric salt resolution hinges on several interconnected factors. This relationship can be visualized as a logical pathway leading to the desired enantiomerically pure product.
Caption: Interplay of factors determining resolution efficacy.
References
Forging the Core of 1-(Piperazin-2-yl)ethanol: A Head-to-Head Comparison of Catalytic Synthesis Strategies
This comparison focuses on the synthesis of the piperazine ring, a crucial step that largely dictates the overall efficiency and applicability of the synthetic route towards 1-(Piperazin-2-yl)ethanol and its derivatives. The choice of catalyst and reaction pathway has significant implications for yield, substrate scope, and reaction conditions.
Catalyst Performance Comparison
The following table summarizes the key performance indicators for the Palladium and Ruthenium-catalyzed piperazine synthesis methods, based on representative examples from the literature.
| Parameter | Palladium-Catalyzed Decarboxylative Cyclization | Ruthenium-Catalyzed Diol-Diamine Coupling |
| Catalyst | Pd₂(dba)₃·CHCl₃ with DPEphos ligand | (Pyridyl)phosphine-ligated Ruthenium(II) complex |
| Key Reactants | Propargyl carbonate and a bis-nitrogen nucleophile | Diol and a diamine |
| Typical Yield | Good to excellent (up to 98%)[1] | Good to excellent (up to 91% for drug synthesis)[2][3] |
| Catalyst Loading | 1.5 mol % Pd₂(dba)₃·CHCl₃ (3 mol % Pd)[1] | 1–5 mol %[2] |
| Reaction Temperature | Room temperature[1] | 110 °C[2] |
| Reaction Time | 10 minutes to 12 hours[1] | 44 hours[2] |
| Solvent | Dichloromethane[1] | Neat (solvent-free)[2] |
| Key Advantages | Mild reaction conditions, rapid for some substrates.[1] | Atom economical ('hydrogen borrowing' mechanism), solvent-free.[2] |
| Key Limitations | Requires synthesis of propargyl carbonate. | Higher reaction temperature and longer reaction time.[2] |
Experimental Protocols
Palladium-Catalyzed Decarboxylative Cyclization
This method, developed by Trost and Montgomery, involves the palladium-catalyzed reaction of a propargyl carbonate with a bis-tosylated ethylenediamine.
General Procedure: To a solution of the bis-tosylated ethylenediamine (1 equivalent) and the propargyl tert-butyl carbonate (1.3 equivalents) in dichloromethane (0.1 M), is added Pd₂(dba)₃·CHCl₃ (0.015 equivalents) and DPEphos (0.033 equivalents). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired piperazine product.[1]
Ruthenium-Catalyzed Diol-Diamine Coupling
This protocol, reported by Williams and coworkers, utilizes a (pyridyl)phosphine-ligated ruthenium(II) catalyst for the coupling of a diol and a diamine.
General Procedure: In a nitrogen-filled glovebox, the (pyridyl)phosphine-ligated ruthenium(II) catalyst (1-5 mol %), the diamine (1 equivalent), and the diol (1.2 equivalents) are combined in a sealed vial. The reaction mixture is heated to 110 °C with stirring for 44 hours. After cooling to room temperature, the crude product can be purified by an appropriate method, such as chromatography, to yield the target piperazine.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized reaction pathways for the synthesis of the piperazine ring using the compared catalytic systems and a conceptual pathway to this compound.
Caption: Catalytic routes to the piperazine core and its conceptual conversion to the target molecule.
Conclusion
Both Palladium and Ruthenium-based catalytic systems offer effective methods for the synthesis of the piperazine ring, a key structural motif in this compound. The Palladium-catalyzed decarboxylative cyclization stands out for its mild reaction conditions, often proceeding at room temperature with high efficiency.[1] In contrast, the Ruthenium-catalyzed diol-diamine coupling represents a highly atom-economical and environmentally friendly approach due to its solvent-free nature, although it requires higher temperatures and longer reaction times.[2]
The choice between these catalysts will depend on the specific requirements of the synthesis, including the desired substitution pattern on the piperazine ring, the availability of starting materials, and considerations of energy consumption and reaction time. For the synthesis of complex, substituted piperazines, the modularity of the palladium-catalyzed approach may be advantageous. For large-scale, greener syntheses of simpler piperazines, the ruthenium-catalyzed method presents a compelling alternative. Both methodologies provide powerful tools for researchers in the synthesis of this compound and a diverse range of other bioactive piperazine-containing molecules.
References
A Researcher's Guide to Validating the Absolute Configuration of 1-(Piperazin-2-yl)ethanol Enantiomers
For researchers, scientists, and drug development professionals, the definitive determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comprehensive comparison of key analytical techniques for validating the absolute configuration of 1-(Piperazin-2-yl)ethanol enantiomers, complete with supporting experimental data and detailed protocols.
The unambiguous assignment of stereochemistry is paramount in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide offers an objective comparison of four powerful techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, Electronic Circular Dichroism (ECD) Spectroscopy, and Mosher's Method (¹H NMR).
Comparative Analysis of Validation Methods
The selection of an appropriate method for determining the absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound enantiomers.
| Method | Sample Requirements | Principle | Key Advantages | Limitations |
| X-ray Crystallography | Single crystal of high quality | Diffraction of X-rays by the electron cloud of a crystalline solid | Provides the unambiguous, absolute three-dimensional structure of the molecule. | Requires a suitable single crystal, which can be challenging to obtain. |
| Vibrational Circular Dichroism (VCD) | ~5-15 mg of sample in solution (e.g., CDCl₃) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule | Applicable to a wide range of molecules in solution, including those without UV-Vis chromophores. Provides rich structural information.[1][2] | Requires specialized instrumentation and comparison with quantum chemical calculations for absolute configuration assignment.[3][4][5] |
| Electronic Circular Dichroism (ECD) | ~0.1-1 mg of sample in solution (e.g., Methanol) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule | High sensitivity, requiring small sample amounts.[6] | Requires the presence of a chromophore near the stereocenter. The piperazine ring and hydroxyl group in this compound provide weak chromophores. |
| Mosher's Method (¹H NMR) | ~1-5 mg of each diastereomeric ester | Chemical shift differences in the ¹H NMR spectra of diastereomeric esters formed with a chiral derivatizing agent (Mosher's acid) | Does not require specialized instrumentation beyond a standard NMR spectrometer.[7][8][9][10] | Indirect method requiring chemical derivatization, which can be complex. Interpretation can be challenging for molecules with multiple rotating bonds. |
Experimental Data for this compound Enantiomers
While specific experimental data for the enantiomers of this compound is not widely published, the following table presents expected and illustrative data based on closely related compounds and theoretical predictions. This data serves as a practical reference for researchers performing these analyses. For instance, the specific rotation of (S)-(+)-2-methylpiperazine is reported as +6.8° (c = 1 in ethanol).
| Parameter | (R)-1-(Piperazin-2-yl)ethanol | (S)-1-(Piperazin-2-yl)ethanol | Reference/Method |
| Specific Rotation ([α]D) | Negative value (e.g., -5.2°) | Positive value (e.g., +5.2°) | Polarimetry (illustrative) |
| X-ray Crystallography Data | |||
| Crystal System | Orthorhombic | Orthorhombic | (Illustrative) |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | (Illustrative) |
| Flack Parameter | ~0.0(1) | ~1.0(1) for the (R)-model | (Illustrative) |
| VCD Spectroscopy | |||
| Key Vibrational Bands (cm⁻¹) | Characteristic negative/positive couplets in the N-H and C-H stretching regions. | Mirror-image spectrum to the (R)-enantiomer. | VCD Spectroscopy (illustrative) |
| ECD Spectroscopy | |||
| λmax (nm) | ~210 nm (negative Cotton effect) | ~210 nm (positive Cotton effect) | ECD Spectroscopy (illustrative) |
| Mosher's Method (Δδ values) | |||
| Δδ (δS - δR) for H-1 | Positive | Positive | ¹H NMR (illustrative) |
| Δδ (δS - δR) for Piperazine H | Negative | Negative | ¹H NMR (illustrative) |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below to assist researchers in their experimental design and execution.
X-ray Crystallography
-
Crystallization: Dissolve the purified enantiomer of this compound in a suitable solvent (e.g., a mixture of methanol and ethyl acetate). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration can be determined reliably if the data is of sufficient quality and the crystal is non-centrosymmetric. The Flack parameter is a key indicator; a value close to 0 for a given enantiomeric model confirms that assignment, while a value near 1 indicates the opposite enantiomer.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the this compound enantiomer in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[5]
-
VCD Spectrum Acquisition: Record the VCD and IR spectra using a VCD spectrometer.[5] Data is typically collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Generate a 3D model of one enantiomer (e.g., the R-enantiomer) of this compound.
-
Perform a conformational search to identify all low-energy conformers.
-
For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for each conformer and then generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is that of the other enantiomer.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound enantiomer in a UV-transparent solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL.
-
ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra using a CD spectrometer.
-
Computational Modeling: The computational workflow is similar to that for VCD, but the calculations are focused on electronic transitions.
-
Generate a 3D model and perform a conformational search for one enantiomer.
-
Optimize the geometries of the low-energy conformers using DFT.
-
Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged ECD spectrum.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and calculated Cotton effects (sign and wavelength).
Mosher's Method (¹H NMR)
-
Derivatization:
-
React the (R)-1-(Piperazin-2-yl)ethanol with (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride) to form the (R,S)-diastereomeric ester.
-
Separately, react the (R)-1-(Piperazin-2-yl)ethanol with (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) to form the (R,R)-diastereomeric ester.
-
Repeat the two reactions for the (S)-1-(Piperazin-2-yl)ethanol to form the (S,S) and (S,R) diastereomeric esters.
-
-
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters of a single enantiomer of the alcohol.
-
Data Analysis:
-
Assign the proton signals in the NMR spectra.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.
-
Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the chiral center and a negative Δδ on the other side allows for the determination of the absolute configuration.[7][8][9][10]
-
Conclusion
The validation of the absolute configuration of this compound enantiomers can be confidently achieved using a variety of powerful analytical techniques. While X-ray crystallography provides the most definitive structural evidence, its requirement for high-quality single crystals can be a significant hurdle. VCD and ECD spectroscopy offer excellent alternatives for determining the absolute configuration in solution, with VCD being more broadly applicable and ECD offering higher sensitivity when a suitable chromophore is present. Mosher's method provides a valuable orthogonal approach using standard NMR instrumentation. For unambiguous and robust validation, it is often advisable to employ at least two of these independent methods. This guide provides the necessary framework for researchers to select the most appropriate technique and successfully determine the absolute stereochemistry of these and other chiral molecules critical to drug discovery and development.
References
- 1. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotools.us [biotools.us]
- 4. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. chemistrywithatwist.com [chemistrywithatwist.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
Benchmarking the Performance of 1-(Piperazin-2-yl)ethanol-Derived Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(piperazin-2-yl)ethanol scaffold is a promising structural motif in medicinal chemistry, particularly for the development of ligands targeting sigma and dopamine receptors. This guide provides a comparative analysis of the performance of these derivatives against other relevant ligands, supported by available experimental data. The information is intended to assist researchers in navigating the structure-activity relationships of this ligand class and in designing future drug discovery efforts.
Comparative Performance Data
The following tables summarize the binding affinities of 1-(piperazin-2-yl)methanol derivatives and other piperazine-based ligands for sigma and dopamine receptors. It is important to note that direct comparative studies for this compound derivatives are limited. The data presented here is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Sigma Receptor Ligands
A study of chiral nonracemic (piperazin-2-yl)methanols revealed that an additional phenyl residue in the N-4 substituent is favorable for high sigma-1 (σ1) receptor affinity. In this series, the p-methoxybenzyl substituted piperazine 3d demonstrated the highest affinity for the σ1-receptor with a Ki of 12.4 nM and showed selectivity against σ2, NMDA, κ-opioid, and μ-opioid receptors[1].
Table 1: Binding Affinities (Ki, nM) of (Piperazin-2-yl)methanol Derivatives at the σ1 Receptor [1]
| Compound | N-4 Substituent | Ki (nM) for σ1 Receptor |
| 3a | Benzyl | 138 ± 21 |
| 3b | p-Fluorobenzyl | 78 ± 11 |
| 3c | p-Chlorobenzyl | 59 ± 8 |
| 3d | p-Methoxybenzyl | 12.4 ± 1.5 |
| 3e | 3,4-Dimethoxybenzyl | 28 ± 4 |
Table 2: Comparative Binding Affinities (Ki, nM) of Other Piperidine/Piperazine-Based Ligands at Sigma Receptors
| Compound | Target Receptor | Ki (nM) | Reference Compound | Ki (nM) |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | σ1 | 3.2 | Haloperidol | 2.5[2] |
| PB28 | σ1 | 0.36 | - | - |
| PB28 | σ2 | 5.42 | - | - |
Dopamine Receptor Ligands
Table 3: Binding Affinities (IC50, nM) of Piperazine Derivatives at the Dopamine D4 Receptor
| Compound | Structure | IC50 (nM) for D4 Receptor | Selectivity (D4 vs D2) |
| 17 | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 | >10,000 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these ligands.
Radioligand Binding Assay for Sigma-1 (σ1) Receptors
This protocol is based on the methodology used for determining the binding affinity of chiral (piperazin-2-yl)methanol derivatives[1].
1. Membrane Preparation:
-
Guinea pig brain and rat liver are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands.
-
A final centrifugation at 48,000 x g for 20 minutes at 4°C is performed, and the pellet is resuspended in buffer and stored at -80°C until use.
2. Binding Assay:
-
The assay is performed in a final volume of 200 µL containing 50 µL of membrane suspension, 50 µL of radioligand (--INVALID-LINK---pentazocine for σ1), and 100 µL of buffer with or without the competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).
-
The mixture is incubated at 37°C for 120 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.
-
The filters are washed three times with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values are determined from competition binding curves using non-linear regression analysis.
-
The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Sigma-1 (σ1) Receptor Signaling Pathway
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, primarily by regulating calcium signaling and responding to cellular stress. Upon ligand binding, the σ1 receptor can dissociate from its binding partner, BiP, and interact with various client proteins, including ion channels and kinases, to influence downstream cellular processes.
Caption: Sigma-1 receptor activation pathway.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family. It is coupled to Gαi/o proteins. Activation of the D4 receptor by dopamine or an agonist ligand leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Dopamine D4 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds.
Caption: Workflow of a competitive radioligand binding assay.
References
Comparative Docking Analysis of Piperazine Derivatives: A Guide for Drug Discovery
Introduction:
Piperazine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antihistamines to anticancer agents.[1] The versatility of the piperazine ring, with its two nitrogen atoms allowing for diverse substitutions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties. Molecular docking studies are a crucial computational tool in the rational design and optimization of these derivatives, providing insights into their binding modes and affinities with various biological targets. This guide offers a comparative overview of docking studies on piperazine derivatives, with a focus on methodologies and reported binding data to aid researchers in the field of drug development.
Quantitative Docking Data of Piperazine Derivatives
The following table summarizes the docking scores and binding affinities of various piperazine derivatives against different protein targets as reported in recent literature. This data provides a comparative look at the potential efficacy of these compounds.
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| 3a | 1T8I (Anticancer) | - | - | [2] |
| 3c | 1FJG (Antibacterial) | - | - | [2] |
| 3g | 4CAW (Antifungal) | - | - | [2] |
| Compound 1 | Sigma-1 Receptor (S1R) | - | Ki = 3.2 nM | [3] |
| Haloperidol | Sigma-1 Receptor (S1R) | - | Ki = 2.5 nM | [3] |
| Compound 8 | 5-HT1A Receptor | - | Ki = 1.2 nM | [4] |
| Compound 10 | 5-HT1A Receptor | - | Ki = 21.3 nM | [4] |
| BS230 | DNA-Topo II complex | Negative energy scoring function | - | [5] |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are summaries of typical experimental protocols for docking piperazine derivatives.
General Molecular Docking Workflow
A standard molecular docking protocol involves several key steps, from preparing the protein and ligand to analyzing the results. The following diagram illustrates a typical workflow.
Caption: A flowchart of a typical molecular docking experiment.
Protocol for Anticancer Agent Docking
In a study of 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles as potential anticancer agents, molecular docking was performed using the Glide tool.[2] The binding mode of the active novel derivative 3a was found to be consistent with that of camptothecin.[2]
Protocol for Antimicrobial Agent Docking
For a series of novel 1,3,4-oxadiazole-acetamide analogs with piperazine moieties, molecular docking studies were performed to elucidate the binding interaction mechanisms of the most active compounds against microbial targets.[6]
Protocol for DNA and Topoisomerase IIα Docking
In the evaluation of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, molecular docking was performed using AutoDock4.2.[7] The protein structures of DNA (PDB ID: 1VZK) and Topo IIα (PDB ID: 5GWK) were prepared, and the docking procedure was validated by re-docking known inhibitors.[7]
From Synthesis to Biological Evaluation: A Logical Workflow
The development of novel piperazine derivatives follows a logical progression from chemical synthesis to computational and biological evaluation. This integrated approach is a common strategy for drug design and optimization.[2]
Caption: The logical flow from synthesis to lead optimization.
Signaling Pathways and Mechanisms of Action
While detailed signaling pathways for novel derivatives are often the subject of further investigation, the targets of many piperazine compounds are well-established. For instance, certain arylpiperazine derivatives have been designed as androgen receptor (AR) antagonists for the treatment of prostate cancer.[8] Others have been shown to interact with DNA and topoisomerase II, suggesting a mechanism of action that involves the inhibition of DNA replication in cancer cells.[5][7]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a piperazine derivative targeting a receptor tyrosine kinase (RTK).
References
- 1. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 1-(Piperazin-2-yl)ethanol
In the development of novel chemical entities, the unambiguous confirmation of their molecular structure is a critical step. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical techniques is paramount for ensuring the integrity of their findings. This guide provides a comparative analysis of X-ray crystallography and other key spectroscopic methods for the structural elucidation of 1-(Piperazin-2-yl)ethanol, a substituted piperazine of interest in medicinal chemistry. As of this review, a publically available crystal structure for this compound has not been reported, making a multi-faceted analytical approach essential for its structural verification.
Comparison of Analytical Techniques for Structural Elucidation
The confirmation of a molecule's structure, such as this compound, often relies on a combination of analytical methods. While X-ray crystallography is considered the "gold standard" for providing definitive three-dimensional structural information, its feasibility is contingent on the ability to grow a suitable single crystal. In instances where this is not possible, spectroscopic techniques are indispensable. The following table compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural analysis of small organic molecules.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry. | High-quality single crystal. | Provides an unambiguous and complete molecular structure. | Crystal growth can be challenging and time-consuming; not suitable for amorphous solids or oils. |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C). | 5-10 mg of pure sample dissolved in a deuterated solvent. | Non-destructive; provides rich structural information in solution, which can be more biologically relevant. | Complex spectra can be difficult to interpret; may not definitively establish absolute stereochemistry without specialized techniques. |
| Mass Spectrometry | Molecular weight and elemental composition; fragmentation patterns provide structural clues. | Micrograms or less of a sample, which can be in a mixture. | Extremely sensitive; provides the molecular formula and substructural information.[1] | Does not provide information on stereochemistry or the precise connectivity of atoms. |
| FTIR Spectroscopy | Presence or absence of specific functional groups. | A small amount of sample (solid or liquid). | Fast and simple to perform; excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton and no stereochemical details. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below to support researchers in their experimental design.
Experimental Protocol for NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution into a clean NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum to determine the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range ¹H-¹³C connectivities, which is crucial for piecing together the molecular skeleton.
-
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and through-space correlations (from NOESY experiments, if performed). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a chromatographic system like GC-MS or LC-MS for mixtures.
-
Ionization: Utilize an appropriate ionization technique. For a molecule like this compound, electrospray ionization (ESI) is a suitable "soft" ionization method that will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z). A high-resolution mass spectrometer can provide a highly accurate mass measurement, which can be used to determine the elemental composition.
-
Fragmentation Analysis (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented. The resulting fragmentation pattern provides clues about the different structural motifs within the molecule.[2][3]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: Prepare the sample based on its physical state. If this compound is a solid, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. If it is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H (alcohol), N-H (amine), and C-N and C-O stretching vibrations.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a new chemical entity like this compound, highlighting the interplay between different analytical techniques.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(Piperazin-2-yl)ethanol, emphasizing operational and logistical plans to minimize risk and ensure compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. While this guide provides general procedures based on available safety information for related compounds, the SDS for the specific chemical is the primary source for handling and emergency protocols.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation or the generation of aerosols, use a NIOSH-approved respirator.
Spill Response:
In the event of a spill, immediately evacuate the area and remove all sources of ignition. Ventilate the area. For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Collect the absorbed material into a labeled, sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately. Do not allow the chemical to enter drains or waterways[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural plan:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container or a designated hazardous waste container is recommended.
-
Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash. This compound's environmental impact has not been fully elucidated, and piperazine derivatives can be harmful to aquatic life.
-
The recommended method of disposal for piperazine compounds is typically incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber[1].
-
Alternatively, excess and waste this compound should be offered to a licensed hazardous material disposal company[1]. Contact your institution's EHS department to arrange for pickup and disposal.
-
-
Decontamination of Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent as recommended in the SDS).
-
Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.
-
After thorough decontamination, the empty container may be disposed of as regular laboratory glass or plastic waste, as per your institution's guidelines. Puncture the container to prevent reuse.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Drain Disposal Limit | Not Permitted | General guidance for piperazine compounds |
| Incineration Temperature | To be determined by the disposal facility | Consult licensed disposal company |
| Chemical Incompatibilities | Strong oxidizing agents, acids | General knowledge for amine compounds |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Personal protective equipment for handling 1-(Piperazin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of 1-(Piperazin-2-yl)ethanol in a laboratory setting. The following procedures are based on the known hazards of similar piperazine-containing compounds and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent contact and exposure. The recommendations below are derived from safety data sheets of structurally similar chemicals and general best practices for handling piperazine derivatives, which are often classified as skin and eye irritants or corrosives.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation |
| Eye and Face Protection | Wear tightly fitting safety goggles or a full-face shield. Standard safety glasses are not sufficient. Ensure that an eyewash station is readily accessible.[1] |
| Skin Protection | Wear a lab coat or chemical-resistant apron. For extensive handling, impervious clothing is recommended. |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling piperazine compounds. Always inspect gloves for integrity before use and dispose of them immediately after contact with the chemical.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols or vapors are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[1] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risks. The following step-by-step operational plan outlines the key stages of working with this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Assemble all necessary equipment and reagents before commencing the experiment to avoid leaving the designated work area.
2. Handling:
-
Careful Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing or creating aerosols.
-
Experimental Procedure: Conduct the experiment as per the established protocol, ensuring that all manipulations are performed within the fume hood.
-
Spill Preparedness: Keep a spill kit readily available that is appropriate for amine-containing organic compounds. In case of a spill, follow established laboratory procedures for cleanup, ensuring to wear appropriate PPE.
3. Disposal:
-
Waste Segregation: All waste containing this compound, including reaction mixtures and contaminated materials, must be collected in a designated hazardous waste container.
-
Container Management: Waste containers should be clearly labeled with the chemical name and associated hazards. Keep containers sealed when not in use.
-
PPE Disposal: Contaminated gloves, disposable lab coats, and other materials should be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Hand Washing: After completing the work and removing PPE, thoroughly wash hands with soap and water.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the compound from the manufacturer for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


